molecular formula C8H6BrN3O2 B1324946 7-bromo-4-methyl-5-nitro-1H-indazole CAS No. 952183-46-9

7-bromo-4-methyl-5-nitro-1H-indazole

Cat. No.: B1324946
CAS No.: 952183-46-9
M. Wt: 256.06 g/mol
InChI Key: BTXHZXXRESXPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)6(9)2-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHZXXRESXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640011
Record name 7-Bromo-4-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-46-9
Record name 7-Bromo-4-methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a focal point in the design of novel therapeutics. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 7-bromo-4-methyl-5-nitro-1H-indazole. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights to offer a comprehensive resource for researchers working with this and related molecules. We will delve into its chemical properties, propose a logical synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a polysubstituted indazole with the following fundamental properties:

PropertyValueSource
CAS Number 952183-46-9[2]
Molecular Formula C₈H₆BrN₃O₂[3]
Molecular Weight 256.06 g/mol [3]
Melting Point 204-206 °C[3]
SMILES Cc1c(c(Br)c2[nH]ncc2c1)[O-]BLDpharm

The strategic placement of a bromine atom, a methyl group, and a nitro group on the indazole core creates a molecule with a unique electronic landscape, ripe for further chemical modification and with significant potential for biological activity.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of a substituted aniline precursor, followed by diazotization and cyclization to form the indazole ring. Subsequent bromination and nitration would then yield the final product.

Synthetic Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitration 2_bromo_5_methylaniline 2-Bromo-5-methylaniline diazotization Diazotization (NaNO₂, HCl) 2_bromo_5_methylaniline->diazotization reduction_cyclization Reduction & Cyclization (e.g., SnCl₂, heat) diazotization->reduction_cyclization 4_methyl_7_bromo_indazole 7-Bromo-4-methyl-1H-indazole reduction_cyclization->4_methyl_7_bromo_indazole 4_methyl_7_bromo_indazole_2 7-Bromo-4-methyl-1H-indazole nitration Nitration (HNO₃, H₂SO₄) 4_methyl_7_bromo_indazole_2->nitration final_product This compound nitration->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Practical Approach

Part 1: Synthesis of 7-Bromo-4-methyl-1H-indazole

This procedure is adapted from known syntheses of related indazoles.[4]

  • Diazotization: Dissolve 2-bromo-5-methylaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyclization: The resulting solution containing the diazonium salt is then heated to induce cyclization. The exact temperature and time will need to be optimized, but a starting point would be 60-80 °C for 1-2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Nitration of 7-Bromo-4-methyl-1H-indazole

The nitration of the indazole ring is a critical step, and the regioselectivity will be directed by the existing substituents. The electron-donating methyl group at position 4 and the bromine at position 7 will influence the position of nitration. The 5-position is sterically accessible and electronically activated, making it the likely site of nitration.

  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C to prepare the nitrating mixture.

  • Nitration Reaction: Dissolve the 7-bromo-4-methyl-1H-indazole from Part 1 in concentrated sulfuric acid and cool to 0 °C. Slowly add the pre-formed nitrating mixture dropwise, maintaining the temperature below 5 °C.

  • Reaction Quenching and Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (to be optimized) before carefully pouring it onto crushed ice.

  • Purification: The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) should yield the purified this compound.

Spectroscopic and Physicochemical Properties

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The proton on the pyrazole ring (H-3) should appear as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm. The remaining aromatic proton (H-6) would likely appear as a singlet in the aromatic region. The methyl protons at C-4 would give a sharp singlet around δ 2.5 ppm. The NH proton of the indazole ring will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. For a similar compound, 4-bromo-5-methyl-1H-indazole, the H-3 proton appears at δ 8.07 ppm and the methyl protons at δ 2.50 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group (C-5) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Nitro Group Asymmetric and Symmetric Stretches: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal mass of the molecular ion would be m/z 255 and 257. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the indazole ring.

Reactivity and Potential for Further Functionalization

The presence of multiple functional groups on the this compound ring system opens up a wide range of possibilities for further chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. This could potentially allow for the displacement of the bromine atom or even the nitro group itself under specific conditions.[5]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This would provide a valuable synthetic handle for the introduction of new functionalities via amide bond formation, diazotization, or other reactions of anilines.

  • N-Alkylation/N-Arylation: The acidic N-H proton of the indazole ring can be deprotonated with a suitable base, and the resulting anion can be reacted with a variety of electrophiles to introduce substituents at the N-1 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.

Reactivity core This compound snar Nucleophilic Aromatic Substitution core->snar at Br or NO₂ reduction Nitro Group Reduction core->reduction NO₂ -> NH₂ n_alkylation N-Alkylation/ N-Arylation core->n_alkylation at N-1 cross_coupling Cross-Coupling (at Br) core->cross_coupling Suzuki, Heck, etc.

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery and Development

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] While there is no specific biological data available for this compound, its structural features suggest several potential areas of application.

  • Kinase Inhibition: Many kinase inhibitors incorporate the indazole scaffold. The substituents on this molecule could be tailored to target the ATP-binding site of specific kinases.

  • Nitric Oxide Synthase (NOS) Inhibition: Nitroindazoles are a known class of nitric oxide synthase inhibitors.[6] The specific substitution pattern of the title compound may confer selectivity for different NOS isoforms.

  • Building Block for Complex Molecules: Given its multiple points of functionalization, this molecule serves as an excellent starting material for the synthesis of more complex drug candidates. For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor.[7]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant.[3] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on the extensive knowledge of indazole chemistry. This guide provides a solid foundation for researchers to begin working with this promising molecule, from its synthesis to its potential applications in the development of novel therapeutics.

References

  • CN103570624A. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • CN112321510A. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Moore, P. K., & Wallace, P. (1994). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 112(1), 1-2. Retrieved from [Link]

  • EP 2644599 A1. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. European Patent Office.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678–5690. Retrieved from [Link]

  • CN102898374A. (2013). Method for preparing 1H-indazole derivative. Google Patents.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved from [Link]

  • CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • MDPI. (2021). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Retrieved from [Link]

  • PubMed. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

  • Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(4), 887. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Institutes of Health. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1-methyl-5-nitro-1H-indazole. Retrieved from [Link]

Sources

synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole

This document provides a comprehensive technical guide for the proposed , a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] This guide outlines a plausible and robust synthetic strategy, grounded in established chemical principles and supported by authoritative literature. Full editorial control has been exercised to present a logical and scientifically sound narrative, emphasizing the causality behind experimental choices.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block for library synthesis in drug discovery programs. Its synthesis is not explicitly detailed in readily available literature, necessitating a carefully designed synthetic plan. The strategy proposed herein focuses on the sequential functionalization of a commercially available starting material to construct the indazole core, followed by regioselective nitration.

A retrosynthetic analysis suggests that the target molecule can be obtained via the nitration of a 7-bromo-4-methyl-1H-indazole intermediate. This key intermediate, in turn, can be synthesized from a corresponding substituted o-toluidine derivative through a diazotization and cyclization sequence. This multi-step approach allows for controlled introduction of the required functional groups.

G target This compound intermediate1 7-bromo-4-methyl-1H-indazole target->intermediate1 Nitration intermediate2 2-Amino-3-bromo-6-methylaniline (Diazonium Salt Intermediate) intermediate1->intermediate2 Indazole Formation (Cyclization) start 3-Bromo-6-methylaniline intermediate2->start Diazotization & Reduction

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed in two main stages:

  • Synthesis of the Key Intermediate: Preparation of 7-bromo-4-methyl-1H-indazole.

  • Final Nitration Step: Regioselective nitration to yield the target compound.

This pathway is designed to control the regiochemistry at each step, leveraging the directing effects of the substituents.

G cluster_0 Stage 1: Synthesis of 7-bromo-4-methyl-1H-indazole cluster_1 Stage 2: Final Nitration A 3-Bromo-6-methylaniline B N-acetyl-3-bromo-6-methylaniline A->B Acetylation (Ac₂O, AcOH) C N-acetyl-3-bromo-2-nitro-6-methylaniline B->C Nitration (HNO₃, H₂SO₄) D 3-Bromo-2-nitro-6-methylaniline C->D Deacetylation (HCl, EtOH) E 7-Bromo-4-methyl-1H-indazole D->E Reductive Cyclization (e.g., SnCl₂, HCl) E_ref 7-Bromo-4-methyl-1H-indazole F This compound E_ref->F Nitration (HNO₃, H₂SO₄)

Caption: Proposed forward synthesis pathway.

Experimental Protocols & Scientific Rationale

Stage 1: Synthesis of 7-Bromo-4-methyl-1H-indazole

This stage involves a classical approach to indazole synthesis starting from a substituted aniline. The key is the strategic introduction of a nitro group which facilitates the subsequent reductive cyclization to form the pyrazole ring of the indazole system.

Step 1.1: Acetylation of 3-Bromo-6-methylaniline

  • Objective: To protect the amine group as an acetamide. This moderates the activating nature of the amine and directs the subsequent nitration to the ortho position.

  • Protocol:

    • To a solution of 3-Bromo-6-methylaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral.

    • Dry the solid product (N-acetyl-3-bromo-6-methylaniline) under vacuum. The product is often pure enough for the next step without further purification.

Step 1.2: Nitration of N-acetyl-3-bromo-6-methylaniline

  • Objective: To introduce a nitro group ortho to the acetylamino group. The bulky acetylamino group and the existing bromine atom will sterically and electronically direct the incoming nitro group to the desired C2 position.

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice-salt bath.

    • Add N-acetyl-3-bromo-6-methylaniline (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to cold concentrated sulfuric acid (2 volumes).

    • Add the nitrating mixture dropwise to the aniline solution, keeping the temperature below 5 °C.[3][4]

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Collect the yellow precipitate (N-acetyl-3-bromo-2-nitro-6-methylaniline) by filtration, wash thoroughly with water, and dry.

Step 1.3: Deacetylation of N-acetyl-3-bromo-2-nitro-6-methylaniline

  • Objective: To remove the acetyl protecting group to liberate the free amine, which is required for the subsequent cyclization.

  • Protocol:

    • Suspend the crude N-acetyl-3-bromo-2-nitro-6-methylaniline (1.0 eq) in a mixture of ethanol (10 volumes) and concentrated hydrochloric acid (5 volumes).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and then neutralize carefully with a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent such as ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-nitro-6-methylaniline.

Step 1.4: Reductive Cyclization to form 7-Bromo-4-methyl-1H-indazole

  • Objective: To reduce the nitro group to an amine, which then undergoes in-situ diazotization and cyclization to form the indazole ring. While classic methods exist, a reductive cyclization is often more direct.

  • Protocol:

    • Suspend 3-bromo-2-nitro-6-methylaniline (1.0 eq) in concentrated hydrochloric acid (10 volumes).

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (5 volumes) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C for 2-3 hours. The reaction involves the reduction of the nitro group to an amino group, which then displaces the other amino group via an intramolecular cyclization mechanism to form the indazole ring.

    • Cool the mixture and basify to pH 8-9 with a concentrated sodium hydroxide solution.

    • Extract the product with ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford pure 7-bromo-4-methyl-1H-indazole.

Stage 2: Nitration of 7-Bromo-4-methyl-1H-indazole
  • Objective: To regioselectively introduce a nitro group at the C5 position of the indazole ring. In electrophilic aromatic substitution on the indazole nucleus, the C5 and C3 positions are generally the most reactive. The presence of the bromine at C7 and the methyl group at C4 will influence the final regioselectivity. The methyl group is an ortho-, para-director, and the bromine is a deactivating ortho-, para-director. Both substituents will favor substitution at the C5 position.

  • Protocol:

    • Add 7-bromo-4-methyl-1H-indazole (1.0 eq) portion-wise to concentrated sulfuric acid (5-10 volumes) at 0 °C.

    • Stir until a clear solution is obtained.

    • Add potassium nitrate (KNO₃, 1.1 eq) or fuming nitric acid (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[5]

    • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture carefully onto crushed ice.

    • Collect the precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.

Step Starting Material Key Reagents Expected Product Yield (Est.)
1.13-Bromo-6-methylanilineAcetic anhydride, Acetic acidN-acetyl-3-bromo-6-methylaniline>90%
1.2N-acetyl-3-bromo-6-methylanilineHNO₃, H₂SO₄N-acetyl-3-bromo-2-nitro-6-methylaniline70-80%
1.3N-acetyl-3-bromo-2-nitro-6-methylanilineHCl, Ethanol3-Bromo-2-nitro-6-methylaniline>85%
1.43-Bromo-2-nitro-6-methylanilineSnCl₂·2H₂O, HCl7-Bromo-4-methyl-1H-indazole50-60%
2.07-Bromo-4-methyl-1H-indazoleKNO₃, H₂SO₄This compound60-75%

Conclusion

This guide presents a robust and logically designed synthetic route to this compound. By employing a sequence of protection, regioselective nitration, deprotection, and reductive cyclization, the key 7-bromo-4-methyl-1H-indazole intermediate can be effectively synthesized. The final nitration step is proposed to occur with high regioselectivity at the C5 position due to the directing effects of the existing substituents. Each step is based on well-established and reliable transformations in organic synthesis. This protocol provides a solid foundation for researchers to produce this valuable chemical entity for applications in medicinal chemistry and materials science.

References

  • Vertex AI Search, based on a general one-step synthesis of substituted indazoles using a flow reactor.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. ()
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. ()
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (_)
  • Synthesis and biological activities of a novel series of indazole deriv
  • Process for the preparation of substituted indazoles - Google P
  • Synthesis and biological evaluation of indazole deriv
  • Synthesis of substituted 1H-indazoles
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Synthesis of NH-Free 3-Substituted Indazoles. ()
  • 7-Bromo-1H-indazole synthesis - ChemicalBook. ()
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Indazole synthesis - Organic Chemistry Portal. ()
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ()
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. ()
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchG
  • 952183-46-9|this compound - BLDpharm. ()
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • Direct nitration of five membered heterocycles - ResearchG
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). ()
  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ResearchG
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2] This guide focuses on 7-bromo-4-methyl-5-nitro-1H-indazole, a specific derivative for which public data on its mechanism of action is limited. By examining the extensive research on structurally related indazole compounds, we can postulate and explore its likely biological activities. This document serves as a technical framework for researchers, outlining potential mechanisms of action, and providing robust, self-validating experimental protocols to systematically investigate them. Our approach is grounded in the established pharmacology of the indazole class, with a focus on kinase inhibition and other potential molecular targets.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring.[3] This structural motif is considered a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] Consequently, indazole derivatives have been successfully developed into drugs for a range of diseases, particularly in oncology and inflammatory conditions.[4] The therapeutic versatility of indazoles stems from their ability to be readily functionalized, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The specific substitutions on the indazole core, such as the bromo, methyl, and nitro groups in this compound, are expected to significantly influence its biological activity.

Chemical Profile of this compound

While the biological activity of this specific molecule is not extensively documented in publicly available literature, its chemical identity is established.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 685109-10-8[5]
Molecular Formula C₈H₆BrN₃O₂Derived
Molecular Weight 256.06 g/mol Derived
Structure N/A

Note: A representative structure is shown. The exact molecular weight and formula are derived from the name.

Postulated Mechanisms of Action

Based on the activities of analogous compounds, we can hypothesize several primary mechanisms of action for this compound.

Kinase Inhibition

The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors.[4] Numerous indazole-based drugs and clinical candidates target various kinases involved in cancer and inflammatory signaling.[4][6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-indazole derivatives have been identified as inhibitors of FGFR1-3.[2]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: A series of novel 1H-indazole inhibitors of ASK1 have been developed, showing potential for treating inflammatory diseases.[7] These inhibitors were found to suppress the ASK1-p38/JNK signaling pathway.[7]

  • Pim Kinase Inhibition: The Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis.[8] Indazole derivatives have been developed as potent, pan-Pim inhibitors.[8]

Given this extensive precedent, it is highly probable that this compound exhibits inhibitory activity against one or more protein kinases.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Indazole_Derivative This compound Indazole_Derivative->Block Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Block->Receptor_Tyrosine_Kinase

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Antibacterial Activity via DNA Gyrase Inhibition

Some nitro-indazole derivatives have shown potential as antibacterial agents through the inhibition of DNA gyrase.[1] Molecular docking studies have indicated that the indazole N1 and the nitro group can form key hydrogen bonds with residues in the active site of DNA gyrase, such as ASN46, ARG76, GLY77, and THR165.[1] This interaction prevents the enzyme from carrying out its function in DNA replication, leading to bacterial cell death. The presence of a nitro group in this compound makes this a plausible mechanism to investigate.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Bacterial_Replication Bacterial Replication Supercoiled_DNA->Bacterial_Replication Indazole_Derivative This compound Indazole_Derivative->Block Block->DNA_Gyrase Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution 1. Compound Serial Dilution Add_Compound 3. Add Compound to Plate Compound_Dilution->Add_Compound Enzyme_Prep 2. Prepare Kinase/Substrate Mix Add_Enzyme 4. Add Kinase/Substrate Mix Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Pre_Incubate 5. Pre-incubate (10 min) Add_Enzyme->Pre_Incubate Add_ATP 6. Initiate with ATP Pre_Incubate->Add_ATP Incubate 7. Incubate (1 h) Add_ATP->Incubate Stop_Reaction 8. Stop with ADP-Glo™ Reagent Incubate->Stop_Reaction Detect 9. Add Detection Reagent Stop_Reaction->Detect Read_Plate 10. Read Luminescence Detect->Read_Plate

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol assesses the compound's effect on a specific signaling pathway within a cellular context.

Objective: To determine if this compound inhibits the phosphorylation of a target protein (e.g., p38 MAPK) in a relevant cell line.

Materials:

  • Appropriate cell line (e.g., HT-29 cells for the ASK1 pathway) [7]* Cell culture medium and supplements

  • Stimulant (e.g., TNF-α to activate the ASK1 pathway) [7]* this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., TNF-α) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) to ensure equal loading.

Concluding Remarks

While the specific mechanism of action for this compound remains to be elucidated, its structural features strongly suggest potential as a kinase inhibitor or an antibacterial agent. The indazole scaffold is a rich source of bioactive compounds, and this particular derivative warrants a thorough investigation. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically uncover its biological activity and therapeutic potential. The insights gained from such studies will be invaluable for the broader drug discovery community and may pave the way for the development of novel therapeutics.

References

  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole.

  • CymitQuimica. 4-Bromo (1H)Indazole.

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

  • Taylor & Francis Online. Indazole – Knowledge and References.

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • PubMed. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors.

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues.

  • ResearchGate. Indazole derivatives as inhibitors of FGFR1.

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

  • BenchChem. A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.

  • BenchChem. A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

  • Echemi. 7-bromo-5-nitro-1H-indazole.

Sources

Unveiling the Therapeutic Potential of 7-bromo-4-methyl-5-nitro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 7-bromo-4-methyl-5-nitro-1H-indazole. While direct experimental data for this compound remains limited, this document provides a comprehensive framework for its investigation, drawing upon the extensive research conducted on structurally related nitroindazoles. We will explore potential biological activities, outline detailed experimental protocols for screening and mechanism of action studies, and present relevant signaling pathways likely to be modulated by this class of compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of novel indazole derivatives.

Introduction: The Indazole Scaffold - A Privileged Motif in Drug Discovery

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in the field of medicinal chemistry due to its presence in a multitude of biologically active molecules.[1] The fusion of a benzene and a pyrazole ring confers a unique three-dimensional structure that allows for diverse interactions with various biological targets.[1] Consequently, indazole derivatives have been successfully developed as potent agents for a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2]

The biological activity of indazole derivatives can be finely tuned through substitutions on the core structure. The introduction of nitro groups, in particular, has been shown to be a critical determinant of biological activity, often enhancing the compound's potency.[3] This guide focuses on the specific derivative, this compound, and aims to provide a roadmap for its systematic investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H6BrN3O2[4]
Molecular Weight 256.06 g/mol [4]
CAS Number 952183-46-9[4]
PubChem CID 24213819[4]

Potential Biological Activities and Therapeutic Targets

Anticancer Activity

Nitroindazole derivatives have demonstrated significant potential as anticancer agents.[3] Studies on various cancer cell lines have revealed the antiproliferative effects of these compounds. For instance, certain 6-nitroindazole derivatives have shown notable activity against lung carcinoma cell lines, with IC50 values in the low micromolar range.[3] The cytotoxic effects are often attributed to the nitro group, which can be bioreduced in the hypoxic environment of tumors to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis.[5]

Potential Targets:

  • Kinases: The indazole scaffold is a well-established framework for the design of kinase inhibitors.[6]

  • DNA and DNA repair enzymes: The generation of ROS can directly damage DNA and interfere with cellular repair mechanisms.

  • Apoptosis-related proteins: Nitroindazoles may induce apoptosis through the modulation of Bcl-2 family proteins and caspases.

Antimicrobial and Antiprotozoal Activity

Nitro-heterocyclic compounds have a long history of use as antimicrobial and antiprotozoal agents. The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic metabolites.[5] 5-Nitroindazole derivatives, for instance, have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

Potential Targets:

  • Nitroreductases: These enzymes are crucial for the activation of nitro-heterocyclic drugs in many pathogens.

  • DNA and other macromolecules: The reactive intermediates formed upon nitro reduction can cause widespread damage to cellular components.[3]

Enzyme Inhibition

Various indazole derivatives have been identified as potent inhibitors of a range of enzymes. For example, certain bromo- and chloro-substituted indazoles have been shown to inhibit lactoperoxidase.[1] Furthermore, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[2]

Potential Targets:

  • Lactoperoxidase and other peroxidases [1]

  • Nitric Oxide Synthase (NOS) [2]

  • Other enzymes: The diverse chemical space of indazole derivatives suggests the potential for inhibition of a wide variety of enzymes.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound, a series of well-established in vitro assays can be employed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation.[6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[6]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add compound to cells incubation_24h->add_compound compound_prep Prepare serial dilutions of compound compound_prep->add_compound incubation_48_72h Incubate 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to investigate the molecular mechanisms underlying the cytotoxic effects of the compound, such as the induction of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Band Quantification & Analysis detection->analysis

Caption: General workflow for Western blot analysis of apoptosis markers.

Potential Signaling Pathways for Investigation

Based on the known activities of related indazole compounds, the following signaling pathways are recommended for investigation to elucidate the mechanism of action of this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Kinase inhibitors based on the indazole scaffold have been shown to target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization

While the primary focus of this guide is on the biological activity, a brief overview of the synthesis is pertinent. The synthesis of 7-bromo-1H-indazole has been reported through various methods, often starting from 7-aminoindazole or through cyclization reactions.[7] The introduction of the methyl and nitro groups would require further synthetic steps, which can be designed based on established organic chemistry principles. Detailed characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm its identity and purity before biological evaluation.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule with the potential for significant biological activity. By leveraging the wealth of knowledge on the broader class of nitroindazoles, researchers can embark on a systematic investigation of its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such studies. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo evaluation to determine its efficacy and mechanism of action in relevant disease models.

References

  • BenchChem. (n.d.). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Taylor & Francis Online. (2020). Indazole – Knowledge and References.
  • ResearchGate. (2025). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • BenchChem. (n.d.). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

Sources

An In-Depth Technical Guide to 7-bromo-4-methyl-5-nitro-1H-indazole and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-bromo-4-methyl-5-nitro-1H-indazole, a functionalized heterocyclic compound with significant potential in medicinal chemistry. The indazole core is a well-established "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[1][2][3] The specific substitutions of a bromine atom, a methyl group, and a nitro group on this scaffold suggest a rich field for investigating structure-activity relationships (SAR) and developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential biological applications of this compound and its analogs.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2][4] This structural motif is present in a variety of biologically active molecules, including those with anti-inflammatory, antitumor, antibacterial, and anti-HIV activities.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and medicinal chemistry efforts.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2][5]

The introduction of a nitro group, as seen in the target molecule, is a common strategy in the development of antiparasitic and anticancer agents.[6][7] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain parasites, to generate reactive nitrogen species that induce cellular damage.

Synthesis of this compound and its Analogs

A potential synthetic pathway is outlined below, drawing inspiration from methodologies described for structurally similar compounds.[8]

Synthetic_Pathway_for_this compound start 2-Bromo-5-methylaniline step1 Nitration (HNO3, H2SO4) start->step1 Step 1 intermediate1 2-Bromo-5-methyl-4-nitroaniline step1->intermediate1 step2 Diazotization (NaNO2, HCl) intermediate1->step2 Step 2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 Step 3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 2-Bromo-5-methylaniline

  • To a cooled (0-5 °C) solution of 2-bromo-5-methylaniline in concentrated sulfuric acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 2-bromo-5-methyl-4-nitroaniline.

Step 2 & 3: Diazotization and Cyclization

  • Dissolve the 2-bromo-5-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • After the addition, warm the reaction mixture to 60-80 °C and stir for 1-2 hours to facilitate cyclization.

  • Cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

This proposed synthesis is efficient and utilizes readily available starting materials. The yields for similar reactions reported in the literature are generally moderate to high.[8]

Structural Analogs and Structure-Activity Relationship (SAR) Insights

The core structure of this compound offers multiple points for modification to explore the structure-activity relationship (SAR). Understanding how changes in the chemical structure affect biological activity is crucial for optimizing lead compounds in drug discovery.

Table 1: Proposed Structural Analogs and their Rationale

Position of ModificationProposed ModificationRationale for Biological Interest
C7-Position (Bromo) - Fluoro, Chloro, Iodo- Cyano, TrifluoromethylHalogen modifications can modulate lipophilicity and electronic properties, impacting cell permeability and target binding. Electron-withdrawing groups like cyano and trifluoromethyl can enhance activity.
C4-Position (Methyl) - Ethyl, Propyl- Methoxy, HydroxymethylVarying the alkyl group size can probe the steric tolerance of the target's binding pocket. Introducing polar groups like methoxy or hydroxymethyl can improve solubility and potentially introduce new hydrogen bonding interactions.
C5-Position (Nitro) - Amino- Sulfonamide, CarboxamideReduction of the nitro group to an amine is a common metabolic pathway and can lead to compounds with different biological profiles. Amide functionalities can introduce hydrogen bonding capabilities and improve pharmacokinetic properties.
N1-Position - Alkylation (e.g., with benzyl bromide)- ArylationN1-substitution is a common strategy to modulate the physicochemical properties and biological activity of indazoles. Aryl groups can introduce additional binding interactions.

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents. For instance, in a series of indazole arylsulfonamides, small groups were better tolerated at the C5, C6, and C7 positions.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of nitro-heterocyclic compounds and indazole derivatives, this compound and its analogs are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Nitro-containing compounds have shown significant antiproliferative effects against various cancer cell lines, particularly those with hypoxic regions.[6] The indazole scaffold itself is present in numerous anticancer agents.[1][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole analogs for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiparasitic Activity

Nitro-heterocyclic compounds are a cornerstone in the treatment of various parasitic infections, including leishmaniasis and Chagas disease.[7][11][12] The mechanism of action often involves the reduction of the nitro group by parasitic nitroreductases to generate cytotoxic radical species.

Experimental Protocol: In Vitro Antileishmanial Assay

  • Parasite Culture: Culture promastigotes of Leishmania species (e.g., L. infantum) in appropriate media.

  • Compound Treatment: Incubate the promastigotes with serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Determine parasite viability using a colorimetric method such as the MTT assay or by direct counting using a hemocytometer.

  • IC50 Determination: Calculate the IC50 value, representing the concentration that inhibits parasite growth by 50%.

  • Macrophage Cytotoxicity: Evaluate the toxicity of the compounds against a mammalian cell line (e.g., murine macrophages) to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration to the antiparasitic concentration.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar Lead Optimization synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antiparasitic Antiparasitic Assays (e.g., Antileishmanial) purification->antiparasitic sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antiparasitic->sar lead_opt Lead Optimization sar->lead_opt

Caption: A logical workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the potential for diverse biological activities, particularly in oncology and parasitology, is high. Future research should focus on the synthesis of a library of analogs based on the SAR principles outlined in this guide. Comprehensive biological evaluation of these compounds will be essential to identify lead candidates with potent and selective activity for further preclinical development.

References

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
  • A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Benchchem.
  • Synthesis and biological evaluation of indazole derivatives.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Process for the preparation of substituted indazoles.
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed.
  • This compound. Santa Cruz Biotechnology.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Indazole From Natural Resources And Biological Activity.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • 952183-46-9|this compound. BLDpharm.
  • Method for preparing 1H-indazole derivative.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroarom
  • Indazole – Knowledge and References. Taylor & Francis Online.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity. PubMed Central.
  • Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Benchchem.
  • Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
  • Principally structure-activity relationship features derived
  • Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. PubMed.
  • Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. Sci-Hub.
  • Synthesis and evaluation of the anti parasitic activity of arom
  • Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

The Indazole Core in Modern Drug Discovery: Unveiling the Therapeutic Potential of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to its incorporation into a multitude of clinically successful therapeutics. Notably, several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology drug development. This guide provides an in-depth technical exploration of the potential therapeutic targets of a specific, yet under-characterized derivative: 7-bromo-4-methyl-5-nitro-1H-indazole . While direct biological data for this compound is scarce, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of indazole-based inhibitors allows for the formulation of robust hypotheses regarding its likely molecular targets. This document will delineate these potential targets, the signaling pathways they modulate, and a detailed roadmap for their experimental validation.

Hypothesized Therapeutic Targets: A Kinase-Centric Perspective

The vast body of research on indazole derivatives strongly suggests that this compound is likely to exert its biological effects through the inhibition of protein kinases. The specific substitution pattern on the indazole ring—a bromine at position 7, a methyl group at position 4, and a nitro group at position 5—is anticipated to dictate its selectivity and potency against a particular subset of the human kinome.

Based on the structure-activity relationships of analogous compounds, the following kinase families are proposed as high-priority potential targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole scaffold is a well-established pharmacophore for potent VEGFR inhibitors.[1][2] The anti-angiogenic effects of these inhibitors are a cornerstone of treatment for various solid tumors.

  • Epidermal Growth Factor Receptor (EGFR): Numerous indazole derivatives have been developed as inhibitors of EGFR, a key driver of cell proliferation in several cancers.[3][4] The substitution pattern on the indazole ring can be tailored to achieve selectivity for wild-type or mutant forms of EGFR.

  • Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their overexpression is common in many cancers. The indazole core has been successfully utilized to develop inhibitors of Aurora kinases A and B.[5][6][7][8]

  • Akt (Protein Kinase B): As a central node in cell survival and proliferation pathways, Akt is a compelling target in oncology. Indazole-based compounds have been reported as potent Akt inhibitors.[9]

The nitro-substitution at the 5-position is a noteworthy feature. While contributing to the overall electronic properties of the molecule, nitro-substituted indazoles have also been investigated for their anti-protozoal and anti-cancer activities, suggesting a potential for unique biological activities beyond kinase inhibition.[10][11][12][13][14]

Visualizing the Hypothesized Signaling Pathways

To contextualize the potential impact of inhibiting these targets, the following diagrams illustrate their roles in key cellular signaling cascades.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indazole 7-bromo-4-methyl- 5-nitro-1H-indazole Indazole->VEGFR2

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Indazole 7-bromo-4-methyl- 5-nitro-1H-indazole Indazole->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Validation Workflow: A Step-by-Step Guide

To empirically determine the therapeutic targets of this compound, a systematic and multi-tiered experimental approach is essential. The following protocols outline a robust workflow for target validation and characterization.

Phase 1: In Silico Target Prediction and Broad Kinase Profiling

A foundational step in the absence of empirical data is to leverage computational methods to predict likely biological targets.

1.1. In Silico Target Prediction:

  • Methodology: Employ ligand-based virtual screening approaches. Utilize the chemical structure of this compound as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem BioAssay). Identify proteins that are targeted by structurally similar molecules.

  • Rationale: This approach leverages the principle of chemical similarity, where structurally related molecules often share similar biological targets. It provides a cost-effective and rapid method to generate a preliminary list of potential targets for further investigation.

1.2. Broad Kinase Panel Screening:

  • Methodology: Submit the compound for screening against a large, commercially available panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot™). The initial screen should be performed at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions.

  • Rationale: This unbiased screen provides a broad overview of the compound's kinase selectivity profile. It can confirm computationally predicted targets and uncover unexpected off-target activities, which is crucial for understanding both efficacy and potential toxicity.

Experimental_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: In Vitro Validation cluster_phase3 Phase 3: Cellular Characterization InSilico In Silico Target Prediction (Ligand-based Virtual Screening) KinaseScreen Broad Kinase Panel Screen (e.g., KINOMEscan™) InSilico->KinaseScreen Prioritizes IC50 IC50 Determination (Biochemical Assays) KinaseScreen->IC50 Identifies Hits BindingAssay Binding Affinity Measurement (e.g., SPR, ITC) IC50->BindingAssay Confirms Direct Interaction CellPro Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®) BindingAssay->CellPro Informs Cellular Studies WesternBlot Target Phosphorylation Analysis (Western Blot) CellPro->WesternBlot Correlates with Target Engagement

Caption: A multi-phased experimental workflow for target validation.

Phase 2: In Vitro Validation of Prioritized Targets

Once a list of potential kinase targets is generated, their interaction with the compound must be quantitatively characterized.

2.1. IC50 Determination via Biochemical Assays:

  • Methodology: For each prioritized kinase, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). Utilize a suitable in vitro kinase assay format, such as a radiometric assay (e.g., using [γ-³³P]ATP) or a luminescence-based assay (e.g., ADP-Glo™).

  • Rationale: The IC50 value provides a quantitative measure of the compound's potency against a specific enzyme. This is a critical parameter for comparing the activity of the compound against different kinases and for guiding further optimization.

2.2. Binding Affinity Measurement:

  • Methodology: To confirm direct binding and determine the binding kinetics, employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Rationale: These methods provide orthogonal validation of the biochemical assay results and yield valuable information about the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the compound to its target.

Phase 3: Cellular Characterization of Target Engagement and Functional Effects

The final phase of validation involves assessing the compound's activity in a cellular context to ensure that the observed in vitro inhibition translates to a biological effect.

3.1. Cellular Proliferation Assays:

  • Methodology: Evaluate the anti-proliferative activity of the compound in cancer cell lines that are known to be dependent on the prioritized target kinases. Standard assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used.

  • Rationale: This experiment determines the compound's ability to inhibit the growth of cancer cells and provides a measure of its cellular potency (EC50).

3.2. Target Phosphorylation Analysis by Western Blot:

  • Methodology: Treat the relevant cancer cell lines with the compound at various concentrations and for different durations. Prepare cell lysates and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

  • Rationale: This assay provides direct evidence of target engagement in a cellular environment. A decrease in the phosphorylation of the target kinase and its substrates upon compound treatment confirms that the compound is inhibiting the kinase's activity within the cell.

Data Presentation: A Framework for Comparative Analysis

To facilitate the interpretation of experimental results, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Binding Affinity (KD, nM)
VEGFR2
EGFR
Aurora A
Aurora B
Akt1
Other Hits

Table 2: Cellular Activity of this compound

Cell LineCancer TypeKey Target DependencyEC50 (µM)
HUVECEndothelialVEGFR2
A431Epidermoid CarcinomaEGFR
HCT116Colorectal CarcinomaAurora A/B
PC-3Prostate CancerAkt

Conclusion: Charting a Path Forward

While this compound remains a relatively unexplored molecule, the rich chemical landscape of indazole-based therapeutics provides a strong foundation for hypothesizing its potential as a kinase inhibitor. The proposed multi-faceted approach, combining in silico prediction with rigorous in vitro and cellular validation, offers a clear and scientifically sound strategy to elucidate its mechanism of action and identify its primary therapeutic targets. The insights gained from these studies will be instrumental in determining the future trajectory of this promising compound in the drug discovery and development pipeline.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. (2017). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • 7-bromo-5-nitro-1h-indazole (C7H4BrN3O2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • 7-Bromo-1-methyl-5-nitro-1H-indazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Principally structure-activity relationship features derived from compounds tested. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology. Retrieved January 18, 2026, from [Link]

Sources

7-bromo-4-methyl-5-nitro-1H-indazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic substitution on this bicyclic heteroaromatic system allows for the fine-tuning of its pharmacological properties. This guide focuses on the under-researched compound, 7-bromo-4-methyl-5-nitro-1H-indazole, providing a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications in drug discovery. By synthesizing information from related analogues, this document serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this specific substituted indazole.

Introduction

The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic molecule composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Though rare in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3] The thermodynamic stability of the 1H-tautomer makes it a common structural motif in clinically approved drugs.[4] Notable examples include the anticancer agents Pazopanib and Niraparib, highlighting the significance of the indazole core in modern therapeutics.[5]

The Role of Nitro and Bromo Substituents in Bioactivity

The introduction of specific functional groups onto the indazole ring can dramatically influence its biological activity. The nitro group, a strong electron-withdrawing moiety, is a key feature in many antiparasitic drugs.[6] Its mechanism of action often involves bioreduction within the target parasite to generate cytotoxic reactive nitrogen species.[7] Indeed, various 5-nitroindazole derivatives have demonstrated potent activity against a range of protozoan parasites, including Trypanosoma cruzi, Leishmania, and Acanthamoeba castellanii.[8][9][10]

Bromine substitution can also enhance the therapeutic potential of a molecule. The presence of a bromo group can modulate lipophilicity, influencing drug absorption and distribution. Furthermore, it can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11]

Rationale for the Investigation of this compound

The unique combination of a bromo, a methyl, and a nitro group on the 1H-indazole scaffold suggests that this compound could possess significant and potentially novel biological activities. The nitro group at the 5-position is a known pharmacophore for antiparasitic and potential anticancer activity, while the bromine at the 7-position and the methyl group at the 4-position may modulate this activity and provide opportunities for further derivatization. This guide aims to provide a theoretical and practical framework for the synthesis and evaluation of this promising, yet unexplored, molecule.

Physicochemical Properties and Spectroscopic Analysis (Predicted)

While experimental data for this compound is scarce, its physicochemical properties and spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₈H₆BrN₃O₂
Molecular Weight256.06 g/mol
AppearanceYellowish solid
Melting Point>200 °C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Predicted Spectroscopic Data
  • ¹H NMR (in DMSO-d₆): The proton on the indazole nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift (>13 ppm). The aromatic protons will exhibit distinct signals influenced by the substituents. The methyl protons will likely appear as a singlet around 2.5 ppm. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group.[12]

  • ¹³C NMR (in DMSO-d₆): The carbon atoms of the indazole ring will resonate in the aromatic region (110-150 ppm). The carbon bearing the nitro group (C5) is expected to be significantly downfield.[12][13] The methyl carbon should appear at a characteristic upfield chemical shift.

  • FT-IR (KBr pellet): Characteristic peaks are expected for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2800-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region).[14][15]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 256 and 258 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised from commercially available starting materials, drawing upon established methodologies for the synthesis of substituted indazoles.[16][17]

Retrosynthetic Analysis

Retrosynthesis target This compound intermediate1 7-bromo-4-methyl-1H-indazole target->intermediate1 Nitration intermediate2 2-amino-3-bromo-6-methylbenzonitrile intermediate1->intermediate2 Diazotization & Cyclization intermediate3 3-bromo-6-methyl-2-nitrobenzonitrile intermediate2->intermediate3 Reduction of Nitro Group starting_material 2-bromo-5-methylaniline intermediate3->starting_material Sandmeyer Reaction (Cyanation) & Nitration

Caption: Retrosynthetic analysis of this compound.

Step-by-step Synthetic Protocol

The proposed synthesis involves a multi-step sequence starting from a substituted aniline.

SynthesisWorkflow cluster_0 Synthesis Pathway A 2-bromo-5-methylaniline B Diazotization A->B NaNO₂, HCl D 2-bromo-3-cyano-5-methylbenzenediazonium salt B->D C Sandmeyer Reaction (Cyanation) E Nitration C->E HNO₃, H₂SO₄ D->C CuCN F 2-bromo-3-cyano-5-methyl-nitrobenzene E->F G Reduction of Nitro Group F->G Fe, NH₄Cl or H₂, Pd/C H 2-amino-3-bromo-6-methylbenzonitrile G->H I Diazotization & Intramolecular Cyclization H->I NaNO₂, acid J 7-bromo-4-methyl-1H-indazole I->J K Regioselective Nitration J->K HNO₃, H₂SO₄ L This compound K->L

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Synthesis of 2-amino-3-bromo-6-methylbenzonitrile This intermediate can be prepared from a suitable substituted aniline, such as 2-bromo-5-methylaniline. The synthesis would involve a Sandmeyer reaction to introduce the nitrile group, followed by nitration and subsequent reduction of the nitro group to an amine.[18][19][20]

Step 2: Formation of the 7-bromo-4-methyl-1H-indazole Ring The synthesized 2-amino-3-bromo-6-methylbenzonitrile can undergo diazotization followed by intramolecular cyclization to form the indazole ring. This is a common and effective method for constructing the indazole core.[16]

Step 3: Regioselective Nitration The final step is the regioselective nitration of 7-bromo-4-methyl-1H-indazole. The directing effects of the existing substituents will be crucial for achieving nitration at the C5 position. Careful control of reaction conditions, such as temperature and the nitrating agent, will be necessary to obtain the desired product.

Potential Biological and Pharmacological Applications

Based on the known activities of related compounds, this compound is a promising candidate for several therapeutic applications.

Anticancer Potential

Indazole derivatives are well-established as potent anticancer agents.[5] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[21] The presence of the nitro group could also contribute to anticancer activity through bioreductive activation in the hypoxic environment of solid tumors. Evaluation of this compound against a panel of cancer cell lines would be a critical first step in exploring its potential as an oncology therapeutic.[22][23]

Antiparasitic Activity

The 5-nitroindazole moiety is a strong indicator of potential antiparasitic activity.[9] These compounds have shown efficacy against a variety of protozoan parasites.[10] The proposed mechanism involves the reduction of the nitro group within the parasite, leading to the formation of radical species that damage cellular components.[7] this compound should be screened against parasites such as Trypanosoma cruzi, Leishmania species, and Acanthamoeba castellanii.[24][25]

Other Potential Therapeutic Areas

The diverse biological activities of indazoles suggest that this compound could have other therapeutic applications. These may include anti-inflammatory, antibacterial, or neuroprotective effects.[2][3] Broad biological screening would be beneficial in identifying other potential activities.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl). Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[23]

In Vitro Antiparasitic Susceptibility Assay

This protocol describes a general method for evaluating the activity of a compound against a protozoan parasite, for example, Leishmania.

  • Parasite Culture: Culture the promastigote form of Leishmania species in appropriate liquid media at 26°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite suspension to wells containing different concentrations of the test compound. Include a vehicle control and a positive control (e.g., amphotericin B).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add a resazurin-based solution to each well and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.[24]

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, the analysis of its structural features and the biological activities of related compounds strongly suggests its potential as a valuable scaffold in drug discovery. This technical guide provides a roadmap for its synthesis and initial biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening for its anticancer and antiparasitic activities. Subsequent SAR studies, facilitated by the reactive bromo group, could lead to the development of novel and potent therapeutic agents.

References

A comprehensive list of references will be provided upon the completion of a full literature search and experimental validation. The citations within this document are representative of the types of sources that would be included.

Sources

Spectroscopic Elucidation of 7-bromo-4-methyl-5-nitro-1H-indazole: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 7-bromo-4-methyl-5-nitro-1H-indazole. As a potential scaffold in medicinal chemistry, a thorough understanding of its structural features through modern analytical techniques is paramount for its application in drug design and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The content herein is built upon established principles of spectroscopic interpretation and data from closely related analogues, providing a robust framework for the characterization of this and similar molecules.

Introduction to this compound

This compound is a substituted indazole, a class of heterocyclic compounds known for a wide range of biological activities. The unique substitution pattern of this molecule, featuring a bromine atom, a methyl group, and a nitro group on the indazole core, presents an interesting case for spectroscopic analysis. The interplay of these functional groups significantly influences the electronic environment of the molecule, leading to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR and MS data is crucial for confirming its chemical identity, assessing its purity, and understanding its potential interactions in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including the rationale behind the predicted chemical shifts and coupling patterns.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indazole derivatives due to its excellent solubilizing properties.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro and bromo groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification
H-1 (N-H)~13.5-14.0Broad SingletThe N-H proton of the indazole ring is acidic and typically appears as a broad signal at a very downfield chemical shift, especially in DMSO-d₆ due to hydrogen bonding with the solvent.
H-3~8.2-8.4SingletThis proton is on the pyrazole ring of the indazole system. Its chemical shift is influenced by the adjacent nitrogen atoms and the overall aromatic system.
H-6~8.0-8.2SingletThis aromatic proton is situated between the electron-withdrawing nitro group at C5 and the bromine atom at C7, leading to a significant downfield shift due to their combined deshielding effects.
C4-CH₃~2.5-2.7SingletThe methyl protons are attached to an aromatic ring and typically resonate in this region. The proximity to the electron-withdrawing nitro group may cause a slight downfield shift compared to an unsubstituted methyl-indazole.

Rationale for Predicted ¹H Chemical Shifts:

  • N-H Proton: The indazole N-H proton is known to resonate at a very low field, often above 13 ppm in DMSO-d₆.

  • Aromatic Protons: The electron-withdrawing nature of the nitro group strongly deshields adjacent protons. The bromine atom also contributes to the deshielding of nearby protons.[1] Therefore, H-6 is expected to be the most downfield of the aromatic protons.

  • Methyl Protons: The chemical shift of the methyl group is influenced by its position on the aromatic ring and the nature of the adjacent substituents.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is presented in Table 2. The chemical shifts are dictated by the substitution pattern on the indazole ring.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-3~135-140This carbon is part of the pyrazole ring and its chemical shift is characteristic of indazole systems.
C-3a~140-145A quaternary carbon at the fusion of the two rings.
C-4~125-130The carbon bearing the methyl group.
C-5~145-150This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C-6~115-120This carbon is situated between the nitro and bromo substituents.
C-7~110-115The carbon atom directly bonded to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity.
C-7a~120-125A quaternary carbon at the ring junction.
C4-CH₃~15-20The chemical shift of the methyl carbon is typical for a methyl group attached to an aromatic ring.

Rationale for Predicted ¹³C Chemical Shifts:

  • Effect of Nitro Group: The carbon atom directly attached to a nitro group (C-5) is significantly deshielded and appears at a low field.[2]

  • Effect of Bromine: The carbon atom bonded to bromine (C-7) is also influenced, though the effect is more complex than simple deshielding.

  • Quaternary Carbons: The quaternary carbons (C-3a and C-7a) are typically observed in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Experimental Protocol for MS Data Acquisition
  • Ionization Technique: Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation, while EI is a hard ionization technique that produces a detailed fragmentation pattern.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Positive or negative ion mode for ESI.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₆BrN₃O₂, with a monoisotopic mass of approximately 254.96 g/mol .

Key Features of the Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[3] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Major Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at [M - 46]⁺.[4]

    • Loss of Br: Cleavage of the C-Br bond can result in the loss of a bromine radical (79 or 81 Da), giving a fragment at [M - 79]⁺ or [M - 81]⁺.

    • Loss of HCN: Indazole rings can undergo fragmentation with the loss of HCN (27 Da).

    • Other Fragments: Further fragmentation of these primary fragment ions will lead to a complex pattern of smaller ions.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (relative to ⁷⁹Br) Proposed Fragment Notes
255 / 257[C₈H₆⁷⁹BrN₃O₂]⁺ / [C₈H₆⁸¹BrN₃O₂]⁺Molecular ion peak (M⁺ and M+2) with ~1:1 intensity ratio.
209 / 211[M - NO₂]⁺Loss of the nitro group.
176[M - Br]⁺Loss of the bromine atom.
130[M - Br - NO₂]⁺Subsequent loss of the nitro group after bromine loss.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI and/or EI) Purification->MS NMR_Data NMR Spectral Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Spectral Analysis: - Molecular Ion - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data for this compound, based on established principles and analysis of related compounds, provides a solid foundation for its structural characterization. The distinctive features in both the NMR and MS spectra, arising from the unique combination of bromo, methyl, and nitro substituents, allow for its unambiguous identification. This in-depth technical guide serves as a valuable resource for scientists engaged in the synthesis and application of novel indazole derivatives in the pursuit of new therapeutic agents. The provided protocols and interpretative rationale are designed to facilitate efficient and accurate structural elucidation, a critical step in the drug discovery and development pipeline.

References

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • López, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • NIST. Benzene, 1-bromo-3-nitro-. NIST WebBook. [Link]

  • Pavia, D. L., et al. Mass Spectrometry: Fragmentation. [Link]

  • UCLA. Spectroscopy Tutorial: Nitro Groups. [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]

  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Thorn, K. A., & Cox, L. G. (2016). Introduction of the nitro group into aromatic systems. PLoS One, 11(5), e0155821. [Link]

  • NIST. Benzene, 1-bromo-2-nitro-. NIST WebBook. [Link]

  • NIST. Benzene, 1-bromo-4-nitro-. NIST WebBook. [Link]

  • Abraham, R. J., et al. (1995). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-39. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Weiss, G. A. (2008). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Milwaukee. [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. [Link]

  • MassBank. Benzene and substituted derivatives. MassBank. [Link]

  • eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis and Characterization of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proposed Synthetic Pathway

The proposed synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole commences with a commercially available or synthesized 7-bromo-4-methyl-1H-indazole. This starting material is then subjected to electrophilic nitration to introduce the nitro group at the 5-position. The regioselectivity of this reaction is directed by the existing substituents on the indazole ring.

Synthetic Pathway cluster_0 Step 1: Nitration Starting_Material 7-bromo-4-methyl-1H-indazole Product This compound Starting_Material->Product HNO₃, H₂SO₄

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
7-bromo-4-methyl-1H-indazole≥97%Commercially Available
Fuming Nitric Acid (HNO₃)ACS ReagentStandard Supplier
Sulfuric Acid (H₂SO₄), concentratedACS ReagentStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS ReagentStandard Supplier
HexanesACS ReagentStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) soln.Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard Supplier
Silica Gel230-400 meshStandard Supplier

Safety Precautions: This protocol involves the use of highly corrosive and oxidizing acids. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 mL).

    • Cool the flask to 0 °C in an ice-water bath.

  • Formation of Nitrating Mixture:

    • Slowly add fuming nitric acid (1.5 mL) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Substrate Addition:

    • Once the nitrating mixture is prepared and cooled, slowly add 7-bromo-4-methyl-1H-indazole (2.11 g, 10 mmol) in small portions over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

    • A precipitate should form. Allow the ice to melt completely.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product should be purified by column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica gel onto the top of a prepared silica gel column.

    • Elute the column with the specified solvent system.

    • Collect the fractions containing the desired product (as indicated by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point 204-206 °C[7]
¹H NMR Peaks corresponding to the aromatic protons and the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the indazole core and the methyl group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (256.06 g/mol ).[7]
FT-IR Characteristic peaks for N-H, C-H, C=C, and NO₂ stretching vibrations.

Experimental Workflow

Experimental Workflow cluster_0 Synthesis cluster_1 Work-up and Purification cluster_2 Analysis Reaction_Setup Reaction Setup and Cooling Nitrating_Mixture Preparation of Nitrating Mixture Reaction_Setup->Nitrating_Mixture Substrate_Addition Addition of Starting Material Nitrating_Mixture->Substrate_Addition Reaction_Monitoring Reaction and TLC Monitoring Substrate_Addition->Reaction_Monitoring Quenching Quenching on Ice Reaction_Monitoring->Quenching Neutralization Neutralization with NaHCO₃ Quenching->Neutralization Extraction Extraction with DCM Neutralization->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Chromatography Column Chromatography Drying_Concentration->Chromatography Characterization Characterization (NMR, MS, IR, MP) Chromatography->Characterization

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

Discussion

The proposed protocol leverages a standard electrophilic aromatic substitution reaction for the nitration of the indazole ring. The choice of fuming nitric acid and concentrated sulfuric acid is a classic and effective method for nitration. The regioselectivity of the nitration is anticipated to favor the 5-position due to the directing effects of the existing substituents. However, the formation of other isomers is possible, necessitating careful purification and characterization. The work-up procedure is designed to safely neutralize the strong acids and efficiently extract the product. Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Conclusion

This application note provides a comprehensive, albeit proposed, experimental protocol for the synthesis of this compound. The methodology is grounded in established chemical principles and analogous procedures found in the literature. Researchers and drug development professionals can use this guide as a starting point for the synthesis of this valuable chemical intermediate. It is imperative that the synthesis is conducted with strict adherence to safety protocols and that the final product is rigorously characterized to confirm its identity and purity.

References

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Larock, R. C., & Shi, F. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 686. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Application and Protocol Guide for the Characterization of 7-bromo-4-methyl-5-nitro-1H-indazole in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive framework for the initial characterization of a novel indazole-containing compound, 7-bromo-4-methyl-5-nitro-1H-indazole , as a potential kinase inhibitor. We will delve into the rationale behind assay selection, provide a detailed, step-by-step protocol for a luminescence-based kinase assay, and discuss the principles of data analysis and interpretation. This document is designed to equip researchers with the necessary tools to robustly evaluate the inhibitory potential of this and other novel compounds.

Introduction: The Rationale for Investigating Indazole Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4] The ATP-binding pocket of kinases is a highly conserved structural feature, and designing small molecules that can compete with ATP is a proven strategy for developing effective inhibitors.[5][6]

The indazole nucleus is a key pharmacophore in many approved and investigational kinase inhibitors.[2] Its bicyclic structure provides a rigid scaffold that can be readily functionalized to achieve high potency and selectivity for specific kinases.[7] The compound at the center of this guide, this compound, possesses several features—a bromine atom, a methyl group, and a nitro group—that offer potential interaction points within the kinase active site and provide avenues for further chemical modification. While the specific biological activity of this compound is not yet extensively documented, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential in this area.

This guide will focus on a luminescence-based assay platform, specifically the ADP-Glo™ Kinase Assay, as a primary screening method. This choice is based on the assay's universality, high sensitivity, and robustness, making it suitable for a wide range of kinases and inhibitor types.[8]

Principles of Luminescence-Based Kinase Assays

To evaluate the inhibitory potential of this compound, it is essential to employ an assay that accurately measures kinase activity. Luminescence-based assays are a popular choice for high-throughput screening due to their simplicity and high signal-to-background ratios.[9] There are two main types of luminescence-based kinase assays: those that measure ATP depletion (e.g., Kinase-Glo®) and those that measure ADP production (e.g., ADP-Glo™).[3][10]

  • ATP Depletion Assays (Kinase-Glo®): In this format, the amount of ATP remaining after a kinase reaction is quantified.[11] A highly active kinase will consume more ATP, resulting in a lower luminescent signal. Conversely, an effective inhibitor will preserve the ATP pool, leading to a higher signal.[10] A potential drawback of this "signal decrease" assay is that a 50% consumption of ATP is often required to achieve a robust signal-to-background ratio.[12]

  • ADP Production Assays (ADP-Glo™): These assays directly measure the amount of ADP generated during the kinase reaction.[13] The luminescent signal is directly proportional to kinase activity. This "signal increase" format is often more sensitive, as it can detect even small amounts of product formation.[8] The ADP-Glo™ assay involves a two-step process: first, the remaining ATP from the kinase reaction is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.[13] This approach minimizes interference from high initial ATP concentrations.

For the characterization of a novel inhibitor like this compound, the ADP-Glo™ assay is an excellent choice due to its high sensitivity and applicability to a broad range of kinases without the need for substrate-specific antibodies.[8]

Experimental Design and Protocols

Initial Compound Handling and Preparation

Proper handling of the test compound is critical for obtaining reliable and reproducible data.

  • Compound Information:

    • Name: this compound

    • CAS Number: 952183-46-9[14]

    • Molecular Formula: C₈H₆BrN₃O₂[14]

    • Molecular Weight: 256.06 g/mol [14]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Kinase and Substrate Selection

The choice of kinase and substrate will depend on the research objectives. For initial screening, a well-characterized kinase with a known potent inhibitor (as a positive control) is recommended. For this protocol, we will use a generic serine/threonine kinase as an example.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 96-well or 384-well plate format and outlines the steps to determine the IC₅₀ value of this compound.[15]

Materials:

  • This compound (in DMSO)

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (ultrapure)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque multiwell plates

  • Plate reader with luminescence detection capabilities

  • Known kinase inhibitor (e.g., Staurosporine) as a positive control

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Serial Dilution of Compound in DMSO D Add Compound/DMSO to Plate A->D B Prepare Kinase Reaction Master Mix (Kinase, Substrate) E Add Kinase Master Mix (Pre-incubation) B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F G Incubate at 30°C H Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) I Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) J Read Luminescence

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Create a serial dilution series of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare a "no inhibitor" control (vehicle control) containing only DMSO.[16]

    • Prepare a positive control using a known inhibitor for the target kinase.

  • Kinase Reaction:

    • In a multiwell plate, add 1-5 µL of the serially diluted compound or DMSO control to each well.

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations of each should be determined empirically, but a good starting point is to use the enzyme at a concentration that yields approximately 10-30% conversion of ATP to ADP in the reaction time.

    • Add the kinase mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate determination of potency for ATP-competitive inhibitors.[17]

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • Luminescence Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This will convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[13]

Data Analysis and Interpretation

The goal of this experiment is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[18]

Data Analysis Steps:

  • Normalization:

    • The "no inhibitor" (DMSO only) wells represent 100% kinase activity.

    • The "no enzyme" or "maximum inhibition" (using a saturating concentration of a known inhibitor) wells represent 0% activity.

    • Normalize the data by calculating the percent inhibition for each concentration of the test compound.

  • Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).[19]

  • IC₅₀ Determination:

    • The IC₅₀ value is determined from the fitted curve.[20]

Hypothetical Data Presentation:

The results of the IC₅₀ determination should be presented in a clear and concise table.

CompoundTarget KinaseIC₅₀ (nM)
This compoundKinase XExperimental Value
Staurosporine (Positive Control)Kinase XKnown Value

Mechanism of Action and Signaling Context

Many indazole-based inhibitors function as ATP-competitive inhibitors.[2] They bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[21]

Hypothetical Signaling Pathway:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseX Kinase X RTK->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression TF->Gene Regulates Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: Generalized signaling pathway illustrating kinase inhibition.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, several controls and best practices should be implemented:

  • Positive and Negative Controls: Always include a known inhibitor as a positive control and a DMSO-only vehicle as a negative control.[16]

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Counter-Screening: Luminescence-based assays can be susceptible to interference from compounds that inhibit the luciferase enzyme.[12] It is advisable to perform a counter-screen to identify any such off-target effects.

  • Orthogonal Assays: To confirm the inhibitory activity, it is recommended to use an orthogonal assay that employs a different detection method (e.g., a fluorescence polarization assay or HTRF).[22][23]

Conclusion

This guide provides a detailed framework for the initial biochemical characterization of this compound as a potential kinase inhibitor. By following the outlined protocols and data analysis procedures, researchers can obtain robust and reliable data on the inhibitory potency of this and other novel compounds. The indazole scaffold continues to be a fertile ground for the discovery of new therapeutics, and a systematic approach to screening and characterization is paramount to identifying promising lead candidates for drug development.

References

  • Revvity. (n.d.). HTRF KinEASE STK Discovery Kit, 1,000 Assay Points. Retrieved from Revvity.[24]

  • Zhang, Y., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.[25]

  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. Retrieved from Promega Corporation.[11]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from BPS Bioscience.[3]

  • Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. ResearchGate.[22]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. Retrieved from BenchChem.[15]

  • Siveen, K. S., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Hematology & Oncology.[5]

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Retrieved from Promega Corporation.[9]

  • Rask-Andersen, M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed Central.[6]

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Retrieved from BenchChem.[16]

  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from Revvity.[23]

  • Roskoski, R. Jr. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.[21]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from ResearchGate.[26]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from NIH.[13]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.[27]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH.[10]

  • Jia, Y., & Quinn, C. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed.[4]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. A, schematic.... Retrieved from ResearchGate.[28]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology.[18]

  • Siveen, K. S., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Hematology & Oncology.[29]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications.[20]

  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[17]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology.[30]

  • Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central.[12]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from Molecular Devices.[31]

  • Križanović, J., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.[32]

  • American Association for Cancer Research. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.[33]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from ResearchGate.[19]

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.[8]

  • Wang, L., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications.[34]

  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. Retrieved from BOC Sciences.[]

  • Cho, S., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central.[36]

  • Tenney, K., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Publications.[37]

  • PubChem. (n.d.). This compound. Retrieved from PubChem.[14]

  • ECHEMI. (n.d.). 952183-46-9, this compound Formula. Retrieved from ECHEMI.[38]

  • BLDpharm. (n.d.). 952183-46-9|this compound. Retrieved from BLDpharm.[39]

  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[1]

  • BenchChem. (2025). Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Retrieved from BenchChem.[2]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.[40]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online.[41]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[42]

  • BenchChem. (2025). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Retrieved from BenchChem.[7]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal.[43]

  • PubChemLite. (n.d.). 7-bromo-5-nitro-1h-indazole (C7H4BrN3O2). Retrieved from PubChemLite.[44]

Sources

cell-based assay protocol for 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Cellular Characterization of 7-bromo-4-methyl-5-nitro-1H-indazole

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][3] The biological versatility of this scaffold has led to the development of several clinically approved drugs, such as Pazopanib, an anti-cancer agent.[2]

The specific compound, this compound, incorporates key functional groups that suggest significant biological potential. The 5-nitro substitution is of particular interest, as related 5-nitroindazole compounds have shown potent antiproliferative and antiparasitic activities.[4][5] The nitro group can be implicated in the generation of reactive oxygen species (ROS), a mechanism known to induce cellular stress and programmed cell death.[4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound. We present a two-stage experimental approach:

  • Primary Screening: A robust cytotoxicity assay to determine the compound's half-maximal inhibitory concentration (IC50) and establish its dose-dependent effect on cell viability.

  • Secondary Mechanistic Screening: An apoptosis assay to elucidate the primary mechanism of cell death induced by the compound.

These protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Stage 1: Primary Screening for Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing metabolic activity as an indicator of cell viability.[6] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7][8] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[9][10]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screen (MTT) cluster_secondary Phase 3: Secondary Screen (Apoptosis) CompoundPrep Compound Preparation (Stock & Dilutions) CellCulture Cell Culture & Seeding (96-well plate) Treatment Treat Cells with Compound (24-72h Incubation) CellCulture->Treatment 24h Adhesion MTT_Add Add MTT Reagent (2-4h Incubation) Treatment->MTT_Add Solubilize Solubilize Formazan (e.g., DMSO) MTT_Add->Solubilize Readout1 Measure Absorbance (570 nm) Solubilize->Readout1 IC50 Calculate % Viability & IC50 Readout1->IC50 Treat2 Treat Cells at IC50 Conc. (6-well plate) IC50->Treat2 Inform Dose Selection Harvest Harvest & Wash Cells Treat2->Harvest Stain Stain with Annexin V/PI Harvest->Stain Flow Analyze via Flow Cytometry Stain->Flow Analysis Quantify Apoptotic Populations Flow->Analysis

Caption: Experimental workflow for characterizing a novel compound.

Protocol 1: MTT Cytotoxicity Assay

A. Materials and Reagents

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to cell line)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS)

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution[11]

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

B. Step-by-Step Methodology

  • Cell Plating:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[12]

    • Rationale: Optimal seeding density is crucial to ensure cells are in the logarithmic growth phase during the experiment, preventing artifacts from overconfluence or sparse cultures.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create 2X working concentrations. A typical final concentration range for initial screening might be 0.1, 1, 10, 25, 50, 100 µM.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Controls are critical:

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%). This accounts for any solvent-induced toxicity.

      • Untreated Control: Treat cells with 100 µL of complete medium only. This represents 100% cell viability.

      • Blank Control: Wells containing medium but no cells, to subtract background absorbance.[11]

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Rationale: This step should be performed gently to avoid detaching adherent cells. Using serum-free medium during this incubation can sometimes improve accuracy by preventing interference from serum components.[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.[12]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis
  • Calculate Percent Viability:

    • Correct the absorbance values by subtracting the average absorbance of the blank wells.

    • Percent Viability = [(OD of Treated Sample) / (OD of Untreated Control)] * 100

  • Determine IC50:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures logarithmic growth phase
Compound Stock Solution 10 mM in DMSOStandard concentration for solubility and dilution
Final DMSO Concentration < 0.5%Minimizes solvent-induced cytotoxicity
MTT Final Concentration 0.5 mg/mLOptimal for formazan crystal formation[6]
Incubation Time (MTT) 2 - 4 hoursSufficient time for enzymatic conversion[9]
Absorbance Wavelength 570 nm (Ref: 630 nm)Peak absorbance for formazan product[9]

Stage 2: Mechanistic Insight via Apoptosis Assay

Observing a cytotoxic effect is the first step; understanding the mechanism of cell death is crucial for drug development. Apoptosis, or programmed cell death, is a key pathway often targeted by anti-cancer agents.[14] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to distinguish between healthy, apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It only enters cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

A. Materials and Reagents

  • Cells treated with this compound (at its determined IC50)

  • FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with this compound at its IC50 concentration for the same duration as in the MTT assay.

    • Controls are essential:

      • Unstained Cells: For setting instrument voltages and identifying background fluorescence.

      • Vehicle-Treated Cells: Negative control for apoptosis.

      • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, 1 µM for 16 hours).[15]

    • Harvest both adherent and floating cells by trypsinization and centrifugation. This is critical as apoptotic cells may detach.

  • Cell Washing and Staining:

    • Wash the collected cell pellet once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[15]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use the unstained and single-stained controls (Annexin V only, PI only) to set up proper compensation and define the quadrants.

Data Interpretation

The flow cytometry data is typically displayed as a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells, with exposed PS but intact membranes.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, with exposed PS and compromised membranes.

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or damaged during processing).

An increase in the population of the lower-right and upper-right quadrants in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.

Mechanism of Action Pathway

G Compound 7-bromo-4-methyl- 5-nitro-1H-indazole Cell Target Cell Compound->Cell Mito Mitochondrial Stress (e.g., ROS Production) Cell->Mito Caspase Caspase Cascade Activation Mito->Caspase PS Phosphatidylserine (PS) Externalization Caspase->PS Membrane Loss of Membrane Integrity Caspase->Membrane AnnexinV Annexin V Binding PS->AnnexinV Detects PI PI Intercalation Membrane->PI Detects

Caption: Hypothesized apoptotic pathway and detection points.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]

  • Bouziane, I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [Link]

  • Rozpędek-Kamińska, W., et al. (2021). Apoptosis Analysis. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Kumar, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. [Link]

  • Fonseca-Berzal, C., et al. (2022). 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Acta Tropica. [Link]

  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. [Link]

  • Kerru, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Reddy, T. S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Ben-M'barek, Y., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

Sources

Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of 7-bromo-4-methyl-5-nitro-1H-indazole as a Kinase Inhibitor

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors.[1][2] Its ability to mimic the purine ring of ATP allows it to effectively interact with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving potent and selective inhibition.[2][3] Compounds such as Axitinib and Pazopanib, both indazole derivatives, have demonstrated significant therapeutic impact in oncology by targeting receptor tyrosine kinases (RTKs) that drive tumor growth and angiogenesis.[2][4]

Novel, diversely substituted indazole derivatives like this compound are therefore of significant interest to the drug discovery community. The specific substitutions on the indazole ring—a bromine atom at position 7, a methyl group at position 4, and a nitro group at position 5—offer unique electronic and steric properties that may confer novel selectivity or potency against specific kinase targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured, field-proven workflow to systematically evaluate the potential of this compound as a kinase inhibitor, from initial biochemical characterization to cell-based validation.

Compound Characteristics and Preparation

Before initiating biological assays, it is crucial to understand the basic properties of the compound and prepare it correctly.

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂[5]
Molecular Weight 256.06 g/mol [5]
CAS Number 952183-46-9[5]
Appearance Typically a solid powderN/A
Protocol 1: Stock Solution Preparation

Rationale: Most small molecule inhibitors are poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions that can be serially diluted into aqueous assay buffers. It is critical to keep the final DMSO concentration in assays low (typically ≤1%) to avoid solvent-induced artifacts.[6]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated precision balance and pipettes

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Part 1: In Vitro Biochemical Evaluation

Objective: To determine if this compound directly inhibits the enzymatic activity of a target kinase in a purified, cell-free system and to quantify its potency (IC₅₀).

Biochemical assays are the first step in characterizing a potential inhibitor.[6] They provide a direct measure of the interaction between the compound and the kinase enzyme, free from the complexities of a cellular environment like membrane transport or metabolic degradation.[7] A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Serial Dilution of 7-bromo-4-methyl-5-nitro- 1H-indazole Incubation Incubate at RT (e.g., 60 min) Compound->Incubation Add to Plate Kinase Kinase Enzyme + Substrate Kinase->Incubation ATP ATP Solution ATP->Incubation Initiate Reaction DetectionReagent Add ADP Detection Reagent Incubation->DetectionReagent Stop Reaction Readout Measure Signal (Luminescence/Fluorescence) DetectionReagent->Readout Analysis Plot Dose-Response Curve Calculate IC50 Readout->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

Rationale: The ADP-Glo™ Kinase Assay is a widely used luminescence-based system. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the initial kinase activity.

Materials:

  • Purified, active kinase of interest

  • Specific peptide substrate for the kinase

  • This compound stock solution (from Protocol 1)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP solution at a concentration near the Kₘ for the target kinase

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette and plate luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor in kinase buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is common. Add a small volume (e.g., 5 µL) of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix of the kinase and its substrate in kinase buffer. Add this mix (e.g., 10 µL) to all wells except the "no enzyme" control.

  • Initiation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase. Initiate the kinase reaction by adding ATP (e.g., 10 µL).

  • Incubation: Allow the reaction to proceed for a pre-determined time (e.g., 60 minutes) at room temperature or 30°C. The duration should be within the linear range of the reaction.

  • ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent (e.g., 25 µL). Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent (e.g., 50 µL). Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Part 2: Cell-Based Activity Evaluation

Objective: To assess the compound's ability to inhibit a targeted kinase pathway within a living cell, providing insights into its cell permeability, metabolic stability, and on-target efficacy in a physiological context.[7][8]

Cell-based assays are a critical secondary step to validate the findings from biochemical assays.[9] They measure the downstream consequences of kinase inhibition, such as a reduction in cell proliferation or the phosphorylation of a specific substrate.[10]

Cell_Based_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_readout Readout Method cluster_analysis_cell Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with Serial Dilutions of This compound Adhere->Treat Incubate Incubate for 48-72h Treat->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability Phospho Target Phosphorylation Assay (e.g., Western Blot, ELISA) Incubate->Phospho AnalysisCell Calculate GI50/IC50 Confirm Target Engagement Viability->AnalysisCell Phospho->AnalysisCell

Caption: General workflow for cell-based evaluation of a kinase inhibitor.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the inhibitor's anti-proliferative effect.

Materials:

  • Cancer cell line with a known dependency on the target kinase

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the data to the DMSO vehicle control (100% viability).

  • Plot the percent viability versus the log of the inhibitor concentration.

  • Fit the data to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Cellular Target Engagement via Western Blot

Rationale: While a proliferation assay shows a phenotypic effect, it does not prove that the compound is acting through the intended kinase. A Western blot for the phosphorylated form of a direct downstream substrate of the target kinase can confirm on-target activity. A potent inhibitor should decrease the level of this phosphoprotein without affecting the total protein level.[9]

Materials:

  • Cancer cell line

  • 6-well plates

  • Inhibitor stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (one for the phospho-substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed with the antibody for the total substrate to serve as a loading control.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Observe a dose-dependent decrease in the phospho-protein signal relative to the total protein signal, confirming on-target inhibition.

Part 3: Interpreting Results and Next Steps

The data gathered from these protocols will provide a foundational understanding of this compound's potential as a kinase inhibitor.

ParameterAssayInterpretation
IC₅₀ In Vitro Kinase AssayPotency of direct enzyme inhibition. Lower values are better.
GI₅₀ Cell Proliferation AssayPotency in a cellular context. A GI₅₀ value close to the IC₅₀ suggests good cell permeability and on-target effect.
Phospho-protein Reduction Western BlotConfirms on-target activity in cells.

A promising compound will exhibit a low nanomolar IC₅₀ in the biochemical assay, a GI₅₀ in the cellular assay that is no more than 10-fold higher than its IC₅₀, and a clear, dose-dependent reduction of the target phospho-substrate.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate (Active) Proliferation Gene Transcription (Cell Proliferation, Survival) pSubstrate->Proliferation Signal Cascade Inhibitor 7-bromo-4-methyl-5-nitro- 1H-indazole Inhibitor->RTK Inhibits ATP Binding

Caption: Generalized RTK signaling and point of inhibition.

Further studies would involve broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate drug-like properties, and in vivo experiments in animal models to determine efficacy.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Sigma-Aldrich. Kinase Assay Kit.
  • AdooQ BioScience. This compound.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Tariq, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • BenchChem. Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays.
  • BenchChem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Singh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Suzuki-Myaura cross-coupling reaction of 7-bromo-4-methyl-5-nitro-1H-indazole. The content herein is structured to offer not just a procedural methodology, but also a deeper understanding of the reaction's principles, empowering researchers to adapt and troubleshoot as needed. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and explore a range of conditions to facilitate the synthesis of novel indazole derivatives, which are pivotal scaffolds in medicinal chemistry.

Introduction: The Significance of Functionalized Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, exhibiting a wide array of biological activities. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, including those with anticancer and anti-inflammatory properties. The ability to introduce diverse substituents onto the indazole core is crucial for modulating pharmacological activity and optimizing drug-like properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.[2][3] For the functionalization of heteroaromatic halides like this compound, the Suzuki coupling offers a direct and efficient route to novel biaryl and heteroaryl-indazole structures.

This guide will focus on the practical application of the Suzuki coupling to this compound (CAS No. 952183-46-9), a substrate featuring both an electron-withdrawing nitro group and a methyl substituent.[4][5][6] Understanding the electronic nature of this substrate is key to selecting the optimal reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7][8] A fundamental understanding of this catalytic cycle is paramount for rational catalyst and condition selection.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate and is often the rate-limiting step of the reaction.[2]

  • Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (a boronic acid or its ester) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base.[2][3]

  • Reductive Elimination: Finally, the coupled product is formed through reductive elimination from the palladium(II) complex, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR ArX Ar-X ArX->ArPdX Boronic R'-B(OR)2 Boronic->ArPdR Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of this compound with a representative arylboronic acid. Researchers should note that optimization may be necessary for different coupling partners.

Materials and Reagents
  • This compound (Substrate)

  • Phenylboronic acid (Coupling Partner)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (Catalyst)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (Base)

  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment
  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware reagents Add this compound, phenylboronic acid, base, and catalyst to the flask. start->reagents inert Evacuate and backfill the flask with inert gas (3x). reagents->inert solvents Add degassed 1,4-dioxane and water. inert->solvents reaction Heat the reaction mixture at 80-100 °C with stirring. solvents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, add water, and extract with ethyl acetate. monitoring->workup wash Wash the combined organic layers with brine. workup->wash dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end End: Characterize the purified product. purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent volume should be sufficient to ensure proper stirring.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methyl-5-nitro-7-phenyl-1H-indazole.

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. For a substrate like this compound, which contains a potentially coordinating indazole nitrogen and an electron-withdrawing nitro group, careful selection of these parameters is crucial. Below is a table summarizing various conditions that can be explored for optimization, based on literature precedents for similar heteroaromatic systems.[9][10][11][12][13]

ParameterReagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos)Pd(dppf)Cl2 is often effective for heteroaromatic halides.[10] For challenging couplings, more advanced catalysts with bulky electron-rich phosphine ligands may be required.[14][15]
Base K2CO3, Cs2CO3, K3PO4, Na2CO3The choice of base can significantly impact the reaction rate and yield. Cs2CO3 is a stronger base and can be effective in difficult couplings. K3PO4 is also a common choice, particularly with boronic esters.[11]
Solvent System Dioxane/Water, Toluene/Water, DME/Water, n-Butanol/WaterThe solvent system influences the solubility of the reagents and the stability of the catalytic species. The addition of water is often necessary to facilitate the transmetalation step.[7][15]
Temperature Room Temperature to 120 °CWhile many Suzuki couplings proceed at elevated temperatures (80-100 °C), some highly active catalyst systems can facilitate the reaction at room temperature.[3][14]
Boron Source Boronic acids, Boronic esters (e.g., pinacol esters), Potassium trifluoroboratesBoronic esters and trifluoroborates can offer enhanced stability and reactivity in certain cases compared to boronic acids.[3]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active catalyst system (e.g., one with a biaryl phosphine ligand), or employing a stronger base like Cs2CO3.

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This can sometimes be mitigated by using anhydrous conditions (if possible with the chosen base and solvent) or by using boronic esters.

  • Homocoupling: The formation of biaryl products from the boronic acid can occur. This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.

  • NH-Indazole Reactivity: The NH group of the indazole can potentially interact with the palladium catalyst. While many Suzuki couplings on NH-indazoles proceed without protection, in some cases, N-protection (e.g., with a Boc group) may be necessary to improve yields and avoid side reactions.[11][16] However, direct coupling on NH-free indazoles has been successfully reported.[12][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 7-aryl and 7-heteroaryl-4-methyl-5-nitro-1H-indazoles. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can efficiently generate a diverse range of novel indazole derivatives for further investigation in drug discovery and development programs. The protocol and optimization guide provided herein serve as a solid foundation for the successful application of this important transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Patti, A., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(6), 3897-3907. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Patti, A., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(6), 3897-3907. Available from: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881-12895. Available from: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. Available from: [Link]

  • St. John, S. E., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4629-4631. Available from: [Link]

  • Alichem. This compound. Available from: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available from: [Link]

  • Reddy, V. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 113, 55-59. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available from: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Li, W., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9550-9557. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. Available from: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Available from: [Link]

  • Kumar, S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 14352. Available from: [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • PubChemLite. 7-bromo-5-nitro-1h-indazole. Available from: [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 7-Bromo-4-methyl-5-nitro-1H-indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically approved therapeutics.[1][2] This guide provides a comprehensive framework for the systematic chemical modification of 7-bromo-4-methyl-5-nitro-1H-indazole, a highly versatile starting material for building focused compound libraries. We detail robust, field-proven protocols for derivatization at two key positions: the pyrazole nitrogen (N-1/N-2) and the C-7 position of the benzene ring. The methodologies covered include regioselective N-alkylation, along with palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-7 bromide. The strategic application of these protocols enables a thorough exploration of the chemical space around the indazole core, facilitating the generation of precise Structure-Activity Relationship (SAR) data essential for modern drug discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole and its derivatives are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery for their ability to act as bioisosteres of native structures like indoles and phenols.[3] The indazole ring system uniquely presents both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), enabling diverse and potent interactions with biological targets.[3]

The specific scaffold, this compound, is pre-functionalized for efficient diversification:

  • The Indazole Core : Provides the fundamental binding motif.

  • C-7 Bromo Group : Serves as an exceptionally versatile synthetic handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.[4][5][6] This position is critical for exploring deeper binding pockets or extending vectors toward solvent-exposed regions.

  • N-1/N-2 Positions : The reactive N-H bond allows for substitution that can modulate physicochemical properties such as solubility and membrane permeability, or introduce new interactions with the target protein. Regioselectivity is a key consideration in the functionalization of these positions.[7][8]

  • C-5 Nitro Group : As a potent electron-withdrawing group, it significantly influences the electronic properties and reactivity of the entire ring system.[2][9] Furthermore, the nitro group itself can be a critical pharmacophoric element or can be readily reduced to an amine, providing a secondary site for further derivatization.

  • C-4 Methyl Group : This substituent provides steric definition, potentially orienting the molecule within a binding site and enhancing metabolic stability.

This guide outlines a logical workflow for leveraging these features to build a compound library for comprehensive SAR studies.

SAR_Strategy cluster_N N-1/N-2 Derivatization cluster_C7 C-7 Derivatization cluster_C5 C-5 Modification start This compound N_Alk N-Alkylation/ N-Arylation start->N_Alk Base, R-X Suzuki Suzuki Coupling (C-C Bond) start->Suzuki Pd Catalyst, R-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) start->Buchwald Pd Catalyst, R1R2NH Sonogashira Sonogashira Coupling (C-C≡C Bond) start->Sonogashira Pd/Cu Catalyst, R-C≡CH Nitro_Red Nitro Reduction (NO2 -> NH2) Suzuki->Nitro_Red Buchwald->Nitro_Red Sonogashira->Nitro_Red caption Overall Derivatization Strategy.

Protocols for Derivatization

The following protocols are designed as robust starting points. Optimization of catalysts, ligands, bases, solvents, and temperature may be required for specific substrates. All reactions should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Regioselective N-Alkylation of the Indazole Core

The alkylation of the indazole nitrogen can yield either N-1 or N-2 substituted products. The regiochemical outcome is highly dependent on reaction conditions.[7][8] The electron-withdrawing nitro group at C-7 is known to favor N-2 selectivity under certain conditions.[7]

Protocol 2.1.1: General N-Alkylation (Favoring N-1 Isomer)

This protocol utilizes a strong, non-coordinating base which often favors the formation of the thermodynamically more stable N-1 product.[7]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Alkyl/benzyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH portion-wise. Gas evolution (H₂) will be observed.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Add the alkyl halide dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to separate the N-1 and N-2 isomers.

    • Characterize both isomers using ¹H NMR and HMBC experiments to confirm regiochemistry.[7]

Protocol 2.1.2: Mitsunobu Reaction (Often Favors N-2 Isomer)

The Mitsunobu reaction provides an alternative pathway that can favor the formation of the N-2 regioisomer.[7]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Alcohol (R-OH) (1.5 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the indazole, alcohol, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD dropwise. A color change is typically observed.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the isomers and byproducts (triphenylphosphine oxide, diisopropyl hydrazodicarboxylate).

Condition Set Base/Reagent Solvent Typical Major Isomer Reference
ANaHTHFN-1[7]
BCs₂CO₃DMFN-1[7]
CDIAD, PPh₃THFN-2[7]
C-7 Derivatization via Palladium-Catalyzed Cross-Coupling

The C-7 bromo substituent is an ideal handle for introducing molecular diversity through robust and versatile cross-coupling methodologies.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[5][6]

  • Reagents & Materials:

    • This compound (or N-protected derivative) (1.0 equiv)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf)·CH₂Cl₂, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DME/Water 4:1)

  • Procedure:

    • To a microwave vial or Schlenk tube, add the bromo-indazole, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (3x).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture at 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 2.2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, allowing for the coupling of a wide array of primary and secondary amines.[10][11]

  • Reagents & Materials:

    • This compound (or N-protected derivative) (1.0 equiv)

    • Amine (primary or secondary) (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 4-10 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox, or using Schlenk technique, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the bromo-indazole and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat at 80-110 °C for 4-24 hours until the reaction is complete by LC-MS analysis.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium solids.

    • Wash the filtrate with water, then brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 2.2.3: Sonogashira Coupling (C-C≡C Bond Formation)

The Sonogashira coupling introduces a rigid alkyne linker, a valuable tool for probing steric and electronic requirements in a binding pocket.[12][13][14]

  • Reagents & Materials:

    • This compound (or N-protected derivative) (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI) (5-10 mol%) (for copper-cocatalyzed reaction)

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk tube, add the bromo-indazole, palladium catalyst, and copper(I) iodide (if used).

    • Evacuate and backfill with an inert gas (3x).

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature to 60 °C for 2-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts), then brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Coupling Reaction Catalyst/Ligand Coupling Partner Base Bond Formed
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)R-B(OH)₂K₂CO₃Aryl/Alkenyl C-C
Buchwald-Hartwig Pd₂(dba)₃ / XPhosR¹R²NHNaOt-BuAryl C-N
Sonogashira Pd(PPh₃)₂Cl₂ / CuIR-C≡CHTEAAryl C-C≡C

The SAR Study Workflow

The derivatized compounds form a library for systematic biological evaluation. A typical workflow integrates synthesis, screening, and analysis to build a robust SAR model.

SAR_Workflow A Library Synthesis (Protocols 2.1-2.2) B Compound Purification & Characterization (HPLC, LC-MS, NMR) A->B C Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) B->C D Hit Identification (Compounds with IC50 < Threshold) C->D E Data Analysis & SAR Establishment D->E F Secondary Assays (e.g., Cell-based, Selectivity) D->F G Lead Optimization (Iterative Synthesis) E->G Design Next Generation F->E G->A Synthesize New Analogs caption Iterative SAR Study Workflow.

By analyzing the activity of compounds with systematic variations at the N-1/N-2 and C-7 positions, researchers can deduce critical insights:

  • N-1/N-2 Substitution : Determines the impact of modifying the hydrogen-bonding capacity of the pyrazole ring and altering the compound's overall lipophilicity and solubility.

  • C-7 Substitution : Probes the steric and electronic requirements of the adjacent binding pocket. For example, comparing a small phenyl group (from Suzuki coupling) to a bulky naphthyl group can define the size of a hydrophobic pocket. Comparing a neutral aniline derivative (from Buchwald-Hartwig) to a basic piperidine derivative can probe for potential salt-bridge interactions.

References

  • BenchChem. (2025). A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles.
  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]

  • BenchChem. (n.d.). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.
  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Panda, S. S., et al. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • El-Malah, A., et al. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • Bennani, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6571-6581. [Link]

  • BenchChem. (n.d.). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
  • Kumar, V., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Medicinal Significance of Nitroimidazoles. (n.d.). NIScPR. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme Connect. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2012). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

Sources

Application Notes and Protocols for the In Vitro Screening of 7-bromo-4-methyl-5-nitro-1H-indazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold in Oncology

The indazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] In oncology, indazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved anti-cancer agents, including Axitinib, Niraparib, and Pazopanib.[1][2] These agents often function as potent kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4]

The introduction of a nitro group to the indazole scaffold has been shown in various studies to be a key contributor to cytotoxic effects against cancer cell lines.[5] For instance, certain 6-nitroindazole derivatives have demonstrated significant antiproliferative activity, with IC50 values in the low micromolar range against lung carcinoma cells.[5] This suggests that the nitro group may play a crucial role in the compound's mechanism of action, possibly through the formation of reactive intermediates upon reduction within the cell.[5]

This document provides a comprehensive guide for the initial in vitro screening of 7-bromo-4-methyl-5-nitro-1H-indazole , a novel compound with potential as an anti-cancer agent. While specific biological data for this compound is not yet publicly available[6][7], its structural features—namely the indazole core and the electron-withdrawing nitro and bromo groups—warrant a thorough investigation of its cytotoxic and cytostatic properties. The following protocols are designed to provide a robust framework for assessing its efficacy and elucidating its potential mechanism of action in various cancer cell lines.

Experimental Design: A Multi-Faceted Approach to Characterization

The initial characterization of a novel compound's anti-cancer potential requires a multi-pronged approach. We will first assess its general cytotoxicity to determine the effective dose range. Subsequently, we will investigate the mode of cell death induced and the compound's impact on cell cycle progression. This tiered approach ensures a comprehensive initial evaluation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of This compound C Perform MTT Assay to Determine Cell Viability and IC50 Values A->C B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C F Calculate IC50 Values C->F D Apoptosis vs. Necrosis (Annexin V/PI Staining) G Quantify Apoptotic and Necrotic Cell Populations D->G E Cell Cycle Analysis (Propidium Iodide Staining) H Determine Cell Cycle Arrest Phase E->H F->D Treat cells with IC50 concentration F->E Treat cells with IC50 concentration

Figure 1: A generalized workflow for the in vitro screening of this compound.

Data Presentation: Benchmarking Against Known Indazole Derivatives

To provide context for the experimental results obtained for this compound, it is useful to compare its performance against other indazole derivatives with known anti-proliferative activities. The following table summarizes the IC50 values of select indazole compounds against various cancer cell lines, which can serve as a benchmark for evaluating the potency of the test compound.[8]

Compound/DrugTarget Kinase(s)Cell LineCancer TypeIC50 (µM)
Derivative 2f Not specifiedA549Lung Cancer1.15
4T1Breast Cancer0.23
HepG2Liver Cancer0.86
MCF-7Breast Cancer0.31
HCT116Colon Cancer0.42
Compound 6o Not specifiedK562Myeloid Leukemia5.15
A549Lung Cancer>40
PC-3Prostate Cancer25.4
Hep-G2Liver Cancer11.2
Axitinib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.008
Pazopanib VEGFRs, PDGFR, KitHUVECEndothelial Cells0.021
Note: Data for derivative 2f and compound 6o are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.[8]

Detailed Experimental Protocols

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, harvest, and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8][11]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[14] The plate should be protected from light.[9]

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9][11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][14] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Elucidating the Mode of Cell Death: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the combined use of Annexin V and Propidium Iodide (PI).[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[16][18] PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.[16]

Materials:

  • Cancer cells treated with the IC50 concentration of this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the predetermined IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

    • Harvest both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to maintain membrane integrity.[17]

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Cell Washing and Resuspension:

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry as soon as possible, collecting at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to membrane damage not related to apoptosis).

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[19] This allows for the quantification of cells in each phase based on their DNA content.[20]

Materials:

  • Cancer cells treated with the IC50 concentration of this compound

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Culture and treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization, collecting them by centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Ethanol fixation is preferred for preserving DNA integrity.

    • Fix the cells at 4°C for at least 30 minutes (can be stored for up to a week).[19]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

    • Resuspend the cell pellet in PBS.

    • Add 50 µL of RNase A solution and incubate for 15-30 minutes at 37°C to degrade RNA, which PI can also bind to.[19]

    • Add 200 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry, using a linear scale for fluorescence detection.[20]

    • It is crucial to gate out doublets to avoid misinterpreting two G1 cells as a single G2/M cell.[21]

  • Data Analysis:

    • Generate a histogram of fluorescence intensity versus cell count.

    • Use cell cycle analysis software (e.g., FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Many indazole-based anti-cancer drugs function as kinase inhibitors.[3][4] Should this compound demonstrate significant anti-proliferative activity, a plausible hypothesis is its interference with one or more protein kinase signaling pathways critical for cancer cell survival and proliferation. For example, it could potentially inhibit receptor tyrosine kinases (RTKs) like VEGFR or FGFR, or downstream intracellular kinases involved in pathways such as MAPK/ERK or PI3K/Akt.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 7-bromo-4-methyl- 5-nitro-1H-indazole Compound->RTK Inhibition? Compound->RAF Inhibition? Compound->PI3K Inhibition?

Figure 2: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive and robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, mode of action, and effects on the cell cycle, researchers can gain valuable insights into its therapeutic potential. The indazole scaffold holds significant promise in oncology, and a thorough investigation of novel derivatives like the one discussed herein is a critical step in the development of new and more effective cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • PubMed. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. Retrieved from [Link]

  • PubMed. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

Sources

analytical methods for 7-bromo-4-methyl-5-nitro-1H-indazole purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Topic: A Validated, Multi-technique Approach for Determining the Purity of 7-bromo-4-methyl-5-nitro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the analytical methodologies required for the robust purity determination of this compound (CAS: 952183-46-9), a key heterocyclic intermediate in pharmaceutical synthesis. Purity assessment is a cornerstone of quality control in drug development, directly impacting the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API).[1] This document moves beyond a single-method approach, detailing a primary quantitative method using High-Performance Liquid Chromatography (HPLC) and essential orthogonal techniques for confirmation, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. The protocols herein are designed to be self-validating systems, incorporating system suitability tests and validation parameters as mandated by regulatory bodies like the ICH.[2]

Introduction: The Rationale for a Multi-Faceted Purity Analysis

This compound is a substituted indazole, a class of compounds recognized for its wide range of biological activities and prevalence in medicinal chemistry.[3] The presence of impurities, even in trace amounts, can arise from starting materials, side reactions during synthesis, or degradation. These impurities can alter the compound's chemical and pharmacological properties, making their identification and quantification a critical step.

A single analytical method, while useful, can have inherent blind spots. For instance, a chromatographic method may fail to separate co-eluting impurities, while a spectroscopic method may not detect amorphous or inorganic contaminants. Therefore, a multi-technique, or orthogonal, approach is essential for building a complete and trustworthy purity profile. This guide establishes a primary HPLC method for quantitative analysis of organic impurities and complements it with confirmatory methods that assess structural integrity and elemental composition.

Physicochemical Properties of the Analyte
PropertyValueSource
CAS Number 952183-46-9[4]
Molecular Formula C₈H₆BrN₃O₂[5]
Molecular Weight 256.06 g/mol [5]
Structure This compoundN/A

Primary Quantitative Analysis: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is the gold standard for purity analysis of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. The method described here is designed to separate the main component from potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating aromatic compounds like the target analyte from both more polar and less polar impurities.

  • Mobile Phase: A mixture of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed to ensure the elution of a wide range of impurities with varying polarities within a reasonable timeframe, while providing excellent resolution around the main peak.

  • UV Detection: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity for both the main peak and any structurally similar impurities.

Visual Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow for establishing the purity of a new batch of this compound.

G cluster_main Analytical Workflow cluster_ortho Orthogonal Methods Sample Sample Batch Received HPLC_Purity Primary Purity Assay (RP-HPLC) Sample->HPLC_Purity Impurity_Profile Impurity Profile < 0.1%? HPLC_Purity->Impurity_Profile Ortho_Methods Orthogonal Confirmation Impurity_Profile->Ortho_Methods Yes Investigation OOS Investigation (Impurity Characterization) Impurity_Profile->Investigation No Final_Report Certificate of Analysis (Final Purity Assignment) Ortho_Methods->Final_Report LCMS LC-MS (Impurity ID) NMR NMR (¹H, ¹³C) (Structure Confirmation) EA Elemental Analysis (Elemental Composition)

Caption: High-level workflow for purity determination.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Analyte: this compound reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 30 minutes
Gradient Program Time (min)
0
20
25
25.1
30

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability and Method Validation

Before analyzing any samples, the system's suitability must be confirmed. Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[6][7]

System Suitability Test (SST):

  • Inject the reference standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Parameters (ICH Q2(R1) Guidelines): [2]

ParameterPurposeProtocol Summary
Specificity To ensure the method accurately measures the analyte without interference from impurities or degradants.Analyze blank, placebo (if applicable), and spiked samples. Forced degradation studies (acid, base, peroxide, heat, light) should show peak purity of the analyte.
Linearity To verify that results are directly proportional to the analyte concentration.Prepare solutions at 5-6 concentrations, typically from 50% to 150% of the target concentration. Plot a curve of peak area vs. concentration.
Range The concentration interval where the method is precise, accurate, and linear.Determined from the linearity studies.
Accuracy The closeness of the test results to the true value.Analyze a sample of known purity or spike a blank matrix with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). Calculate percent recovery.
Precision The degree of agreement among individual test results.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Can be determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Orthogonal and Confirmatory Analytical Methods

Orthogonal methods provide purity data based on different chemical or physical principles, thereby strengthening the confidence in the final purity value.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. It is the definitive tool for confirming the identity of the main peak and identifying unknown impurities.

Protocol:

  • Utilize the same HPLC method as described in Section 2.3.

  • Divert the column effluent to an MS detector (e.g., Quadrupole or Time-of-Flight).

  • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Expected Result: The main peak should exhibit a molecular ion corresponding to the analyte's mass ([M+H]⁺ at m/z 256/258 and [M-H]⁻ at m/z 254/256, showing the characteristic isotopic pattern for bromine). Any impurity peaks can be assigned putative structures based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical structure and environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.[8] For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents.

Protocol:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T₁).

  • Analysis:

    • Structural Confirmation: The chemical shifts, coupling constants, and integration values should match the expected structure of this compound.[9][10]

    • Purity Assessment: Carefully examine the baseline for any unassigned peaks. The presence of impurities will be evident as extra signals. If an impurity is identified, its concentration can be estimated by comparing its signal integral to the integral of a known signal from the main compound.

Gas Chromatography (GC)

Principle: GC is suitable for analyzing volatile and thermally stable compounds. Given the analyte's structure (nitroaromatic, halogenated), it may be amenable to GC, which can be highly effective for detecting volatile organic impurities not seen by HPLC.

Causality and Considerations:

  • Detector: A nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) would provide high selectivity and sensitivity for this nitrogen- and bromine-containing molecule.[11]

  • Thermal Lability: Nitroaromatic compounds can be thermally labile.[12] Therefore, a cool on-column or PTV (Programmed Temperature Vaporization) inlet should be used to minimize the risk of degradation in the injector port. The temperature program should be optimized to elute the peak at the lowest possible temperature.

  • Use Case: Best used as a limit test for specific, more volatile impurities (e.g., residual solvents) rather than for primary purity assignment due to the risk of on-column decomposition.

Elemental Analysis (Combustion Analysis)

Principle: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[13][14] It provides a fundamental measure of bulk purity against the theoretical elemental composition.

Protocol:

  • A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity).

  • Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₈H₆BrN₃O₂).

    • Theoretical Values: C=37.52%, H=2.36%, N=16.41%

    • Acceptance Criterion: The measured values should be within ±0.4% of the theoretical values, a standard criterion in organic chemistry for confirming both identity and purity.[15][16]

Conclusion and Final Purity Assignment

The purity of this compound should not be assigned based on a single measurement. The recommended approach is as follows:

  • Primary Purity: Use the validated RP-HPLC method to determine the purity by area percent (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

  • Confirmation: Corroborate this result with orthogonal methods. NMR should confirm the absence of significant structural impurities, and elemental analysis should confirm the correct elemental composition. LC-MS should be used to identify any impurities detected above the reporting threshold (typically 0.05%).

A final purity value is reported on a Certificate of Analysis only when the results from these complementary techniques are in agreement, providing a high degree of confidence in the quality of the material. This rigorous, self-validating approach is fundamental to ensuring product quality and regulatory compliance in the pharmaceutical industry.[17]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • Veeva. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • The Pharma Review. (n.d.). Analytical method validation: A brief review. Available at: [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Springer Nature. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Available at: [Link]

  • AdooQ BioScience. (n.d.). This compound. Available at: [Link]

Sources

Application Notes & Protocol: Preparation of 7-bromo-4-methyl-5-nitro-1H-indazole Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of 7-bromo-4-methyl-5-nitro-1H-indazole. The accurate preparation of stock solutions is a foundational requirement for generating reproducible and reliable data in biological assays and drug development workflows.[1][2] This guide emphasizes safety, procedural accuracy, and quality control measures, reflecting field-proven best practices. The protocols herein are designed for researchers, scientists, and professionals in pharmacology and medicinal chemistry.

Introduction: The Criticality of Stock Solution Integrity

This compound is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a nitroaromatic compound, its handling requires specific safety considerations due to the potential for reactivity and biological activity, including mutagenicity.[3] The integrity of any experiment utilizing this small molecule begins with the proper creation of a concentrated stock solution. Errors in concentration, degradation due to improper storage, or contamination can lead to misleading results, costing valuable time and resources.[2][4] This guide provides a self-validating framework to ensure the prepared stock solution is accurate, stable, and fit for purpose.

Compound Data & Physicochemical Properties

Prior to any experimental work, it is imperative to understand the fundamental properties of the compound. The following data for this compound has been compiled from available chemical data sources.

ParameterValueRationale & Importance
IUPAC Name This compoundUnambiguous chemical identifier.
CAS Number 952183-46-9[5][6][7]Unique registry number for database tracking and verification.
Molecular Formula C₈H₆BrN₃O₂Used to calculate the exact molecular weight.
Molecular Weight 256.06 g/mol Critical for accurate molar concentration calculations.
Appearance Typically an off-white to yellow solid/powder.Visual confirmation of compound integrity against supplier specifications.
Solubility No specific public data available. Generally soluble in Dimethyl Sulfoxide (DMSO).[1]Solvent choice is paramount for creating a stable, homogenous solution. DMSO is the standard for initial stocks of nonpolar organic molecules.[8]
Purity >98% (Recommended)Purity value from the Certificate of Analysis (CofA) must be factored into precise calculations if below 99%.
Storage (Powder) -20°C or -80°C, desiccated.[1][9]Protects the solid compound from thermal degradation and hydrolysis.

Mandatory Safety & Handling Protocols

The chemical structure, containing both a bromo-aromatic and a nitro-aromatic moiety, necessitates stringent safety measures. Nitroaromatic compounds are known to be energetic and can possess toxicological risks.[3][10]

  • Engineering Controls: All handling of the solid compound and preparation of the solution must be conducted in a certified chemical fume hood to prevent inhalation of fine particulates and solvent vapors.[11][12]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required:

    • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[13]

    • Body Protection: A flame-resistant laboratory coat, fully buttoned.[14]

    • Hand Protection: Chemical-resistant nitrile gloves. Always use a double-gloving technique when handling the pure compound.[14][15] Inspect gloves before use and change them immediately if contamination is suspected.[13]

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, vials) and unused solutions in a designated "Halogenated Organic Waste" container according to your institution's environmental health and safety guidelines.[12][16] Never dispose of organic substances down the drain.[12]

  • Spill Response: Have a chemical spill kit readily available. In case of a spill, evacuate the area and follow institutional protocols. Consult the Material Safety Data Sheet (MSDS) for specific guidance.[11]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell-based assays and biochemical screens.[4]

Materials and Equipment
Material / EquipmentSpecificationRationale
This compound>98% PurityHigh purity is essential for data accuracy.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% PurityAnhydrous grade prevents compound hydrolysis; DMSO is hygroscopic.[4]
Analytical BalanceCalibrated, 0.1 mg readabilityPrecise weighing is critical for accurate concentration.
VialsAmber Glass or PolypropyleneAmber vials protect against photodegradation. Use screw caps with inert liners.[2]
Pipettors & TipsCalibrated P1000, P200Ensures accurate solvent dispensing.
Vortex MixerStandard Lab GradeProvides mechanical agitation for efficient dissolution.
Sonicator (Optional)Water Bath TypeAids in dissolving compounds that are slow to solubilize.[9]
Workflow Overview

G cluster_prep Preparation cluster_qc QC & Storage Calculate Calculate Required Mass Weigh Weigh Compound Calculate->Weigh Solvent Add DMSO Weigh->Solvent Dissolve Vortex / Sonicate to Dissolve Solvent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Inspect->Dissolve Particulate Matter Remains   Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot  Solution is Clear Label Label Vials Accurately Aliquot->Label Store Store at -20°C or -80°C Label->Store

Diagram 1: Workflow for stock solution preparation and storage.

Calculation

The fundamental equation for determining the required mass of the compound is:

Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )]

Example Calculation for 1 mL of a 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 256.06 g/mol

  • Mass (mg) = 2.56 mg

Step-by-Step Procedure
  • Preparation: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise compound stability.

  • Weighing: On a calibrated analytical balance, carefully weigh 2.56 mg of the compound into a sterile, appropriately sized amber vial. Record the exact weight.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex at medium-high speed for 1-2 minutes.

  • Quality Control (Visual): Visually inspect the solution against a bright background. It must be completely clear, with no visible particulates or cloudiness. A clear solution at this stage is the first indicator of success.[4]

  • Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[9] Re-vortex and inspect again. Avoid heating the solution unless solubility data indicates it is safe and necessary, as heat can accelerate degradation.[9]

  • Final Preparation: Once the solution is perfectly clear, it is ready for aliquoting.

Quality Control, Storage, and Use: A System for Trustworthiness

A properly prepared stock solution must be stored and used in a manner that preserves its integrity over time.

Aliquoting and Storage
  • The Rationale for Aliquoting: DMSO is hygroscopic and many small molecules are sensitive to repeated freeze-thaw cycles.[9] To maintain the stock's integrity, immediately aliquot the solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-capped tubes (amber polypropylene is suitable).

  • Labeling: This is a non-negotiable step for sample management and safety.[2][10] Each aliquot must be clearly labeled with:

    • Compound Name: this compound

    • Concentration: 10 mM

    • Solvent: DMSO

    • Preparation Date

    • Your Initials

  • Storage Conditions: Store the labeled aliquots at -20°C or, for enhanced long-term stability, at -80°C.[1][9]

Validating Stability and Use
  • Post-Thaw Inspection: When an aliquot is thawed for an experiment, visually inspect it again for any signs of precipitation.[4] If crystals have formed, the solution may need to be gently warmed and vortexed to redissolve the compound before use. If it does not redissolve, the stock should be discarded.

  • Preparing Working Solutions: When diluting the DMSO stock into aqueous buffers or cell culture media, do so with care. Adding a concentrated DMSO solution directly into an aqueous medium can cause the compound to precipitate.

    • Best Practice: Perform initial serial dilutions in DMSO before making the final dilution into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including the vehicle control.[9]

G Start Retrieve Aliquot from -80°C Storage Thaw Thaw at Room Temp Start->Thaw Inspect Is Solution Clear? Thaw->Inspect Warm Gently Warm (37°C) & Vortex Inspect->Warm No (Precipitate Seen) Proceed Proceed to Prepare Working Solution Inspect->Proceed Yes ReInspect Is Solution Clear Now? Warm->ReInspect ReInspect->Proceed Yes Discard Discard Aliquot: Concentration Unreliable ReInspect->Discard No

Diagram 2: Quality control logic for using a thawed stock solution aliquot.

References

  • Benchchem. Application Notes and Protocols for Preparing a Stock Solution of a Small Molecule Inhibitor (SMI). Benchchem.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation. Sigma-Aldrich.
  • Echemi. This compound Safety Data Sheets. Echemi.
  • Solarbio. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio.
  • FasterCapital. Best Practices For Stock Solutions. FasterCapital.
  • Selleck Chemicals. Inhibitor Handling Instructions. Selleck Chemicals.
  • XX Pharmaceuticals Ltd. Chemicals and Reagents Management in Quality Control Laboratory.
  • Echemi. This compound. Echemi.
  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. National Library of Medicine.
  • Fisher Scientific. 5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet. Fisher Scientific.
  • Acros PharmaTech Limited. 2,5-dibromo-4-nitro-1H-imidazole Safety Data Sheet. Acros PharmaTech Limited.
  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
  • Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental.
  • Echemi. 952183-46-9, this compound Formula. Echemi.
  • Benchchem. Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. Benchchem.
  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
  • BLDpharm. 952183-46-9|this compound. BLDpharm.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

Sources

Application Notes and Protocols for 7-bromo-4-methyl-5-nitro-1H-indazole Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-bromo-4-methyl-5-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The presence of a nitro group, a bromine atom, and a methyl group on the indazole scaffold suggests its potential as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The nitroaromatic nature of this compound necessitates careful consideration of its handling and storage to ensure its stability, purity, and the safety of laboratory personnel.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of this compound powder. The protocols outlined below are designed to mitigate risks associated with its potential reactivity and sensitivity, thereby preserving the integrity of the compound for research and development activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. While a comprehensive experimental dataset for this specific molecule is not widely available, its properties can be inferred from its structural motifs and data from similar compounds.

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂[1]
Molecular Weight 256.06 g/mol [1][2]
Appearance Solid powder (predicted)General knowledge
Melting Point Not explicitly available. For comparison, the melting point of 7-bromo-1H-indazole is 126-130 °C. The presence of the nitro and methyl groups will influence this value.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and alcohols. For structurally similar 4-bromo-1H-indazole, a clear solution of ≥ 5 mg/mL was achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Hygroscopicity As a crystalline powder, it has the potential to absorb moisture from the atmosphere. The rate and extent of water uptake can affect its physical and chemical stability.[][5]

Safety and Handling Protocols

The presence of a nitroaromatic group suggests that this compound should be handled as a potentially hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this powdered compound.[6]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. For handling larger quantities or in situations with a higher risk of contamination, disposable coveralls are recommended.[6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[6][8]
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to potent powdered compounds.

  • Chemical Fume Hood: All handling of this compound powder should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box/Isolator: For handling larger quantities or for procedures with a high potential for aerosolization, the use of a glove box or an isolator is strongly recommended to provide a contained environment.[8][9]

Handling Procedures

The following step-by-step protocol should be followed when handling this compound powder:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weighing paper, vials, etc.) before handling the compound.

    • Don the appropriate PPE as specified in section 2.1.

  • Weighing and Transfer:

    • Use a dedicated, clean spatula for handling the powder.

    • To minimize dust generation, gently scoop the powder rather than pouring it.

    • Weigh the desired amount of powder on anti-static weighing paper or in a tared container.

    • Carefully transfer the powder to the reaction vessel or storage container.

  • Dissolution (if applicable):

    • When dissolving the powder, add the solvent slowly to the solid to avoid splashing.

    • If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Sonication may also be employed if precipitation or phase separation occurs.[3]

  • Post-Handling:

    • Securely cap all containers containing the compound.

    • Decontaminate all surfaces and equipment that came into contact with the powder using an appropriate solvent (e.g., isopropanol or ethanol) followed by a detergent solution.

    • Dispose of all contaminated disposables (gloves, weighing paper, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocols

Proper storage is critical to maintain the stability and integrity of this compound. The following recommendations are based on general principles for storing nitroaromatic and light-sensitive compounds. A commercial supplier suggests a shelf life of 1095 days, although specific storage conditions were not provided.[1]

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down potential degradation reactions.
Light Protect from light. Store in an amber vial or a container wrapped in aluminum foil.Nitroaromatic compounds can be light-sensitive and may undergo photodegradation.[10][11]
Atmosphere Store in a tightly sealed container. For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon).This prevents moisture absorption and potential oxidative degradation.
Location Store in a well-ventilated, designated chemical storage cabinet away from incompatible materials.
Incompatible Materials

While specific incompatibility data for this compound is not available, it is prudent to avoid storage with the following classes of chemicals based on the functional groups present:

  • Strong oxidizing agents: May react exothermically with the indazole ring or methyl group.

  • Strong reducing agents: Can reduce the nitro group, leading to degradation.

  • Strong acids and bases: May catalyze decomposition or other unwanted reactions.

Long-Term Storage Protocol

For archival purposes or long-term storage, the following protocol is recommended:

  • Aliquotting:

    • If the entire stock will not be used at once, it is advisable to aliquot the powder into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions and potential contaminants with each use.

  • Inert Gas Blanketing:

    • Place the aliquoted vials in a desiccator or glove box under an inert atmosphere.

    • Gently flush each vial with dry nitrogen or argon gas before sealing.

    • Seal the vials tightly with appropriate caps.

  • Secondary Containment and Labeling:

    • Place the sealed vials in a labeled secondary container.

    • The label should include the compound name, CAS number, date of receipt/aliquotting, and storage conditions.

  • Storage Location:

    • Store the secondary container in a refrigerator (2-8 °C) or freezer (-20 °C) that is designated for chemical storage and is not used for food or beverages.

Visualization of Workflows

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean Fume Hood gather_equip Assemble Equipment prep_area->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe weigh Weigh Powder don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve (if needed) transfer->dissolve seal Securely Cap Containers dissolve->seal decon Decontaminate Surfaces seal->decon dispose Dispose of Waste decon->dispose wash Wash Hands dispose->wash

Caption: Workflow for the safe handling of this compound powder.

Long-Term Storage Protocol

G start Receive Compound aliquot Aliquot into Vials start->aliquot inert Flush with Inert Gas aliquot->inert seal Seal Vials Tightly inert->seal secondary Place in Labeled Secondary Container seal->secondary store Store at 2-8 °C or -20 °C secondary->store end Stored Compound store->end

Caption: Step-by-step protocol for the long-term storage of the compound.

References

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved January 17, 2026, from [Link]

  • Zhu, J. (2006). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Retrieved January 17, 2026, from [Link]

  • CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved January 17, 2026, from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved January 17, 2026, from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved January 17, 2026, from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved January 17, 2026, from [Link]

  • Real, F. J., Benítez, F. J., Acero, J. L., & Roldán, G. (2013). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. Retrieved January 17, 2026, from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-1-methyl-5-nitro-1H-indazole. Retrieved January 17, 2026, from [Link]

  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2,5-dibromo-4-nitro-1H-imidazole. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Retrieved January 17, 2026, from [Link]

  • Malato, S., Blanco, J., Richter, C., & Maldonado, M. I. (1999). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2. Comparison with Fenton oxidation. PubMed. Retrieved January 17, 2026, from [Link]

  • Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. Retrieved January 17, 2026, from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1H-indazole. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromo-5-nitro-1h-indazole (C7H4BrN3O2). Retrieved January 17, 2026, from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved January 17, 2026, from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole. This document is intended for researchers, medicinal chemists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the successful and efficient synthesis of your target molecule.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The most logical and commonly employed synthetic route involves a two-step sequence:

  • Indazole Ring Formation: Construction of the 7-bromo-4-methyl-1H-indazole core from a suitably substituted aniline precursor.

  • Regioselective Nitration: Introduction of a nitro group at the C5 position of the indazole ring.

This guide will focus on a robust and well-documented approach for each of these steps, highlighting critical parameters and potential pitfalls.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

A. Indazole Ring Formation (from 2-bromo-5-methylaniline)

Q1: My yield of 7-bromo-4-methyl-1H-indazole is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of the indazole core from 2-bromo-5-methylaniline are often traced back to the diazotization and cyclization steps. Here are the key factors to investigate:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step. Ensure that your sodium nitrite solution is freshly prepared and added slowly at a low temperature (typically 0-5 °C) to prevent decomposition of the unstable diazonium intermediate. An excess of nitrous acid can also lead to unwanted side reactions.

  • Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is often the most challenging step. The choice of reaction conditions is crucial. While various methods exist, an effective approach is the reductive cyclization of the diazonium salt.

  • Poor Quality of Starting Material: Ensure the purity of your 2-bromo-5-methylaniline. Impurities can interfere with the diazotization reaction.

Q2: I am observing the formation of multiple isomers during the indazole synthesis. How can I improve the regioselectivity?

A: The formation of isomeric indazoles can occur if the cyclization is not well-controlled. For the synthesis of 7-bromo-4-methyl-1H-indazole, the cyclization of the diazonium salt derived from 2-bromo-5-methylaniline is generally regioselective due to the directing effects of the substituents. However, deviations can occur. To enhance regioselectivity:

  • Control the pH: The pH of the reaction mixture during diazotization and cyclization can influence the outcome. Maintaining a strongly acidic medium is generally preferred for this transformation.

  • Purification Strategy: If isomeric byproducts are unavoidable, a careful purification strategy is necessary. Column chromatography using a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective in separating indazole isomers.

B. Regioselective Nitration

Q3: The nitration of 7-bromo-4-methyl-1H-indazole is giving me a mixture of nitro-isomers. How can I selectively obtain the 5-nitro product?

A: Achieving high regioselectivity in the nitration of a substituted indazole is a common challenge. The position of the incoming nitro group is directed by the electronic and steric effects of the existing substituents on the benzene ring portion of the indazole. In the case of 7-bromo-4-methyl-1H-indazole, the desired 5-nitro isomer is the expected major product due to the directing effects of the bromo and methyl groups. However, other isomers can form. To favor the formation of the 5-nitro isomer:

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids can be optimized to control the reactivity of the nitrating species (the nitronium ion, NO₂⁺).

  • Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration and the formation of unwanted side products.

  • Slow Addition: The nitrating agent should be added dropwise to the solution of the indazole in sulfuric acid to maintain temperature control and minimize localized high concentrations of the nitrating agent.

Q4: I am getting a significant amount of a dark, tarry byproduct during the nitration step. What is causing this and how can I prevent it?

A: The formation of tarry byproducts is a common issue in nitration reactions, often due to oxidation of the starting material or product by the strong oxidizing conditions. To mitigate this:

  • Strict Temperature Control: As mentioned, maintaining a low reaction temperature is paramount.

  • Use of a Co-solvent: In some cases, the use of a co-solvent that is inert to the nitrating conditions can help to better dissolve the starting material and dissipate heat more effectively.

  • Purity of Starting Material: Ensure that the 7-bromo-4-methyl-1H-indazole is free of any easily oxidizable impurities.

Q5: How can I effectively purify the final product, this compound, from the reaction mixture and any isomeric impurities?

A: Purification of the final product is critical to obtain material of high purity for subsequent applications. A multi-step approach is often necessary:

  • Work-up: After the reaction is complete, the mixture is typically poured onto ice to quench the reaction and precipitate the crude product. The solid is then collected by filtration and washed with water to remove excess acid.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for removing many impurities.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is the method of choice for separating the desired 5-nitro isomer from other regioisomers and byproducts. A gradient elution system, for example, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

III. Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on your specific laboratory conditions and the scale of your reaction.

A. Synthesis of 7-bromo-4-methyl-1H-indazole

This procedure is based on a well-established method for indazole synthesis from an aniline precursor.

Step 1: Diazotization of 2-bromo-5-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-5-methylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reductive Cyclization

  • In a separate flask, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated hydrochloric acid).

  • Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-4-methyl-1H-indazole.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

B. Synthesis of this compound

This procedure outlines the regioselective nitration of the indazole intermediate.

  • In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 7-bromo-4-methyl-1H-indazole (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.

  • Add the cold nitrating mixture dropwise to the indazole solution over 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Regioselective Nitration A 2-bromo-5-methylaniline B Diazotization (NaNO₂, H⁺, 0-5 °C) A->B Reactant C Diazonium Salt Intermediate B->C Forms D Reductive Cyclization (e.g., SnCl₂, H⁺) C->D Reacts in E 7-bromo-4-methyl-1H-indazole D->E Yields F 7-bromo-4-methyl-1H-indazole G Nitration (HNO₃, H₂SO₄, 0-10 °C) F->G Reactant H This compound G->H Yields

Caption: Synthetic workflow for this compound.

V. Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data (Predicted)
7-bromo-4-methyl-1H-indazoleC₈H₇BrN₂211.06¹H NMR (CDCl₃, δ): ~2.5 (s, 3H, CH₃), ~7.0-7.5 (m, 2H, Ar-H), ~8.0 (s, 1H, indazole-H), ~10.0 (br s, 1H, NH)
This compoundC₈H₆BrN₃O₂256.06¹H NMR (DMSO-d₆, δ): ~2.6 (s, 3H, CH₃), ~7.8 (s, 1H, Ar-H), ~8.3 (s, 1H, indazole-H), ~13.5 (br s, 1H, NH)

VI. Concluding Remarks

The synthesis of this compound, while presenting certain challenges, can be reliably achieved with careful attention to reaction parameters and purification techniques. This guide provides a framework for troubleshooting common issues and a detailed protocol to facilitate a successful synthesis. As with any chemical synthesis, appropriate safety precautions should be taken at all times.

VII. References

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D. A., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D. A., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules (Basel, Switzerland), 29(12), 2705. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH).

  • Elguero, J., Silva, A. M. S., & Tomé, A. C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5943–5957. [Link]

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Elguero, J., Silva, A. M. S., & Tomé, A. C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5943–5957. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

  • Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv.

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.

  • Method for preparing 1H-indazole derivative. (n.d.). Google Patents.

  • Process for the preparation of substituted indazoles. (n.d.). Google Patents.

  • Abbassi, N., Rolando, C., & Rigo, B. (2007). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 38(43). [Link]

  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

  • Gümüş, M. K., Ulusoy, M., & Ören, İ. (2012). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Molecules (Basel, Switzerland), 17(5), 5682–5693. [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.

  • Kennedy, A. R., & Taylor, M. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1982–1996. [Link]

Technical Support Center: Synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established principles of organic synthesis and data from related chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A plausible and efficient synthetic approach involves a multi-step process starting from a readily available substituted aniline. A key strategy is the regioselective nitration and bromination of a suitable precursor, followed by cyclization to form the indazole ring. A representative synthetic scheme is outlined below.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

Several parameters are crucial for maximizing the yield and purity of this compound. These include precise temperature control during nitration and diazotization steps, the choice of solvent, and the controlled addition of reagents to minimize side-product formation.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine the extent of conversion. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Q4: What are the expected spectroscopic signatures for this compound?

The final product can be characterized using various spectroscopic methods. In ¹H NMR spectroscopy, one would expect to see distinct signals for the aromatic protons and the methyl group. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.06 g/mol )[1].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Final Product - Incomplete reaction in one or more steps.- Suboptimal reaction temperature.- Loss of product during workup and purification.- Monitor reaction completion: Use TLC or HPLC to ensure the starting material is fully consumed before proceeding to the next step.- Optimize temperature: Carefully control the temperature, especially during nitration and diazotization, as these steps are often temperature-sensitive.- Improve workup: Minimize product loss during extraction and precipitation by using cold solvents and ensuring complete precipitation before filtration[2].
Formation of Impurities/Side Products - Over-nitration or formation of undesired regioisomers.- Side reactions due to the presence of moisture or air.- Reduction of the nitro group by certain reagents.- Control stoichiometry and addition rate: Add nitrating agents slowly and at a low temperature to prevent multiple nitrations.- Use anhydrous conditions: Employ dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water or oxygen.- Choose appropriate reagents: Be mindful of the reducing potential of reagents used in the synthesis. For instance, when hydrazine is used for cyclization, it can potentially reduce the nitro group under certain conditions[2].
Difficulty in Purification - Presence of closely related isomers.- Oily or non-crystalline product.- Optimize crystallization: Experiment with different solvent systems to find one that yields a crystalline product. Seeding with a small crystal of the pure product can sometimes induce crystallization.- Chromatography: If crystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities[3].
Inconsistent Results - Variability in reagent quality.- Inconsistent reaction conditions.- Use high-purity reagents: Ensure the purity of starting materials and reagents, as impurities can significantly affect the reaction outcome.- Standardize procedures: Maintain consistent reaction times, temperatures, and stirring rates for reproducible results.

Experimental Workflow & Troubleshooting Logic

The synthesis of this compound can be visualized as a multi-stage process. The following diagram illustrates a potential synthetic workflow and a logical approach to troubleshooting common issues.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Logic A Starting Material (e.g., 4-methyl-aniline derivative) B Nitration A->B HNO3/H2SO4 C Bromination B->C NBS or Br2 D Diazotization C->D NaNO2/H+ E Cyclization D->E Reducing agent/base F This compound E->F T1 Low Yield? F->T1 T2 Incomplete Reaction? T1->T2 Yes T3 Side Products? T1->T3 No T2->T3 No S1 Optimize Reaction Time/Temp T2->S1 Yes S2 Purification Issues? T3->S2 No S3 Optimize Reagents/Conditions T3->S3 Yes S4 Recrystallization/Chromatography S2->S4 Yes

Caption: A potential synthetic workflow for this compound and a corresponding troubleshooting decision tree.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general procedures for similar indazole syntheses.[2][4] Researchers should adapt and optimize these steps based on their specific experimental setup and observations.

Step 1: Nitration of a Substituted Toluene

  • To a stirred solution of the starting substituted toluene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of nitric acid and sulfuric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for a specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

Step 2: Bromination

  • Dissolve the nitrated intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise.

  • Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) if bromine was used, followed by extraction and purification.

Step 3: Formation of the Indazole Ring

  • The final step involves the formation of the indazole ring, which can often be achieved through a diazotization-cyclization sequence.

  • Dissolve the brominated and nitrated precursor in an appropriate acidic medium.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.

  • After stirring for a short period, a reducing agent or a base is typically added to facilitate the cyclization. The specific conditions will depend on the exact nature of the substrate.

  • The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

References

  • Time in Pasuruan, ID. Google Search.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of Crude 7-Bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromo-4-methyl-5-nitro-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

I. Overview of Purification Strategies

This compound is a substituted indazole with a combination of functional groups that render it a polar, potentially colored, and solid compound at room temperature. The presence of the nitro group and the indazole core suggests that the compound may have limited solubility in non-polar solvents and may be prone to degradation under harsh conditions. The primary methods for the purification of this and structurally similar compounds are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude material.

II. Troubleshooting and FAQs

This section is designed to provide solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue, particularly with polar compounds, where the solute separates from the solution as a liquid rather than a solid. This can be caused by a few factors:

  • Cooling too rapidly: A sudden drop in temperature can cause the compound to crash out of solution as an oil. To remedy this, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help moderate the cooling rate.

  • Solvent choice: The solvent system may not be ideal. If you are using a single solvent, try a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Purity of the crude material: Highly impure samples are more prone to oiling out. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Q2: I am getting poor recovery from recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, the solution may not be saturated enough for efficient crystal formation upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Product loss during transfers: Be meticulous with your transfers. Ensure all the crystalline product is collected from the flask and filter paper. Rinsing the crystallization flask with a small amount of the cold mother liquor can help recover residual crystals.

  • Solubility in the cold solvent: Your compound may still have significant solubility in the solvent even at low temperatures. Consider switching to a solvent in which your compound is less soluble at cold temperatures.

Q3: The purified crystals are still colored. How can I decolorize my product?

A3: Colored impurities are common in nitroaromatic compounds. To decolorize your product:

  • Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.

  • Filtration: After treatment with activated charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel can be beneficial.

Column Chromatography Issues

Q1: My compound is streaking badly on the TLC plate and the column. How can I improve the separation?

A1: Streaking is a common problem with polar and acidic/basic compounds on silica gel. Here are some solutions:

  • Solvent System Modification: For polar compounds that streak, adding a small amount of a polar modifier to your eluent can significantly improve the peak shape.

    • For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help.

    • For basic compounds (indazoles can be weakly basic), adding a small amount of triethylamine (e.g., 0.5-1%) or ammonia in methanol can improve chromatography.[1][2]

  • Choice of Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[1] Reversed-phase silica (C18) is another option for polar compounds, using a polar mobile phase like water/acetonitrile or water/methanol.[2]

Q2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

A2: This indicates that your compound is very polar and strongly adsorbed to the silica gel.

  • Highly Polar Mobile Phases: You may need to use a more polar eluent system. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are common starting points. For very polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[3]

  • Reversed-Phase Chromatography: As mentioned above, switching to a reversed-phase column where polar compounds elute earlier is a viable strategy.[2]

Q3: I can't separate my product from a close-running impurity.

A3: This requires optimizing the selectivity of your chromatographic system.

  • Fine-tune the Solvent System: Small changes in the solvent composition can have a significant impact on separation. Try systematically varying the ratio of your solvents. Sometimes, switching to a different solvent system with similar polarity but different chemical properties (e.g., replacing ethyl acetate with acetone) can alter the selectivity.

  • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity over the course of the column run. This can help to sharpen the peaks and improve the resolution between closely eluting compounds.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific crude material.

Protocol 1: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Based on the polarity of this compound, a polar solvent like ethanol, methanol, or a mixture of ethanol and water is a good starting point. A patent for the similar compound 3-bromo-5-nitro-1H-indazole suggests a water/alcohol mixture.[4]

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4. For a bromo-nitro-indazole derivative, a hexane:ethyl acetate mixture was used, which you can adapt.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Typical Observations for a Pure Sample
Melting Point To assess purity and for identification.A sharp melting point range (e.g., 204-206°C for this compound) indicates high purity.[6]
¹H NMR To confirm the structure and identify proton-containing impurities.The spectrum should show the expected signals with the correct integration and coupling constants, and no significant impurity peaks.
HPLC To quantify purity and detect non-volatile impurities.A single major peak corresponding to the product. Purity is often reported as a percentage of the total peak area.
LC-MS To confirm the molecular weight of the product and identify impurities.A major peak in the chromatogram with the expected mass-to-charge ratio for the product.

V. Safety Precautions

This compound is a nitroaromatic compound and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

VI. Visual Workflow

Purification Decision Workflow

Purification_Workflow start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis is_single_spot Single major spot? tlc_analysis->is_single_spot recrystallize Recrystallization is_single_spot->recrystallize Yes column_chromatography Column Chromatography is_single_spot->column_chromatography No purity_assessment Assess Purity (m.p., NMR, HPLC) recrystallize->purity_assessment troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., solvent, cooling rate) recrystallize->troubleshoot_recrystallization Issues? column_chromatography->purity_assessment troubleshoot_chromatography Troubleshoot Chromatography (e.g., solvent, stationary phase) column_chromatography->troubleshoot_chromatography Issues? pure_product Pure Product purity_assessment->pure_product Purity >98% troubleshoot_recrystallization->recrystallize troubleshoot_chromatography->column_chromatography

Caption: A decision workflow for purifying crude this compound.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Reddit. r/Chempros - Purification of strong polar and basic compounds. (2023-01-07). Available at: [Link]

  • El Brahmi, N., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o853. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot experiments, optimize reaction conditions, and improve final product purity and yield.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of side products observed during the synthesis of this compound?

The synthesis involves sequential electrophilic aromatic substitution (EAS) reactions—bromination and nitration—on a substituted indazole core. Due to the complex interplay of directing effects from the substituents and the indazole ring itself, several classes of side products are common:

  • Isomeric Products: These are the most prevalent impurities and arise when the electrophile (Br⁺ or NO₂⁺) adds to a position other than the desired one. Regioselectivity is a significant challenge in the functionalization of indazoles.[1][2][3]

  • Poly-substituted Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the indazole ring can react with more than one electrophile, leading to di-brominated or di-nitrated species.[1][4][5]

  • Degradation Products: Strong acidic media, particularly mixed acid (H₂SO₄/HNO₃) used for nitration, can cause the sensitive indazole ring to decompose, often resulting in low yields and the formation of intractable tars.[6]

  • Unreacted Starting Materials: Incomplete reactions, often due to insufficient activation or mild conditions, can leave significant amounts of the starting indazole or intermediate products in the crude mixture.

Q2: Why is regioselectivity (i.e., the formation of isomers) such a significant issue?

Regioselectivity is dictated by the electronic and steric properties of the substituents already on the indazole ring. The indazole nucleus itself has a complex reactivity profile. Studies on the bromination of the parent indazole molecule show that the relative reactivity of the carbocyclic ring positions is C5 > C7 .[4][7] However, this can be altered by the reaction medium (e.g., pH) and the presence of other substituents.

The 4-methyl group is an activating, ortho, para-director. In the context of the indazole ring, it will strongly activate the C3 and C5 positions. When you perform the two required substitutions, you encounter competing directing effects:

  • If Brominating First (on 4-methyl-1H-indazole): The 4-methyl group activates C5, while the pyrazole ring directs to C5 and C7. This competition can lead to a mixture of 5-bromo and 7-bromo isomers.

  • If Nitrating First (on 7-bromo-4-methyl-1H-indazole): The 4-methyl group activates C5, and the 7-bromo group also directs ortho and para (to C6 and C5, respectively). Both strongly favor substitution at the desired C5 position. However, minor substitution at other activated positions like C3 or C6 can still occur.

This inherent competition makes it difficult to achieve perfect selectivity for the desired 7-bromo-5-nitro substitution pattern.[2][3]

Q3: How does the sequence of bromination and nitration steps influence the side product profile?

The order of operations is critical and presents a trade-off between activation and selectivity.

Synthetic RouteKey Intermediate & Directing EffectsPredicted Major Side ProductsRationale
Route A: Bromination, then Nitration 7-bromo-4-methyl-1H-indazole - 4-Me (activating): Directs to C3, C5.- 7-Br (deactivating): Directs to C5, C6.- Indazole Ring : Directs to C5.6-nitro isomer : The 7-bromo directs ortho to the C6 position, which could compete with the desired C5 nitration.All substituents converge to strongly favor nitration at C5. This is generally the preferred route for maximizing the yield of the desired product.
Route B: Nitration, then Nitration 4-methyl-5-nitro-1H-indazole - 4-Me (activating): Directs to C3.- 5-NO₂ (deactivating): Directs meta to C7.- Indazole Ring : Directs to C7.3-bromo isomer : The powerful activation of the C3 position by the 4-methyl group is a major competing pathway.The strong deactivating effect of the nitro group makes the subsequent bromination at C7 more difficult and may require harsher conditions, which in turn can lead to other side reactions.
Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your synthesis.

Problem 1: My NMR/LC-MS analysis shows an unexpected isomer with the same mass as my product.
  • Observation: You have a mixture of products that are difficult to separate. The mass spectrum shows the correct molecular ion, but the ¹H NMR is complex, with multiple sets of aromatic signals.

  • Root Cause Analysis: This is a classic regioselectivity problem. Depending on your synthetic route, the main isomeric impurity is likely:

    • 6-Nitro Isomer (7-bromo-4-methyl-6-nitro-1H-indazole): Arises if you followed Route A (bromination then nitration). The directing effect of the bromine atom can lead to some ortho-nitration at C6.

    • 3-Bromo Isomer (3-bromo-4-methyl-5-nitro-1H-indazole): Arises if you followed Route B (nitration then bromination). The C3 position is highly activated by the adjacent 4-methyl group, making it susceptible to bromination. Studies have shown that achieving selectivity away from C3 can be challenging.[4][8]

  • Recommended Actions:

    • Optimize Reaction Conditions: Lower the reaction temperature during the addition of the electrophile (e.g., add nitrating agent at 0°C or below). Reduce the reaction time to minimize the formation of thermodynamically stable but undesired isomers.

    • Change Reagent: For bromination, consider using N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂), as it can offer milder conditions and improved selectivity.[1] For nitration, using acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride) at low temperatures can sometimes provide cleaner results than standard mixed acid.[5]

    • Purification: Isomers often have slightly different polarities.

      • Column Chromatography: Use a shallow gradient of ethyl acetate in hexane (or dichloromethane) on silica gel.

      • Recrystallization: Attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane.

Problem 2: My mass spectrum shows peaks that are significantly higher than my product's mass.
  • Observation: You see molecular ions corresponding to M+46 (addition of NO₂) or M+79/81 (addition of Br).

  • Root Cause Analysis: This indicates poly-substitution. The indazole ring, activated by the methyl group, is susceptible to over-reaction if conditions are not carefully controlled.

    • Di-nitration: Can occur if the nitration step is too aggressive (high temperature, excess nitrating agent).[5][9]

    • Di-bromination: Can occur during the bromination step, leading to dibromo-nitro-indazole species. Literature confirms that di- and tri-halogenation of indazoles is a known side reaction.[4]

  • Recommended Actions:

    • Strict Stoichiometry: Use a precise equivalent of the nitrating or brominating agent (e.g., 1.0-1.05 equivalents). Avoid large excesses.

    • Controlled Addition: Add the electrophile slowly and dropwise to a cooled, vigorously stirred solution of the substrate. This prevents localized areas of high concentration and exotherms.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the product from reacting further.

Problem 3: The reaction turned black, and the final yield is extremely low.
  • Observation: Upon adding the nitrating agent (mixed acid), the solution darkened significantly, and workup yielded a dark, tarry solid with very little desired product.

  • Root Cause Analysis: This is likely due to substrate degradation.

    • Acid Degradation: The combination of concentrated sulfuric and nitric acid is a powerfully corrosive and oxidizing medium. Heterocycles like indazole can be unstable under these harsh conditions, leading to ring-opening or polymerization.[10][11]

    • Oxidation: Nitric acid is a strong oxidant. Activating groups like the methyl substituent can be oxidized, leading to a complex mixture of byproducts.[6]

  • Recommended Actions:

    • Maintain Low Temperature: This is critical. Perform the entire nitration process at 0°C or even -10°C in a suitable ice/salt or dry ice/acetone bath.

    • Alternative Nitrating Conditions: If degradation persists, explore milder nitrating systems. A common alternative is using potassium nitrate (KNO₃) in concentrated sulfuric acid, which can sometimes moderate the reaction.

    • Reverse Addition: Consider adding the substrate solution slowly to the cooled nitrating mixture, rather than the other way around. This ensures the substrate is always in the presence of excess acid, which can sometimes prevent certain side reactions, but must be done with extreme caution to control the exotherm.

Visualized Workflows
Diagram 1: Key Side Product Formation Pathways

This diagram illustrates the critical steps where major side products are formed during the synthesis of this compound, assuming the more logical "Bromination then Nitration" pathway.

G cluster_start Starting Material cluster_bromo Step 1: Bromination cluster_nitro Step 2: Nitration start 4-methyl-1H-indazole main_bromo 7-bromo-4-methyl-1H-indazole (Intermediate) start->main_bromo Br₂ or NBS (Major Pathway) iso_bromo Isomeric Side Product: 5-bromo-4-methyl-1H-indazole start->iso_bromo Competing Regioselectivity poly_bromo Poly-substituted Side Product: 5,7-dibromo-4-methyl-1H-indazole start->poly_bromo Excess Br₂ (Over-bromination) final_product TARGET PRODUCT: This compound main_bromo->final_product HNO₃ / H₂SO₄ (Major Pathway) iso_nitro Isomeric Side Product: 7-bromo-4-methyl-6-nitro-1H-indazole main_bromo->iso_nitro Competing Regioselectivity poly_nitro Poly-substituted Side Product: 7-bromo-4-methyl-5,6-dinitro-1H-indazole main_bromo->poly_nitro Harsh Conditions (Over-nitration) degradation Degradation Products (Tar) main_bromo->degradation Harsh Conditions (Decomposition)

Caption: Synthetic pathway and origins of common side products.

Diagram 2: Troubleshooting Flowchart

A logical guide to diagnosing and solving common experimental issues.

G obs What is your primary observation? obs_isomer Isomer with same mass in NMR / LC-MS obs->obs_isomer obs_mass Higher mass peaks in MS obs->obs_mass obs_yield Low yield & tar formation obs->obs_yield cause_regio Cause: Poor Regioselectivity Competing directing effects from substituents. obs_isomer->cause_regio cause_poly Cause: Over-reaction Reaction conditions too harsh or excess reagent used. obs_mass->cause_poly cause_degrade Cause: Substrate Degradation Strong acid/oxidizing conditions destroyed the material. obs_yield->cause_degrade sol_regio Solution: 1. Lower reaction temperature. 2. Use milder reagents (e.g., NBS). 3. Optimize purification. cause_regio->sol_regio sol_poly Solution: 1. Use exact stoichiometry (1.0 eq). 2. Add reagent slowly at low temp. 3. Monitor reaction via TLC/LC-MS. cause_poly->sol_poly sol_degrade Solution: 1. Maintain temp at 0°C or below. 2. Ensure efficient stirring. 3. Consider alternative nitrating agents. cause_degrade->sol_degrade

Caption: A decision tree for troubleshooting experimental outcomes.

References
  • Process for the preparation of substituted indazoles.
  • Iron promoted C3‐H nitration of indazole. ResearchGate. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929-1940. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]

  • Li, P., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4561-4565. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Illinois Urbana-Champaign. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III. Aqueous Bromination of Indazole. Australian Journal of Chemistry, 27(11), 2343-2347. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. [Link]

  • Abbassi, N., et al. (2009). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]

  • Pal, C., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports, 12(1), 19895. [Link]

  • Irgashev, R. A., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1396-1406. [Link]

  • Pal, C., et al. (2022). The Bromination of 2H-indazoles. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Ertan, G., et al. (1993). Degradation and Gastrointestinal Stability of Nitrofurantoin in Acidic and Alkaline Media. International Journal of Pharmaceutics, 96, 243-248. [Link]

  • Monrad, R. N., & Rehfeld, J. F. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 108-14. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole scaffolds. As a cornerstone of modern synthetic chemistry, the Suzuki coupling provides a powerful method for C-C bond formation, pivotal in the development of novel therapeutics and functional materials.[1][2][3] Indazole derivatives, in particular, are privileged structures in medicinal chemistry, frequently found in kinase inhibitors and other biologically active molecules.[4][5]

However, the unique electronic properties and the presence of the acidic N-H proton in many indazole precursors can present specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate and optimize these critical reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered when setting up a Suzuki coupling reaction with a bromo-indazole.

Q1: Which palladium catalyst and ligand system is the best starting point for my bromo-indazole?

The optimal choice depends on the specific substitution pattern of your indazole and the reactivity of your boronic acid. However, for a general starting point, two systems are highly recommended:

  • For N-Protected or Less Challenging Substrates: **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) ** is an excellent and robust choice.[4][6][7] It has demonstrated high efficacy for the coupling of various N-substituted 5-bromoindazoles, often providing good to excellent yields in relatively short reaction times.[4][7]

  • For N-H Free or Electron-Rich Substrates: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used and effective catalyst, particularly under microwave irradiation which can significantly improve yields and reaction times for unprotected indazoles.[2][8][9][10] For particularly difficult couplings involving N-H free heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos can overcome the inhibitory effects of the unprotected nitrogen and provide high yields under milder conditions.[11]

Comparative Table of Common Catalyst Systems
Catalyst / LigandBromo-Indazole Substrate TypeKey Advantages & Considerations
Pd(dppf)Cl₂ N-Alkyl, N-Acyl, N-Boc protectedRobust, reliable, good yields for many substrates.[1][4]
Pd(PPh₃)₄ N-H free, general useVery common, effective with microwave heating.[2][8][9] Can be less effective than Pd(dppf)Cl₂ for some N-protected systems.[4]
Pd(OAc)₂ + SPhos/XPhos N-H free, sterically hinderedExcellent for challenging N-H free heterocycles.[11] Overcomes catalyst inhibition by the acidic proton.
PdCl₂(PPh₃)₂ General useLess effective than Pd(dppf)Cl₂ or Pd(PPh₃)₄ in many reported cases for indazoles.[4][12]
Q2: Is it necessary to protect the indazole N-H group before the coupling reaction?

This is a critical and substrate-dependent question. While many modern protocols are designed to work directly with N-H free indazoles, protection can often lead to cleaner reactions and higher yields.[10][11]

  • Arguments for N-H Free Coupling:

    • Step Economy: It avoids additional protection and deprotection steps, shortening the overall synthetic route.[10]

    • Successful Protocols Exist: Microwave-assisted protocols using catalysts like Pd(PPh₃)₄ with strong bases have been proven effective for direct coupling of N-H free 3-bromoindazoles.[9][10] Similarly, advanced ligands like SPhos enable efficient coupling at lower temperatures.[11]

  • Arguments for N-Protection:

    • Preventing Catalyst Inhibition: The acidic N-H proton of azoles can coordinate to the palladium center, leading to catalyst deactivation and lower yields.[11]

    • Suppressing Side Reactions: N-protection can suppress unwanted side reactions like debromination.[13]

    • Improved Solubility & Yields: N-alkyl or N-Boc protected indazoles often show better solubility and result in higher isolated yields.[4] The Boc group is particularly useful as it can sometimes be removed in situ or easily cleaved post-coupling.[4][13]

Recommendation: If you are experiencing low yields or complex reaction mixtures with your N-H free indazole, N-protection (e.g., with a Boc or methyl group) is a highly recommended strategy to troubleshoot the issue.[4][14]

Q3: What are the optimal base and solvent choices for coupling with bromo-indazoles?

The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[3][15][16] The solvent system must solubilize the reagents and support the catalytic activity.

  • Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and effective bases. Cesium carbonate (Cs₂CO₃) is often superior for N-H free indazoles, while potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for N-protected systems.[4][8][10]

    • Phosphates (K₃PO₄): Potassium phosphate is another strong contender, particularly for challenging couplings and when using advanced ligands like SPhos/XPhos.[9][11]

  • Solvents:

    • Aqueous Mixtures: The most successful protocols almost always employ a mixture of an organic solvent and water. Common systems include 1,4-dioxane/water , dimethoxyethane (DME)/water , or ethanol/water mixtures .[1][2][4][8] The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[17][18]

    • Anhydrous Conditions: While less common, anhydrous solvents like DMF can be used, but care must be taken as this can sometimes lead to different side reaction profiles.[17]

Starting Point: A combination of Pd(dppf)Cl₂ with K₂CO₃ in DME/water at 80 °C is a robust starting point for N-protected 5-bromoindazoles.[4][6] For N-H free 3-bromoindazoles, consider Pd(PPh₃)₄ with Cs₂CO₃ in a 1,4-dioxane/EtOH/H₂O mixture, heated to 140 °C under microwave irradiation.[2][8][10]

Section 2: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Observed ProblemPotential Cause(s)Suggested Solutions & Explanations
1. Low to No Conversion of Starting Material Inactive Catalyst: Oxygen can irreversibly oxidize the Pd(0) active species. Moisture can also deactivate some catalysts.Degas Rigorously: Ensure your solvent is thoroughly degassed by sparging with argon or nitrogen for at least 20-30 minutes before adding the catalyst.[19] Use dry solvents and glassware.
Poor Reagent Quality: Boronic acids can degrade over time via protodeboronation, especially heteroaryl boronic acids.[4][17][19]Use Fresh Reagents: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[19]
Suboptimal Conditions: The chosen catalyst, base, or temperature may not be suitable for your specific substrate.Systematic Re-optimization: 1) Switch to a more robust catalyst system (e.g., from Pd(PPh₃)₄ to a system with an XPhos or SPhos ligand)[11]. 2) Increase temperature; microwave irradiation is highly effective for accelerating difficult reactions.[9][10] 3) Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[10]
2. Significant Debromination Byproduct Source of Hydride: The reaction that replaces the bromine with a hydrogen atom is a common side reaction.[20] This can be caused by trace water, alcohol solvents, or certain bases acting as hydride sources.[20]Protect the N-H Group: For N-H free heterocycles, this is a very common issue. Protecting the nitrogen often suppresses debromination.[13]
Modify Reaction Conditions: Switch to a non-alcoholic solvent if possible. Ensure reagents are anhydrous if running under those conditions. Sometimes a change in ligand can mitigate this issue.
3. Homo-coupling of Boronic Acid Oxygen Presence: Oxygen can promote the oxidative homo-coupling of the boronic acid.Improve Degassing: This reinforces the need for meticulous exclusion of oxygen from the reaction mixture.[19]
High Catalyst Loading / Temperature: Certain conditions can favor this side reaction.Reduce Catalyst Loading: Titrate the catalyst loading down (e.g., from 5 mol% to 1-2 mol%). Lower Temperature: Try running the reaction at a lower temperature for a longer period.
4. Protodeboronation of Boronic Acid Instability of Boronic Acid: The C-B bond is susceptible to cleavage by protic sources, especially in electron-deficient or heteroaryl boronic acids.[4][17]Use Stoichiometric Excess: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.[21]
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), which is less prone to protodeboronation.[19]
5. Poor Reproducibility Inconsistent Reagent Quality: Variations in the purity of the boronic acid or the activity of the base (e.g., hydration level of K₃PO₄) can lead to inconsistent results.Standardize Reagents: Use reagents from the same batch/supplier. For bases like K₃PO₄, consider grinding it into a fine powder to ensure homogeneity, as anhydrous couplings may require a small, consistent amount of water to function.[18]
Variable Catalyst Activity: The active Pd(0) species can form palladium black (precipitated metal) if not properly stabilized by the ligand, leading to a loss of catalytic activity.[20][22]Ensure Proper Mixing: Vigorous stirring is important. Check Ligand:Pd Ratio: Ensure the correct stoichiometry is used, especially when generating the catalyst in situ.

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki coupling of an N-protected bromo-indazole. This should be seen as a starting point for optimization.

General Protocol: Suzuki Coupling of 1-Boc-5-bromo-1H-indazole with 4-Methoxyphenylboronic Acid

Reagents & Equipment:

  • 1-Boc-5-bromo-1H-indazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v mixture)

  • Round-bottom flask or microwave vial, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen) setup.

Procedure:

  • Preparation & Degassing:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-5-bromo-1H-indazole (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and finely ground K₂CO₃ (2.5 equiv).

    • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • In a separate vial, prepare the solvent mixture (e.g., 8 mL DME and 2 mL water for a 1 mmol scale reaction). Sparge the solvent mixture vigorously with the inert gas for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • Using a cannula or syringe, transfer the degassed solvent mixture to the reaction flask containing the solid reagents.

    • Add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the flask. The mixture will typically turn a dark red or brown color.

    • If using conventional heating, attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • If using microwave heating, seal the vial and heat to the desired temperature (e.g., 100-120 °C) for a shorter duration (e.g., 30-60 minutes).[21]

  • Monitoring the Reaction:

    • Follow the consumption of the bromo-indazole starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.[4]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Section 4: Key Concepts & Visualization

Understanding the underlying mechanics of the Suzuki coupling is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][16][20][21] The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex  + R¹-X (Bromo-indazole) transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate  + R²-B(OR)₂ (Activated Boronic Acid) - XB(OR)₂ reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow Diagram

When a reaction fails, a logical progression of steps can help identify the root cause efficiently.

Troubleshooting_Workflow start Reaction Issue: Low or No Yield check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Base? - Catalyst from reliable source? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Step 2: Check Reaction Conditions - System properly degassed? - Correct temperature? - Vigorous stirring? conditions_ok Conditions OK check_conditions->conditions_ok reagents_ok->start No, Replace Reagents reagents_ok->check_conditions Yes conditions_ok->start No, Correct Setup optimize_base Step 3: Optimize Base/Solvent Try Cs₂CO₃ or K₃PO₄. Ensure aqueous co-solvent. conditions_ok->optimize_base Yes optimize_catalyst Step 4: Change Catalyst System - Switch to Pd(dppf)Cl₂. - Use bulky ligand (SPhos/XPhos). - Try Microwave heating. optimize_base->optimize_catalyst consider_protection Step 5: Consider N-Protection (If using N-H free indazole) - Add Boc or Me group. - Suppresses side reactions. optimize_catalyst->consider_protection success Problem Solved consider_protection->success

Sources

Technical Support Center: Navigating Solubility Challenges with 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromo-4-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific challenges you may face.

Understanding the Molecule: Why Solubility is a Hurdle

This compound (CAS No. 952183-46-9) is a substituted indazole, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] Its structure, featuring a bicyclic aromatic system with bromo, methyl, and nitro substituents, presents inherent solubility challenges. The calculated XLogP3 (a measure of lipophilicity) for structurally similar compounds is around 2.4-2.5, indicating a preference for non-polar environments and, consequently, poor aqueous solubility.[2][3] Such "brick-dust" like molecules, often characterized by high melting points and strong crystal lattice energy, are a common challenge in drug discovery.[2]

The indazole core itself is amphoteric, meaning it has both weakly acidic (the N-H proton) and weakly basic (the pyrazole-type nitrogen) properties.[4] This suggests that the solubility of this compound is likely to be pH-dependent. The presence of an electron-withdrawing nitro group is expected to increase the acidity of the N-H proton, potentially making it more soluble in basic conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling of this compound.

Q1: What is the best starting solvent to dissolve this compound for my stock solution?

A1: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its powerful solubilizing capacity for a wide range of organic molecules.[5][6] Other potential options include N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

  • Expert Insight: Always start with the neat solvent to prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the final percentage of organic solvent in your aqueous assay buffer, which can itself cause artifacts.[7] It is crucial to ensure the compound is fully dissolved in the stock solution before any dilution steps.

Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "crashing out," is a classic sign of a compound with poor aqueous solubility.[7] While soluble in 100% DMSO, the compound's solubility limit is exceeded upon dilution into the aqueous buffer. The final concentration of your compound in the assay is now higher than its maximum aqueous solubility.

Q3: Can I just increase the percentage of DMSO in my assay to keep the compound dissolved?

A3: While tempting, this is generally not advisable. High concentrations of DMSO can have detrimental effects on biological assays. It can alter protein conformation, inhibit enzyme activity, and affect cell membrane integrity, leading to false positives or negatives.[8] Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. It is critical to first determine the DMSO tolerance of your specific assay system.

Q4: How can I determine the maximum soluble concentration of this compound in my assay buffer?

A4: A pragmatic approach is to perform a kinetic solubility assessment. This involves preparing a series of dilutions of your DMSO stock into the final assay buffer and monitoring for precipitation over time. This can be done visually (looking for cloudiness or particles) or, more quantitatively, using techniques like nephelometry (light scattering). A detailed protocol is provided in the Troubleshooting Guide section.

Q5: Could the pH of my buffer be the problem?

A5: Very likely. As mentioned, the indazole scaffold has ionizable protons.[4] The solubility of such compounds can be highly dependent on the pH of the medium.[9][10] If your compound is a weak acid, increasing the pH of the buffer (e.g., from 7.4 to 8.0 or higher) can deprotonate the molecule, forming a more soluble salt. Conversely, if it has a basic handle, lowering the pH may increase solubility. A pH-solubility screen is a valuable troubleshooting step.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step workflow for researchers encountering precipitation of this compound in their assays.

Solubility Troubleshooting Workflow start Start: Compound Precipitation Observed stock_prep Step 1: Prepare High-Quality Stock Solution (10-50 mM in 100% DMSO) start->stock_prep solubility_test Step 2: Determine Max Aqueous Solubility (Kinetic Solubility Assay) stock_prep->solubility_test concentration_check Is Assay Concentration < Max Solubility? solubility_test->concentration_check ph_screen Step 3: Perform pH Screen (e.g., pH 6.5, 7.4, 8.5) concentration_check->ph_screen No success Proceed with Optimized Assay Conditions concentration_check->success Yes ph_success Is solubility improved at a compatible pH? ph_screen->ph_success cosolvent Step 4: Evaluate Co-solvents (e.g., PEG-400, cyclodextrins) ph_success->cosolvent No ph_success->success Yes cosolvent_success Is solubility improved with a compatible co-solvent? cosolvent->cosolvent_success reformulate Step 5: Advanced Formulation (e.g., solid dispersions, nanoparticles) cosolvent_success->reformulate No cosolvent_success->success Yes fail Consult Formulation Specialist reformulate->fail

Caption: A decision-making workflow for troubleshooting solubility issues.

  • Weighing: Accurately weigh out the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (Optional): If solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear, with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11]

  • Causality: Using anhydrous DMSO is critical as absorbed water can decrease the solubility of hydrophobic compounds over time. Aliquoting prevents repeated freeze-thaw cycles which can also promote precipitation.[11]

  • Preparation: Prepare a series of dilutions of your DMSO stock solution into your final assay buffer in a clear 96-well plate. For example, to test up to 100 µM from a 10 mM stock, you might prepare final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure the final DMSO concentration is constant across all wells.

  • Incubation: Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C).

  • Observation: Visually inspect the wells for any signs of turbidity or precipitate at several time points (e.g., 0, 1, 4, and 24 hours).

  • Determination: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Guide 2: Leveraging Physicochemical Properties

The solubility of ionizable compounds can be dramatically altered by pH.[12] Since the indazole NH is weakly acidic, increasing the pH of your buffer can significantly improve solubility.

  • Recommendation: Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.4, 8.0, 8.5) and repeat the Kinetic Solubility Assessment (Protocol 2).

  • Important Consideration: Ensure that the altered pH does not negatively impact your biological target's activity or the stability of other assay components.

If pH adjustment is not viable, the use of co-solvents or other formulating agents can be explored.[6] These agents increase the "solvent capacity" of the aqueous buffer.

Formulation Agent Mechanism of Action Typical Starting Concentration Considerations
Polyethylene Glycol (PEG-400) Increases the polarity of the bulk solvent.1-5% (v/v)Can interfere with some biological assays; check for compatibility.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in its lipophilic core, presenting a hydrophilic exterior.1-10 mMCan sometimes extract cholesterol from cell membranes.
Surfactants (e.g., Tween-80) Form micelles that can solubilize hydrophobic compounds.0.01-0.1% (w/v)Use below the critical micelle concentration (CMC) to avoid assay interference.
  • Self-Validating System: When testing these agents, always include a "vehicle control" containing the excipient alone to ensure it does not affect your assay readout.

Advanced Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary, often in collaboration with a formulation specialist. These include:

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix to improve its dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale dramatically increases its surface area and dissolution velocity.

These methods require specialized equipment and expertise but can be powerful tools for enabling the use of poorly soluble compounds in research and development.[2]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges presented by this compound and generate reliable, reproducible data in your assays.

References

  • Kauppinen, A. et al. (2016). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • 4-bromo-5-methyl-6-nitro-1H-indazole. PubChem. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]

  • 7-nitro-1H-indazole. PubChem. Available at: [Link]

  • Is there a relationship between solubility of material and its PH level?. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: 7-Bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-bromo-4-methyl-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in dimethyl sulfoxide (DMSO).

Introduction: The Challenge of Stability

This compound is a complex heterocyclic compound with multiple functional groups that can influence its reactivity and stability, particularly in a versatile solvent like DMSO. The presence of an electron-withdrawing nitro group and a halogen substituent on the indazole core suggests a potential for nucleophilic substitution reactions or degradation under certain conditions. This guide provides a framework for assessing and ensuring the stability of your compound in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO at room temperature?

A: While many organic compounds are stable in DMSO for short periods, long-term storage of this compound at room temperature is not recommended without prior stability assessment.[1] The probability of compound integrity decreases over time, with a study showing a 92% probability of observation after 3 months, dropping to 52% after one year for a range of compounds.[1] Given the reactive nature of nitroaromatic compounds, degradation is a significant risk.

Q2: What are the potential degradation pathways for this compound in DMSO?

A: While specific data for this molecule is unavailable, related chemistry suggests potential degradation pathways:

  • Reaction with trace water: DMSO is hygroscopic and readily absorbs atmospheric moisture.[2][3] Trace water can lead to hydrolysis of the compound, especially if the solution is subjected to multiple freeze-thaw cycles.[4][5]

  • Nucleophilic substitution: The nitro group can activate the aromatic ring, making it susceptible to nucleophilic attack. While DMSO itself is generally a stable solvent, impurities or degradation products could act as nucleophiles.

  • DMSO-mediated reactions: Under certain conditions, such as elevated temperatures or the presence of catalysts, DMSO can act as a reactant. For instance, DMSO can methylate nitro compounds in the presence of formic acid.[6][7]

Q3: How can I minimize the risk of degradation when preparing and storing stock solutions in DMSO?

A: To mitigate stability risks:

  • Use high-purity, anhydrous DMSO. [8]

  • Store stock solutions at -20°C or -80°C. [9]

  • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. [2][10]

  • Protect solutions from light by using amber vials. [2]

  • Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time from the same stock solution. Compound degradation in DMSO.Perform a stability study on your stock solution using HPLC-MS or ¹H NMR to check for the appearance of new peaks or a decrease in the parent compound peak area. Prepare a fresh stock solution from solid material.
Appearance of unexpected peaks in analytical data (HPLC, LC-MS). Formation of degradation products or reaction with impurities in DMSO.Analyze a blank DMSO sample from the same batch to rule out solvent impurities. If the peaks are unique to your compound solution, it indicates degradation. Attempt to characterize the new peaks by mass spectrometry.
Color change of the DMSO stock solution. Decomposition of the compound. Nitroaromatic compounds can sometimes form colored byproducts upon degradation.This is a strong indicator of instability. Discard the solution and prepare a fresh stock. Re-evaluate your storage conditions.
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or crystallization.Gently warm the solution and vortex to redissolve the compound. If precipitation persists, the concentration may be too high for stable storage at that temperature. Consider preparing a more dilute stock solution.

Experimental Protocols & Methodologies

A proactive approach to stability requires empirical testing. Below are protocols to assess the stability of this compound in your laboratory.

Protocol 1: Short-Term Stability Assessment by HPLC-MS

This protocol is designed to quickly assess the stability of your compound in DMSO over a typical experimental timeframe.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Amber HPLC vials

  • HPLC-MS system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Immediately dilute a small aliquot of the stock solution with acetonitrile/water to a final concentration of 10 µM for analysis. This is your T=0 sample.

  • Inject the T=0 sample onto the HPLC-MS and acquire the chromatogram and mass spectrum. Record the peak area of the parent compound.

  • Store the remaining 10 mM stock solution at room temperature in an amber vial.

  • At specified time points (e.g., 2, 4, 8, 24, and 48 hours), take another aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks indicates instability.

Table 1: Example Data for Short-Term Stability Assessment

Time PointParent Compound Peak Area (Arbitrary Units)% RemainingNew Peaks Observed (m/z)
0 hr1,000,000100%None
2 hr995,00099.5%None
4 hr989,00098.9%None
8 hr975,00097.5%m/z = X
24 hr920,00092.0%m/z = X, Y
48 hr850,00085.0%m/z = X, Y, Z
Protocol 2: Long-Term Stability and Freeze-Thaw Assessment by ¹H NMR

¹H NMR spectroscopy provides structural information and can be a powerful tool for identifying degradation products. Deuterated DMSO (DMSO-d₆) is a common NMR solvent.[11][12][13]

Materials:

  • This compound

  • Anhydrous DMSO-d₆

  • NMR tubes

Procedure:

  • Prepare a solution of the compound in DMSO-d₆ at a suitable concentration for NMR analysis (e.g., 5-10 mg/mL).

  • Acquire a ¹H NMR spectrum immediately after preparation. This is your T=0 reference spectrum .

  • For long-term stability: Store the NMR tube at your intended storage temperature (e.g., 4°C, -20°C). Re-acquire the spectrum after 1 week, 1 month, and 3 months.

  • For freeze-thaw stability: Subject the NMR tube to repeated freeze-thaw cycles (e.g., freeze at -20°C for at least 1 hour, then thaw at room temperature for 30 minutes). Acquire a spectrum after 1, 3, 5, and 10 cycles.

  • Data Analysis: Overlay the spectra and look for the appearance of new signals or changes in the integration of existing signals relative to the T=0 spectrum. The residual DMSO peak at ~2.50 ppm can be used as an internal reference.[11]

Visualized Workflows

Workflow for Assessing Compound Stability in DMSO

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint Timepoint Sampling cluster_decision Decision cluster_outcome Outcome prep_stock Prepare 10 mM Stock in Anhydrous DMSO t0_sample Create T=0 Aliquot for Immediate Analysis prep_stock->t0_sample rt_storage Store at Room Temp (Short-term) prep_stock->rt_storage lt_storage Store at -20°C (Long-term) prep_stock->lt_storage ft_cycles Freeze-Thaw Cycles prep_stock->ft_cycles hplc_ms HPLC-MS Analysis t0_sample->hplc_ms Inject decision >95% Parent Compound Remaining? hplc_ms->decision nmr ¹H NMR Analysis rt_sampling Sample at 2, 4, 8, 24, 48 hrs rt_storage->rt_sampling lt_sampling Sample at 1 wk, 1 mo, 3 mo lt_storage->lt_sampling ft_sampling Sample after 1, 3, 5, 10 cycles ft_cycles->ft_sampling rt_sampling->hplc_ms Analyze Aliquot lt_sampling->hplc_ms Analyze Aliquot ft_sampling->hplc_ms Analyze Aliquot stable Considered Stable Under Tested Conditions decision->stable Yes unstable Unstable Prepare Fresh Solutions decision->unstable No

Caption: Workflow for assessing the stability of a compound in DMSO.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_actions cluster_outcomes start Inconsistent Experimental Results check_stock Is the stock solution old or subjected to many freeze-thaw cycles? start->check_stock prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh Yes stability_study Perform Stability Study (HPLC/NMR) check_stock->stability_study No / Unsure re_run Re-run Experiment prep_fresh->re_run root_cause Instability Confirmed: Define shelf-life and handling procedures stability_study->root_cause results_ok Results are now consistent re_run->results_ok results_bad Results still inconsistent re_run->results_bad

Caption: Troubleshooting logic for inconsistent experimental results.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Jiang, X., Wang, C., et al. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Chemistry, 20(1), 58-63.
  • Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Lall, M. S. (2010). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 15(4), 433-437.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Wikipedia. (n.d.). Deuterated DMSO.
  • BenchChem. (n.d.). Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Durham E-Theses. (2011). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles.
  • Royal Society of Chemistry. (2014). ¹H NMR (DMSO-d6).
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.

Sources

Technical Support Center: Stability and Handling of Nitro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nitro-substituted indazoles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent, identify, and manage the degradation of these valuable compounds.

Introduction

Nitro-substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's pharmacokinetics and pharmacodynamics.[2][3] However, this same functional group also introduces inherent stability challenges, making these compounds susceptible to degradation under common laboratory and storage conditions.[4] Understanding and mitigating these degradation pathways is critical for ensuring experimental reproducibility, drug efficacy, and safety.[5] This guide is designed to provide you with the expertise and practical solutions to maintain the integrity of your nitro-substituted indazole compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of a nitro-substituted indazole turned from colorless to yellow/brown. What is happening?

This is a common observation and often indicates degradation. The most likely cause is the reduction of the nitro group (NO₂) to corresponding nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) derivatives.[6] These reduced species are often colored. Another potential cause is photodegradation, where exposure to light, particularly UV or high-energy visible light, initiates chemical reactions that produce colored impurities.[7][8]

Q2: What are the primary environmental factors that cause degradation of nitro-substituted indazoles?

There are four main factors to consider, often acting in concert:

  • Light (Photodegradation): Many nitroaromatic compounds are photosensitive.[9][10] Exposure to UV and even ambient laboratory light can provide the energy to initiate degradation reactions.[8]

  • Reducing Agents (Chemical Reduction): The nitro group is readily reduced.[11] This can be intentional in a synthesis, but accidental exposure to reducing agents in solvents, reagents, or excipients can cause unintended degradation.

  • Temperature (Thermal Degradation): Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9][10] This is particularly relevant for long-term storage and during certain experimental procedures like heating or concentrating solutions.

  • pH (Hydrolysis): The stability of the indazole ring can be pH-dependent. The presence of a strongly electron-withdrawing nitro group can increase the molecule's susceptibility to hydrolysis under either acidic or basic conditions.[12][13]

Q3: How should I store my nitro-substituted indazole compounds to ensure long-term stability?

Proper storage is the most effective preventative measure. Follow these guidelines:

  • Protect from Light: Always store solid compounds and solutions in amber-colored vials or containers that block UV light.[7][14][15] For maximum protection, wrap containers in aluminum foil.

  • Control Temperature: Store compounds in a cool, dark place. Refer to the supplier's recommendation, but storage at 2-8°C or -20°C is common for sensitive materials. Avoid frequent freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive compounds or for very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture, which can participate in degradation pathways.

  • Material State: In general, solid, crystalline material is more stable than solutions. Store materials in solid form and prepare solutions fresh as needed.

Q4: Are all nitro-substituted indazoles equally unstable?

No. Stability is highly dependent on the specific structure of the molecule. The position of the nitro group on the indazole ring significantly influences its electronic environment and, therefore, its reactivity and susceptibility to degradation.[16] For example, a nitro group at the 5-position may have a different electronic effect than one at the 6- or 7-position, impacting the electrophilicity of other parts of the molecule.[16] Furthermore, the presence of other substituents on the ring can either enhance or mitigate degradation. The only way to be certain is to perform stability testing on your specific compound.

Troubleshooting Guide

This section addresses specific experimental problems. When degradation is suspected, a logical approach is crucial to identifying the root cause.

G A Degradation Suspected (e.g., color change, new HPLC peaks) B Review Handling & Storage: - Light exposure? - Temperature fluctuations? - Age of sample? A->B C Analyze Experimental Conditions: - pH of solution? - Presence of potential reducing agents? - High temperature steps? A->C D Is the issue with a Solid Sample? B->D E Is the issue with a Solution/Reaction? C->E F Implement Strict Light Protection (Amber vials, foil, low-light work) D->F G Control Temperature (Refrigerate/freeze, minimize time at RT) D->G H Prepare Fresh Solutions E->H I Buffer Solution to Neutral pH (If compatible) E->I J Purify Reagents/Solvents E->J K Re-evaluate Synthetic Route/ Formulation Excipients E->K L Problem Resolved? F->L G->L H->L I->L J->L K->L

Caption: General troubleshooting workflow for suspected degradation.

Problem: Unexpected peaks are appearing in my HPLC chromatogram during analysis.
  • Plausible Cause 1: Photodegradation during sample preparation. Standard laboratory lighting can be sufficient to degrade sensitive compounds in solution.[8] The process of weighing, dissolving, and loading samples into an autosampler can introduce significant light exposure.

    • Solution: Prepare samples under yellow or red light, or in a darkened room.[7] Use amber-colored volumetric flasks and HPLC vials.[7] If samples must wait in an autosampler tray for an extended period, ensure the tray is covered or protected from light.

  • Plausible Cause 2: Degradation in the mobile phase. If the mobile phase is acidic or basic, it may be causing on-column or in-vial degradation over the course of the analytical run.

    • Solution: Assess the stability of your compound in the mobile phase by incubating a sample in it for the maximum expected run time and re-analyzing. If degradation is observed, develop a new HPLC method using a more neutral pH range if possible.

  • Plausible Cause 3: Interaction with excipients (for formulated products). An excipient in a drug product formulation could be incompatible, promoting degradation once dissolved.[5]

    • Solution: Conduct a forced degradation study on the active pharmaceutical ingredient (API) alone and compare the degradant profile to that of the full formulation. This will help isolate formulation-specific issues.

Problem: The purity of my solid compound is decreasing over time, even when stored in the dark.
  • Plausible Cause 1: Thermal degradation or hydrolysis from atmospheric moisture. Even at room temperature, slow degradation can occur. Hygroscopic compounds can adsorb moisture from the air, which may facilitate hydrolysis.

    • Solution: Store the compound at a lower temperature (e.g., 2-8°C). Store in a desiccator to minimize exposure to humidity. If the compound is particularly sensitive, storing under an inert gas (argon or nitrogen) is recommended.

  • Plausible Cause 2: Presence of residual catalysts or reagents from synthesis. Impurities from the final synthesis step, such as residual acid, base, or metal catalyst, can catalyze degradation over time.

    • Solution: Re-purify the material using an appropriate method (e.g., recrystallization or column chromatography) to ensure all residual reagents are removed. Confirm purity by multiple analytical techniques (e.g., NMR, LC-MS).

In-Depth Technical Protocols

Protocol 1: Foundational Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the stability of a new nitro-substituted indazole.[5][9][17] It helps identify potential degradants and establish stability-indicating analytical methods.[18]

Objective: To systematically assess the stability of a nitro-substituted indazole under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

Materials:

  • Nitro-substituted indazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV or MS detector

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

  • pH meter

  • Amber glassware (vials, flasks)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the indazole in a suitable solvent (e.g., 50:50 acetonitrile:water). Use amber flasks.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 24 hours.

    • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze all samples, including an unstressed control, by a suitable HPLC method.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Identify and quantify major degradation products. A degradation level of 10-20% is typically sufficient to validate the method.[18]

    • The results will reveal if your compound is more sensitive to acid, base, oxidation, heat, or light, guiding future handling and formulation decisions.

Protocol 2: Handling and Storage of Photosensitive Compounds

Objective: To provide a standard operating procedure for handling nitro-substituted indazoles to prevent photodegradation.

  • Workspace Preparation:

    • Whenever possible, work in a designated "low-light" area.

    • Replace standard fluorescent or LED lighting with yellow or amber lights (wavelengths >500nm), which are less energetic.[8]

    • If a dedicated low-light area is not available, turn off overhead lights and work in a fume hood with the sash lowered and the internal light off.

  • Glassware and Containers:

    • Use amber glass or opaque containers for all solutions and solid storage.[7][14]

    • For clear glass containers (e.g., reaction flasks), wrap them securely in aluminum foil.

  • Weighing and Solution Preparation:

    • Perform weighing operations quickly to minimize light exposure.

    • Prepare solutions in amber volumetric flasks. Once prepared, cap the flask immediately.

  • Analytical Procedures:

    • Use amber HPLC or autosampler vials.

    • If using a multi-well plate, use an opaque plate or cover it with an opaque lid or foil while it awaits analysis.

Mechanistic Insights: The "Why" Behind the Degradation

Understanding the chemical mechanisms of degradation allows for more intuitive and effective troubleshooting.

G cluster_0 Primary Degradation Stressors cluster_1 Degradation Pathways A Light (UV/Vis) P1 Photodegradation (Radical formation, rearrangement) A->P1 B Reducing Agents (Chemicals, Enzymes) P2 Nitro Group Reduction (NO₂ → NO → NHOH → NH₂) B->P2 C pH Extremes (Acid/Base) P3 Hydrolysis (Ring cleavage, substituent loss) C->P3 D Heat D->P1 Accelerates all pathways D->P2 Accelerates all pathways D->P3 Accelerates all pathways Result Loss of Purity & Formation of Impurities P1->Result P2->Result P3->Result

Caption: Key stressors and their corresponding degradation pathways.

The Chemistry of Nitro Group Reduction

The nitro group (R-NO₂) is in a high oxidation state. It can be reduced in a stepwise fashion through a six-electron process to form the amine (R-NH₂).[6]

  • R-NO₂ (Nitro) → [2e⁻, 2H⁺] → R-NO (Nitroso) → [2e⁻, 2H⁺] → R-NHOH (Hydroxylamino) → [2e⁻, 2H⁺] → R-NH₂ (Amino)

This reduction can be triggered by a wide array of reagents, from catalytic hydrogenation (H₂/Pd-C) to metal/acid systems (Fe/HCl, SnCl₂).[11][19][20] In biological systems, enzymes known as nitroreductases can perform this transformation, which is a critical mechanism for the activation of some nitroaromatic prodrugs but also a source of potential toxicity.[6][21] The intermediates, particularly the nitroso and hydroxylamino species, are highly reactive and can lead to the formation of other impurities.

Understanding Photodegradation

Photodegradation occurs when a molecule absorbs photons of light, promoting it to an excited electronic state.[7] This excess energy can be dissipated through several pathways, including chemical reaction. For nitroaromatic compounds, this can involve:

  • Homolytic Cleavage: Bonds can break, forming reactive radical species.

  • Rearrangements: The excited state molecule can rearrange to form new isomers.

  • Intersystem Crossing: The molecule can transition to a triplet state, which is often long-lived and can react with oxygen to produce reactive oxygen species (ROS), which then cause further degradation.

The specific pathway depends on the molecule's structure and the wavelength of light.[22] This is why excluding high-energy UV and blue light is a critical preventative strategy.[8]

Summary of Key Parameters and Recommendations

ParameterRisk FactorRecommended ActionCausality
Light UV (<400nm) and high-energy visible light (<500nm)Work under amber light (>500nm). Use amber glass or opaque/foil-wrapped containers.Lower energy photons are insufficient to promote the molecule to a reactive excited state.[8]
Temperature Elevated temperatures (>40°C), freeze-thaw cyclesStore at recommended cool temperatures (e.g., 2-8°C). Avoid leaving at RT for extended periods.Reduces the kinetic rate of degradation reactions.
Atmosphere Oxygen, humidityStore in a desiccator. For high sensitivity, store under inert gas (Ar, N₂).Excludes reactants (water for hydrolysis, oxygen for photo-oxidative pathways).
pH Strongly acidic (<4) or basic (>8) conditionsBuffer solutions to a neutral pH range (6-7.5) where possible.Minimizes acid- or base-catalyzed hydrolysis of the indazole ring system.[12][13]
Reagents Residual catalysts, reducing agents, peroxides in solventsUse high-purity solvents. Re-purify compound if impurities are suspected.Removes catalysts or reactants that can initiate degradation.

References

  • García-Galán, M. J., et al. (2011).
  • Bugaj, A. M. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions.
  • Alsante, K. M., et al. (2016).
  • Various Authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole?
  • Pharma Stability. (n.d.). Designing Forced Degradation for Nitrosamine-Risk Drug Products. Pharma Stability.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Abbassi, N., et al. (n.d.). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Various Authors. (2012). What are the best reagents to reduce aromatic nitro to amine?
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Stipa, P., et al. (n.d.). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. PubMed Central.
  • Leah4sci. (2015). Reduction of Nitro Groups. YouTube.
  • Parales, R. E., et al. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Pharmaguideline.
  • Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Reed, R. A. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Terholsen, H., et al. (2025).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses.
  • de Resende, M. C., et al. (2019). Examples of nitro compounds with antioxidant activity.
  • Ferreira, L. F., et al. (n.d.).
  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. West Pharmaceutical Services.
  • Ferreira, L. F., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • A3P. (n.d.). Packaging - How to store highly sensitive drugs?
  • Asif, M. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Penning, T. M. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Support Center: Troubleshooting Unexpected Results with 7-bromo-4-methyl-5-nitro-1H-indazole in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are using 7-bromo-4-methyl-5-nitro-1H-indazole in kinase assays and encountering unexpected or inconsistent results. The indazole scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous successful therapeutics.[1][2] However, specific substitutions, such as the nitro group on this particular compound, can introduce chemical liabilities that may lead to assay artifacts.[3][4] This document provides a structured, in-depth approach to identifying and resolving these issues.

Section 1: Foundational Questions & Initial Checks

This section addresses the most common sources of variability and error in kinase assays. Before investigating complex compound-specific effects, it is crucial to validate the fundamental assay parameters.

Q1: I'm observing high variability between my replicate wells. What are the first things I should check?

High variability is often rooted in technical execution rather than the compound's mechanism. Before proceeding, verify the following:

  • Pipetting Accuracy: Ensure all pipettes are calibrated. For small volumes and viscous solutions, use reverse pipetting techniques. Consistent tip immersion depth is critical to avoid volume variations.[5]

  • Reagent Mixing: After adding any component (especially enzyme, compound, or ATP), ensure the plate is mixed gently but thoroughly. Avoid introducing bubbles.

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which concentrates reagents and alters results. Avoid using the outermost rows and columns or fill them with buffer to create a humidity barrier.[5]

  • Temperature Gradients: Ensure uniform temperature across the plate during incubation. Avoid placing plates on surfaces that act as heat sinks or sources.

Q2: The IC50 value for my compound is significantly different from what I expected. What basic assay parameters could be responsible?

A shift in potency can often be traced back to the core assay conditions, which may not be optimal for your specific kinase or inhibitor.

  • ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent IC50 is highly dependent on the ATP concentration in the assay.[6] An assay run at a high ATP concentration (well above the Km for ATP of the kinase) will make a competitive inhibitor appear less potent.[7] Conversely, a very low ATP concentration can make it appear artificially potent.

  • Enzyme Concentration and Quality: Verify the activity of your kinase stock. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. Ensure you are operating in the linear range of the enzyme reaction.

  • Buffer Composition: The pH, ionic strength, and presence of additives like BSA or DTT can influence both enzyme activity and compound behavior. Confirm that your buffer is optimal for the target kinase.[5]

Section 2: Troubleshooting Compound-Specific Artifacts & False Positives

If the foundational checks do not resolve the issue, the next step is to investigate whether the chemical properties of this compound are interfering with the assay. Many unexpected results stem from non-specific activity.

Q3: My compound shows potent activity against multiple, unrelated kinases. Could it be a Pan-Assay Interference Compound (PAIN)?

Yes, this is a strong possibility. PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific mechanisms rather than true, selective binding to a target.[8][9] Their activity is often independent of the specific protein target or even the assay technology.

The structure of this compound contains features, such as the nitroaromatic group, that are sometimes associated with PAINS behavior.[3][10] These substructures can cause interference through mechanisms like:

  • Redox cycling and chemical reactivity.[11][12]

  • Metal chelation.

  • Interference with optical detection methods.[8]

If you suspect your compound is a PAIN, it is critical to perform the counter-screens detailed in the following sections.

Q4: I've generated a dose-response curve, and it is unusually steep with a Hill slope significantly greater than 1. What does this suggest?

A very steep dose-response curve is a classic hallmark of inhibition driven by compound aggregation .[13][14] This is one of the most common mechanisms of non-specific inhibition and a frequent source of false positives in screening campaigns.[15][16]

Instead of binding to the kinase in a 1:1 stoichiometric fashion, the compound first self-assembles into colloidal aggregates at a specific critical aggregation concentration (CAC).[16] These aggregates then adsorb and denature proteins non-specifically, leading to a sudden and cooperative loss of enzyme activity that manifests as a steep curve.[6][15]

Logical Flow: From Unexpected Result to Diagnosis

G cluster_0 Validation Workflow cluster_1 Outcomes A Unexpected Kinase Assay Result (High Potency / Steep Curve) B Hypothesis 1: Compound Aggregation A->B C Hypothesis 2: Assay Technology Interference A->C D Hypothesis 3: True, Potent Inhibition A->D E Perform Detergent Counter-Screen (See Protocol 1) B->E F Run Orthogonal Assay (Different Technology) C->F G Perform ATP Competition Assay (See Protocol 2) D->G H IC50 increases >10-fold? YES: Aggregator Confirmed E->H I Potency Varies Greatly? YES: Technology Interference F->I J IC50 increases with [ATP]? YES: ATP-Competitive G->J G cluster_0 cluster_1 C1 Cmpd C1->Cmpd_group K1 Kinase S1 Substrate K1->S1 Active P1 Product S1->P1 Agg Aggregate K2 Kinase Agg->K2 Sequesters & Denatures S2 Substrate K2->S2 Inactive Cmpd_group->Agg [Cmpd] > CAC A_label A) Low Concentration B_label B) High Concentration

Caption: Aggregates sequester and inactivate enzymes non-specifically.

Section 3: Key Experimental Protocols

Here we provide step-by-step methodologies for the essential counter-screens discussed above.

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

Materials:

  • Standard Kinase Assay Buffer

  • Kinase Assay Buffer containing 0.02% Triton X-100 (prepare a 2X stock)

  • Kinase, Substrate, ATP

  • This compound serial dilution

Procedure:

  • Prepare two sets of assay plates.

  • Plate A (Standard Condition): Perform your standard kinase assay, generating a full dose-response curve for the compound.

  • Plate B (Detergent Condition): Perform the identical assay, but use the buffer containing Triton X-100 for all dilutions and reactions. The final concentration of Triton X-100 in the well should be 0.01%.

  • Incubate both plates under identical conditions and measure the kinase activity using your established detection method.

  • Analysis: Plot the dose-response curves for both conditions and calculate the respective IC50 values. A shift in IC50 of >10-fold in Plate B compared to Plate A is indicative of aggregation.

Protocol 2: ATP Competition Assay

Objective: To determine if the compound inhibits the kinase by competing with ATP.

Materials:

  • Kinase, Substrate, and standard buffer

  • ATP stock solutions for both low and high concentrations

  • This compound serial dilution

Procedure:

  • Condition A (Low ATP): Perform a full dose-response curve for the compound using an ATP concentration at or near the Michaelis constant (Km) for your kinase. If the Km is unknown, use a low concentration (e.g., 1-10 µM).

  • Condition B (High ATP): Repeat the dose-response curve experiment, but use a significantly higher, saturating concentration of ATP (e.g., 10-fold to 100-fold higher than the Km, or 1 mM).

  • Analysis: Calculate the IC50 values for both conditions.

    • ATP-competitive: The IC50 will increase significantly at the high ATP concentration.

    • Non-competitive or Uncompetitive: The IC50 will remain relatively unchanged or may even decrease.

Protocol 3: Luciferase Interference Counter-Screen (for Luminescence Assays)

Objective: To determine if the compound directly inhibits the luciferase reporter enzyme.

Materials:

  • ADP-Glo™ or Kinase-Glo® Reagent (which contains luciferase)

  • Buffer used for the kinase assay

  • A fixed, known amount of ATP or ADP that produces a mid-range signal

  • This compound serial dilution

Procedure:

  • This assay is run in the absence of the kinase and kinase substrate .

  • In an assay plate, add the compound serial dilution.

  • Add the fixed amount of ADP (for ADP-Glo) or ATP (for Kinase-Glo) to the wells.

  • Add the detection reagent (containing luciferase) according to the manufacturer's protocol.

  • Incubate and read the luminescence.

  • Analysis: Generate a dose-response curve. If the compound shows a dose-dependent decrease in the luminescent signal, it is directly inhibiting the reporter system, and any results from the primary kinase assay are suspect.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24851–24874. [Link]

  • Quora. (2014). What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? [Link]

  • Wikipedia. Pan-assay interference compounds. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 417-430. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • ProQuest. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Research Journal of Pharmacy and Technology. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Pérez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Pérez-Villanueva, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Torres-Piedra, M., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4734. [Link]

  • LaPlante, S. R. (2019). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). [Link]

  • Cambridge MedChem Consulting. (2017). Aggregation. [Link]

  • Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2585–2595. [Link]

  • Jadhav, A., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • AdooQ BioScience. This compound. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4795–4804. [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

Sources

Introduction to Indazole-Based Inhibitors and the Challenge of Resistance

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Indazole-based inhibitors are a class of compounds that often target protein kinases.[1][2][3][4] Several are approved anticancer drugs, including axitinib and pazopanib.[2]

  • Resistance to these inhibitors is a major clinical challenge, similar to other targeted therapies.[5][6][7] Resistance can be primary (de novo) or acquired after an initial response.[8]

  • Mechanisms of resistance are diverse and can be broadly categorized:

    • On-target alterations: Secondary mutations in the kinase domain, such as the "gatekeeper" mutation (e.g., T790M in EGFR), can prevent inhibitor binding by increasing ATP affinity or causing steric hindrance.[8][9][10] Gene amplification of the target kinase can also occur.[8]

    • Bypass signaling pathways: Activation of alternative signaling pathways can compensate for the inhibition of the primary target.[11][12] For example, MET amplification can reactivate the PI3K/AKT pathway in the context of EGFR inhibition.[8]

    • Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[13][14][15][16]

    • Tumor microenvironment: Factors secreted by stromal cells can contribute to resistance.[12]

  • Strategies to overcome resistance often involve:

    • Combination therapies: Combining the indazole-based inhibitor with another agent that targets a different part of the signaling pathway (e.g., BRAF and MEK inhibitors) or a bypass pathway.[5][17][18][19]

    • Next-generation inhibitors: Developing new inhibitors that can bind to the mutated kinase.[11]

    • Targeting drug efflux pumps: Using inhibitors of ABC transporters, although this can be challenging due to toxicity.[16][20]

  • Experimental approaches to study resistance include:

    • Generating resistant cell lines: This is often done by chronically exposing sensitive cell lines to increasing concentrations of the inhibitor.

    • Next-generation sequencing (NGS): NGS can be used to identify mutations in the target kinase or other genes that may be responsible for resistance.[21][22][23][24][25]

    • Cell-based assays: Various assays can be used to measure kinase activity, cell proliferation, and the effect of inhibitors in sensitive and resistant cells.[26][27][28][29][30] These can include assays that measure the phosphorylation of downstream substrates or use engineered reporter systems.[29][30]

    • In silico modeling: Computational approaches like molecular docking and molecular dynamics simulations can be used to predict how mutations might affect drug binding and to design new inhibitors.[20]

Based on this information, I can now structure the technical support center. It will be divided into the following sections:

  • Introduction to Indazole-Based Inhibitors and Resistance: A brief overview of the topic.

  • Understanding the Roots of Resistance: A more detailed explanation of the common mechanisms of resistance, with diagrams.

  • Troubleshooting Guide: A Q&A section addressing specific experimental problems a researcher might face.

  • Experimental Protocols: Step-by-step guides for key experiments, such as generating resistant cell lines and confirming resistance.

  • Frequently Asked Questions (FAQs): Broader questions about resistance to indazole-based inhibitors.

  • References: A complete list of all cited sources.

This structure will allow me to provide a comprehensive and user-friendly guide that meets all the user's requirements. I will now proceed with writing the content for each section, creating the visualizations, and compiling the reference list.

  • Introduction to Indazole-Based Inhibitors and Resistance: I will write a concise introduction to indazole-based inhibitors, highlighting their importance in targeted therapy and the challenge of drug resistance. I will cite relevant review articles.[1][2][4]

  • Understanding the Roots of Resistance: This section will be more detailed. I will create subsections for each major resistance mechanism (on-target alterations, bypass signaling, and drug efflux). I will use Graphviz to create a diagram illustrating these mechanisms. For each mechanism, I will explain the underlying biology and cite primary research and review articles.[8][9][10][11][12][13][14]

  • Troubleshooting Guide: This will be the core of the technical support center. I will create a series of questions and answers that address common experimental problems. For example:

    • "My cells are showing reduced sensitivity to the inhibitor. How can I confirm this is true resistance?"

    • "I suspect a mutation in the target kinase. What's the best way to identify it?"

    • "My western blots show that the target is still inhibited, but the cells are still proliferating. What could be happening?"

    • "How can I test if drug efflux is responsible for the resistance I'm observing?" For each answer, I will provide a step-by-step troubleshooting plan and reference specific experimental protocols.

  • Experimental Protocols: I will write detailed protocols for:

    • Generating Drug-Resistant Cell Lines: A step-by-step guide for creating resistant cell lines through chronic drug exposure.

    • Confirming Resistance with a Dose-Response Assay: How to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the inhibitor in sensitive and resistant cells.

    • Identifying Resistance Mutations using Next-Generation Sequencing (NGS): A general workflow for preparing samples for NGS and analyzing the data to find mutations.[21][22][23]

    • Assessing Drug Efflux using a Dye Efflux Assay: A protocol using a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to measure efflux activity.

  • Frequently Asked Questions (FAQs): This section will address broader questions that a researcher might have, such as:

    • "What are the most common resistance mechanisms for indazole-based inhibitors targeting BRAF?"[5][18][31]

    • "What are the pros and cons of different combination therapy strategies?"[17][19]

    • "Can resistance be reversed?"

  • Visualizations and Formatting: I will create at least two Graphviz diagrams: one for the mechanisms of resistance and another for a troubleshooting workflow. I will also use tables to present data, such as a comparison of IC50 values. I will use Markdown for clear formatting.

  • References: I will compile a complete and accurate reference list with clickable URLs for all cited sources.

I will now start writing the content, beginning with the introduction. I will ensure that all claims are supported by the provided search results and that the language is appropriate for the target audience of researchers and scientists. I will also start drafting the DOT scripts for the Graphviz diagrams.## Technical Support Center: Overcoming Resistance to Indazole-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and practical experimental guidance to navigate the complexities of drug resistance. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome the challenges you may encounter in your research.

Indazole-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[4] Many of these derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] The deregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Indeed, several indazole-based kinase inhibitors, such as axitinib and pazopanib, have been approved for the treatment of various cancers.[2][3]

Despite the initial success of these targeted therapies, the development of drug resistance remains a significant clinical challenge.[5][6][7] Resistance can be either primary (present from the outset of treatment) or acquired (developing after an initial response).[8] Understanding the molecular mechanisms underlying resistance is critical for developing strategies to overcome it and improve therapeutic outcomes. This guide will provide a comprehensive overview of the common mechanisms of resistance to indazole-based inhibitors and offer practical advice for troubleshooting and addressing these issues in your experiments.

Understanding the Roots of Resistance: Common Mechanisms

Resistance to indazole-based kinase inhibitors is a multifaceted problem that can arise from a variety of molecular alterations within the cancer cell. These mechanisms can be broadly categorized into three main areas: on-target alterations, activation of bypass signaling pathways, and increased drug efflux.

On-Target Alterations

The most direct mechanism of resistance involves genetic changes to the drug's target protein. These alterations can prevent the inhibitor from binding effectively, thereby restoring the kinase's activity.

  • Secondary Mutations: The development of new mutations in the kinase domain is a common cause of acquired resistance. A well-known example is the "gatekeeper" mutation, which occurs at a key residue in the ATP-binding pocket.[9] These mutations can sterically hinder the binding of the inhibitor or alter the conformational dynamics of the kinase domain, reducing the inhibitor's affinity.[8][10]

  • Gene Amplification: An increase in the copy number of the target gene can lead to overexpression of the kinase.[8] This can effectively "out-compete" the inhibitor, as a higher concentration of the drug is required to achieve the same level of inhibition.

Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. This allows the cell to maintain the downstream signaling necessary for its proliferation and survival.

  • Pathway Reactivation: In some cases, resistance can be mediated by the reactivation of the same pathway that the inhibitor is targeting, but through a different mechanism. For example, mutations in upstream or downstream components of the pathway can bypass the need for the inhibited kinase.[5][18]

  • Activation of Parallel Pathways: Cancer cells can also activate entirely different signaling pathways to achieve the same downstream effects. A common example is the activation of the PI3K/AKT/mTOR pathway in response to the inhibition of the MAPK pathway.[11][12]

Increased Drug Efflux

Another important mechanism of resistance is the increased removal of the inhibitor from the cell. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.

  • ABC Transporters: These membrane proteins act as molecular pumps, actively transporting a wide variety of substances, including many kinase inhibitors, out of the cell.[13][14][16] Overexpression of transporters such as P-glycoprotein (ABCB1) or breast cancer resistance protein (BCRP/ABCG2) can lead to a significant reduction in the intracellular concentration of the inhibitor, rendering it ineffective.[15][20]

cluster_mechanisms Mechanisms of Resistance to Indazole-Based Inhibitors cluster_on_target On-Target Alterations cluster_bypass Bypass Signaling cluster_efflux Drug Efflux On-Target Alterations On-Target Alterations Secondary Mutations Secondary Mutations On-Target Alterations->Secondary Mutations Gene Amplification Gene Amplification On-Target Alterations->Gene Amplification Target Kinase Target Kinase On-Target Alterations->Target Kinase Alters Target Bypass Signaling Bypass Signaling Pathway Reactivation Pathway Reactivation Bypass Signaling->Pathway Reactivation Parallel Pathway Activation Parallel Pathway Activation Bypass Signaling->Parallel Pathway Activation Cellular Response Cellular Response Bypass Signaling->Cellular Response Circumvents Inhibition Drug Efflux Drug Efflux ABC Transporter Upregulation ABC Transporter Upregulation Drug Efflux->ABC Transporter Upregulation Indazole-Based Inhibitor Indazole-Based Inhibitor ABC Transporter Upregulation->Indazole-Based Inhibitor Reduces Intracellular Concentration Indazole-Based Inhibitor->Target Kinase Inhibition Target Kinase->Cellular Response Signaling

Caption: Mechanisms of resistance to indazole-based inhibitors.

Troubleshooting Guide

This section provides answers to common questions and issues that arise during experiments with indazole-based inhibitors and resistance.

Q1: My cells have become less sensitive to the inhibitor. How can I confirm that this is true resistance and not an experimental artifact?

A1: It is crucial to first rule out any experimental variability. Here's a step-by-step approach:

  • Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of unexpected results.

  • Check Inhibitor Potency: Ensure that your stock of the indazole-based inhibitor has not degraded. Prepare a fresh stock solution and test its activity on a sensitive control cell line.

  • Perform a Dose-Response Assay: The most definitive way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of the inhibitor in your suspected resistant cells to that of the parental, sensitive cells. A significant rightward shift in the dose-response curve is indicative of resistance.

Q2: I have confirmed resistance in my cell line. How can I determine if an on-target mutation is the cause?

A2: Identifying on-target mutations is a key step in characterizing resistance.

  • Next-Generation Sequencing (NGS): The most comprehensive approach is to use NGS to sequence the entire coding region of the target kinase.[21][22][23] This will allow you to identify any mutations that may have arisen in the resistant cell line.

  • Sanger Sequencing: If you have a specific mutation in mind (e.g., a known gatekeeper mutation), you can use Sanger sequencing to quickly and cost-effectively check for its presence.

  • Functional Assays: Once a mutation has been identified, its role in conferring resistance should be confirmed experimentally. This can be done by introducing the mutation into the sensitive parental cell line and assessing whether it leads to a resistant phenotype.

Q3: My western blot shows that the target kinase and its immediate downstream substrate are still inhibited, yet the cells are proliferating. What could be the underlying mechanism?

A3: This is a classic sign of resistance mediated by a bypass signaling pathway. The inhibitor is still hitting its target, but the cells have found a way to circumvent the block.

  • Phospho-Proteomic Screen: A broad, unbiased approach is to perform a phospho-proteomic screen (e.g., using mass spectrometry) to identify which signaling pathways are hyperactivated in the resistant cells compared to the sensitive cells.

  • Pathway-Specific Western Blots: Based on the literature for your specific inhibitor and cancer type, you can perform western blots to look for the activation of known bypass pathways. For example, if your inhibitor targets the MAPK pathway, you should check the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6).

  • Combination Treatments: To functionally validate the role of a bypass pathway, you can treat the resistant cells with a combination of your indazole-based inhibitor and an inhibitor of the suspected bypass pathway. If the combination restores sensitivity, it provides strong evidence for the involvement of that pathway.[17][19]

Q4: How can I investigate the role of drug efflux in my resistant cell line?

A4: If you suspect that increased drug efflux is contributing to resistance, you can perform the following experiments:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA-sequencing to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in your resistant and sensitive cell lines. A significant increase in the expression of one or more of these genes in the resistant cells would be suggestive of a role for drug efflux.

  • Dye Efflux Assay: A functional assay can be used to directly measure the activity of ABC transporters. This is often done using a fluorescent substrate of these transporters, such as rhodamine 123. Resistant cells with high efflux activity will show lower intracellular accumulation of the dye compared to sensitive cells.

  • Co-treatment with an ABC Transporter Inhibitor: To confirm that drug efflux is responsible for the resistance to your indazole-based inhibitor, you can co-treat the resistant cells with your inhibitor and a known inhibitor of ABC transporters (e.g., verapamil for P-glycoprotein). A reversal of resistance in the presence of the transporter inhibitor would provide strong evidence for this mechanism.

Start Start Suspected Resistance Suspected Resistance Start->Suspected Resistance Confirm Resistance Perform Dose-Response Assay Suspected Resistance->Confirm Resistance Resistance Confirmed? Resistance Confirmed? Confirm Resistance->Resistance Confirmed? Investigate On-Target Mechanisms Sequence Target Kinase (NGS) Resistance Confirmed?->Investigate On-Target Mechanisms Yes End End Resistance Confirmed?->End No (Experimental Artifact) Mutation Found? Mutation Found? Investigate On-Target Mechanisms->Mutation Found? Validate Mutation Site-Directed Mutagenesis Mutation Found?->Validate Mutation Yes Investigate Bypass Pathways Phospho-Proteomic Screen Mutation Found?->Investigate Bypass Pathways No Validate Mutation->End Bypass Pathway Identified? Bypass Pathway Identified? Investigate Bypass Pathways->Bypass Pathway Identified? Validate with Combination Therapy Co-treat with Inhibitors Bypass Pathway Identified?->Validate with Combination Therapy Yes Investigate Drug Efflux Measure ABC Transporter Expression/Activity Bypass Pathway Identified?->Investigate Drug Efflux No Validate with Combination Therapy->End Efflux Mechanism Confirmed? Efflux Mechanism Confirmed? Investigate Drug Efflux->Efflux Mechanism Confirmed? Validate with Efflux Inhibitor Co-treat with Efflux Blocker Efflux Mechanism Confirmed?->Validate with Efflux Inhibitor Yes Efflux Mechanism Confirmed?->End No (Other Mechanisms) Validate with Efflux Inhibitor->End

Caption: Troubleshooting workflow for investigating resistance.

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments used to study resistance to indazole-based inhibitors.

Protocol 1: Generation of Drug-Resistant Cell Lines

This protocol describes a method for generating resistant cell lines by continuous exposure to an indazole-based inhibitor.

Materials:

  • Parental (sensitive) cancer cell line

  • Indazole-based inhibitor

  • Complete cell culture medium

  • Cell culture flasks and dishes

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of the inhibitor in the parental cell line.

  • Initial Exposure: Start by culturing the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells closely. Initially, you will likely observe significant cell death.

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the inhibitor in the culture medium. A common strategy is to double the concentration with each step.

  • Repeat Dose Escalation: Continue this process of dose escalation until the cells are able to proliferate in a concentration of the inhibitor that is at least 10-fold higher than the initial IC50.

  • Characterize the Resistant Line: Once a resistant cell line has been established, it should be characterized by performing a dose-response assay to determine its new IC50.

  • Cryopreservation: It is essential to cryopreserve stocks of the resistant cell line at various stages of its development.

Protocol 2: Confirming Resistance with a Dose-Response Assay

This protocol describes how to perform a cell viability assay to compare the IC50 values of an inhibitor in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lines

  • Indazole-based inhibitor

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells in separate 96-well plates at a predetermined optimal density.

  • Inhibitor Treatment: The next day, treat the cells with a serial dilution of the indazole-based inhibitor. Be sure to include a vehicle-only control.

  • Incubation: Incubate the plates for a period of time that is appropriate for your cell line and the inhibitor (typically 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 for each cell line.

Cell LineInhibitorIC50 (nM)Fold Resistance
ParentalInhibitor X10-
ResistantInhibitor X25025
Protocol 3: Identifying Resistance Mutations using Next-Generation Sequencing (NGS)

This protocol provides a general workflow for using NGS to identify mutations that may be responsible for resistance.[24][25]

Materials:

  • Sensitive and resistant cell lines

  • DNA extraction kit

  • NGS library preparation kit

  • NGS instrument

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from both the sensitive and resistant cell lines.

  • Library Preparation: Prepare NGS libraries from the extracted DNA according to the manufacturer's protocol. This typically involves fragmenting the DNA, adding adapters, and amplifying the library.

  • Target Enrichment (Optional): If you are interested in sequencing a specific set of genes (e.g., all known kinases), you can perform a target enrichment step to capture these regions of the genome.

  • Sequencing: Sequence the libraries on an NGS instrument.

  • Data Analysis: Align the sequencing reads to a reference genome and use a variant calling algorithm to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are present in the resistant cell line but not in the sensitive cell line.

Frequently Asked Questions (FAQs)

Q: What are the most common mechanisms of resistance to BRAF inhibitors?

A: Resistance to BRAF inhibitors, a class of drugs that includes some indazole-based compounds, is well-studied. The most common mechanisms include the reactivation of the MAPK pathway through various means, such as mutations in NRAS or MEK1, or the activation of bypass pathways like the PI3K/AKT pathway.[5][18][31]

Q: What are the advantages and disadvantages of combination therapy?

A: Combination therapy is a promising strategy to overcome resistance.[17][19] The main advantage is that by targeting multiple pathways simultaneously, it is more difficult for cancer cells to develop resistance. However, a potential disadvantage is the increased risk of toxicity, as the side effects of both drugs can be additive.

Q: Can resistance to indazole-based inhibitors be reversed?

A: In some cases, resistance can be reversed. For example, if resistance is mediated by the upregulation of a specific bypass pathway, an inhibitor of that pathway may restore sensitivity. Similarly, if resistance is due to drug efflux, an ABC transporter inhibitor could be effective. However, if resistance is caused by a stable genetic alteration, such as a mutation in the target kinase, it is generally not reversible.

References

  • Li, Q.-S., Shen, B.-N., Xu, H.-J., & Ruan, B.-F. (2020). Promising Strategies for Overcoming BRAF Inhibitor Resistance Based on Known Resistance Mechanisms. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1415–1430.
  • Patel, H., & Tanna, A. (2017).
  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2018). Tumour heterogeneity and resistance to cancer therapies. Nature Reviews Clinical Oncology, 15(2), 81–94. [Link]

  • Najafi, M., Mortezaee, K., & Majidpoor, J. (2019). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 11(12), 1873. [Link]

  • Sanchez-Vega, F., Mina, M., Armenia, J., Chatila, W. K., Luna, A., La, K. C., … Schultz, N. (2018). Oncogenic Signaling Pathways in The Cancer Genome Atlas. Cell, 173(2), 321-337.e10. [Link]

  • Girotti, M. R., Pedersen, M., Sanchez-Laorden, B., Viros, A., Turaj,lic, S., Niculescu-Duvaz, D., … Marais, R. (2015). Inhibiting MEK dependencies in melanoma. Cancer Discovery, 5(7), 722–735. [Link]

  • Hyman, D. M., Puzanov, I., Subbiah, V., Faris, J. E., Chau, I., Blay, J.-Y., … Sosman, J. A. (2015). Vemurafenib in Multiple Nonmelanoma Cancers with BRAF V600 Mutations. New England Journal of Medicine, 373(8), 726–736. [Link]

  • Ascierto, P. A., McArthur, G. A., Dréno, B., Atkinson, V., Liszkay, G., Di Giacomo, A. M., … Robert, C. (2016). Cobimetinib plus vemurafenib in BRAF-mutant melanoma. New England Journal of Medicine, 374(25), 2492–2494. [Link]

  • An, Q., & Duan, W. (2019). Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance. Drug Discovery Today, 24(12), 2305–2316. [Link]

  • MacFadden, D. R., & Coburn, B. (2020). Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus. Journal of Clinical Microbiology, 58(11), e00429-23. [Link]

  • Straussman, R., Morikawa, T., Shee, K., Barzily-Rokni, M., Qian, Z. R., Du, J., … Ogino, S. (2012). Tumour micro-environment elicits innate resistance to RAF inhibitors through HGF secretion. Nature, 487(7408), 500–504. [Link]

  • Ruppé, E., Bengtsson-Palme, J., Charretier, Y., & Schrenzel, J. (2018). How next-generation sequencing can address the antimicrobial resistance challenge. AMR Control. [Link]

  • FIND. (2022). Next-generation sequencing to improve diagnosis and surveillance of infectious diseases. [Link]

  • Hegde, M., & Vasan, N. (2017). Interaction of ABC multidrug transporters with anticancer protein kinase inhibitors: substrates and/or inhibitors? Future Oncology, 13(23), 2061–2063. [Link]

  • Heather, J. M., & Chain, B. (2016). The sequence of sequencers: The history of sequencing DNA. Genomics, 107(1), 1–8. [Link]

  • Branford, S. (2019). An RNA-Based Next Generation Sequencing (NGS) Strategy Detects More Cancer Gene Mutations Than a DNA-Based Approach for the Prediction and Assessment of Resistance in CML. Blood, 134(Supplement_1), 2918. [Link]

  • Kruh, G. D., & Belinsky, M. G. (2008). Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. Molecular Cancer Therapeutics, 7(10), 3233–3240. [Link]

  • Shukla, S., & Ambudkar, S. V. (2012). Role of ABC transporters in cancer chemotherapy. Chinese Journal of Cancer, 31(12), 557–571. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Zarrabi, A., Hashemi, F., & Maboudi, R. (2022). Evaluation of the FDA-approved kinase inhibitors to uncover the potential repurposing candidates targeting ABC transporters in multidrug-resistant cancer cells: an in silico approach. Journal of Biomolecular Structure and Dynamics, 41(1), 1–14. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • World Health Organization. (2023). Profile and Frequency of Mutations Conferring Drug-Resistant Tuberculosis in the Central, Southeastern and Eastern Ethiopia. [Link]

  • da Silva, P. E. A., & Palomino, J. C. (2023). Mutations and insights into the molecular mechanisms of resistance of Mycobacterium tuberculosis to first-line. Frontiers in Microbiology, 14, 1109075. [Link]

  • Kumar, S., Singh, S., & Singh, R. (2024). Molecular insights of drug-resistant tuberculosis: genetic mutations and their profile. Frontiers in Microbiology, 15, 1379707. [Link]

  • World Health Organization. (2024). Patterns and profiles of drug resistance-conferring mutations in Mycobacterium tuberculosis genotypes isolated from tuberculosis-suspected attendees of spiritual holy water sites in Northwest Ethiopia. [Link]

  • Kumar, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(38), 23487–23507. [Link]

  • Lin, L., & Bivona, T. G. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2263–2269. [Link]

  • Ng, P. S., & Lee, M. A. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Azam, M., & Seeliger, M. A. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology, 5(1), 121–138. [Link]

  • Kumar, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(38), 23487–23507. [Link]

  • Li, X., & Wang, Q. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5035. [Link]

  • Wilson, B. D., & Debiec-Rychter, M. (2011). Mechanisms of Drug-Resistance in Kinases. Current Opinion in Oncology, 23(1), 87–97. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(15), 5808. [Link]

  • Chen, Y., & Zhang, Y. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 27(31), 5173–5196. [Link]

  • Zhang, J., & Liu, W. (2019). Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene. Frontiers in Microbiology, 10, 239. [Link]

  • Healey, K. R., & Kadosh, D. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Journal of Fungi, 10(10), 834. [Link]

Sources

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: A Prospective Analysis of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

In the landscape of modern oncology, the indazole core has emerged as a "privileged scaffold"—a molecular framework that consistently yields high-affinity ligands for various biological targets.[1] This is particularly true in the realm of protein kinase inhibitors, where numerous U.S. FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature this bicyclic aromatic heterocycle.[1] The versatility of the indazole ring allows for strategic substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties, making it a focal point for medicinal chemists.

This guide provides a comparative analysis of established indazole-based kinase inhibitors and offers a prospective evaluation of the novel compound, 7-bromo-4-methyl-5-nitro-1H-indazole . Due to the current absence of published biological data for this specific molecule, this document will leverage structure-activity relationship (SAR) insights from well-characterized analogs to hypothesize its potential efficacy and target profile. We will delve into the critical signaling pathways these inhibitors modulate and provide robust experimental protocols for researchers seeking to validate novel indazole derivatives.

Comparative Efficacy of Clinically Relevant Indazole-Based Kinase Inhibitors

To establish a benchmark for evaluating new chemical entities, it is essential to compare their performance against established drugs. The following table summarizes the inhibitory activities of several prominent indazole-containing kinase inhibitors against key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.

Compound Primary Kinase Targets IC50 (nM) *Key Therapeutic Indications
Axitinib (Inlyta®) VEGFR-1, VEGFR-2, VEGFR-30.1 - 1.2[2][3]Advanced Renal Cell Carcinoma
Pazopanib (Votrient®) VEGFR-1, -2, -3, PDGFR-α/β, c-Kit10 - 84[3][4]Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[4][5]
Linifanib (ABT-869) VEGFRs, PDGFRβ, KDR, FLT3, CSF-1R2 - 7[6][7]Investigational for various solid tumors
Niraparib (Zejula®) PARP-1, PARP-2(Mechanism is DNA repair inhibition)[8]Ovarian, Fallopian Tube, and Peritoneal Cancer[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% and can vary based on assay conditions. The data presented are for comparative purposes.

Axitinib, for instance, exhibits remarkable potency against Vascular Endothelial Growth Factor Receptors (VEGFRs), with sub-nanomolar efficacy, positioning it as a highly selective anti-angiogenic agent.[2][3] Pazopanib demonstrates a broader spectrum of activity, also potently inhibiting Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[4] Linifanib also displays multi-targeted inhibition with high potency against several RTKs.[6][7] While Niraparib is an indazole-containing drug, its mechanism of action is distinct, targeting Poly (ADP-ribose) polymerase (PARP) enzymes involved in DNA repair, highlighting the diverse biological activities of the indazole scaffold.[8][9][10]

Prospective Analysis of this compound

Based on the established SAR of indazole kinase inhibitors, we can hypothesize the potential activity of this compound. The substituents on the indazole ring play a crucial role in determining target selectivity and potency.

  • The Indazole Core : Serves as a critical hinge-binding motif, forming hydrogen bonds with the backbone of the kinase ATP-binding pocket.

  • Substitutions at the 5- and 7-positions : These positions are often solvent-exposed and can be modified to enhance potency and selectivity. The nitro group at the 5-position is an electron-withdrawing group that could influence the electronic properties of the indazole ring and its interactions. The bromo and methyl groups at the 7- and 4-positions, respectively, can modulate steric and hydrophobic interactions within the binding site.

Given the frequent targeting of VEGFR and PDGFR by indazole-based inhibitors, it is plausible that this compound could exhibit inhibitory activity against these or other related tyrosine kinases. However, empirical validation is essential.

Key Signaling Pathways Targeted by Indazole Kinase Inhibitors

Many indazole-based inhibitors function by disrupting the signaling cascades that drive cell proliferation, survival, and angiogenesis. Below are diagrams of two of the most critical pathways.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis.[11][12][13]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds IndazoleInhibitor Indazole Kinase Inhibitor IndazoleInhibitor->Raf Inhibits PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival GrowthFactor Growth Factor GrowthFactor->RTK Binds IndazoleInhibitor Indazole Kinase Inhibitor IndazoleInhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway, a common target for kinase inhibitors.

The VEGFR Signaling Pathway

VEGFR signaling is a primary driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. [14][15][16]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGF Receptor (VEGFR) PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PLCg->Angiogenesis via MAPK pathway PI3K->Angiogenesis via AKT pathway VEGF VEGF VEGF->VEGFR Binds & Dimerizes IndazoleInhibitor Indazole Kinase Inhibitor (e.g., Axitinib) IndazoleInhibitor->VEGFR Inhibits Autophosphorylation

Caption: The VEGFR signaling pathway, a key target in anti-angiogenic therapy.

Experimental Protocols for Validation of Novel Kinase Inhibitors

The validation of a novel kinase inhibitor requires a systematic approach employing a battery of in vitro and cell-based assays. Below are detailed protocols for foundational experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque-walled multi-well plates (96- or 384-well)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Serial Dilutions Start->CompoundPrep PlateCompound Plate Compound & Controls CompoundPrep->PlateCompound AddKinase Add Kinase (Incubate) PlateCompound->AddKinase AddSubstrateATP Add Substrate/ATP (Start Reaction) AddKinase->AddSubstrateATP IncubateReaction Incubate at 30°C AddSubstrateATP->IncubateReaction StopReaction Add ADP-Glo™ Reagent (Stop Reaction) IncubateReaction->StopReaction DetectADP Add Kinase Detection Reagent StopReaction->DetectADP ReadLuminescence Read Luminescence DetectADP->ReadLuminescence AnalyzeData Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Sources

Navigating the Bioactive Landscape of Substituted Indazoles: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, each subtly tuning the molecule's biological activity. This guide delves into the structure-activity relationship (SAR) of a specific, highly functionalized derivative, 7-bromo-4-methyl-5-nitro-1H-indazole, providing a comparative analysis for researchers, scientists, and drug development professionals. While direct experimental data for this exact compound remains limited in publicly accessible literature, by examining structurally related analogs, we can infer its potential bioactivity and guide future research.

The strategic placement of bromo, methyl, and nitro groups on the indazole ring system suggests a compound designed to exhibit potent biological effects, likely in the realms of anticancer or antimicrobial activity. The electron-withdrawing nature of the nitro group, in particular, is a common feature in many bioactive molecules, often implicated in mechanisms involving bioreduction to cytotoxic reactive nitrogen species.

Comparative Analysis of Substituted Indazoles

To understand the potential of this compound, we will compare it with analogs where each substituent is systematically varied. This approach allows us to dissect the contribution of each functional group to the overall activity of the molecule.

The Critical Role of the Nitro Group

The position and presence of a nitro group on the indazole ring are paramount in dictating biological activity. Studies on nitroimidazoles, a related class of heterocyclic compounds, have shown that the nitro group is essential for both aerobic and anaerobic activity against Mycobacterium tuberculosis. For 5-nitroindazole derivatives, the nitro group is often crucial for their antiparasitic action against Trypanosoma cruzi. It is hypothesized that the nitro group undergoes enzymatic reduction within the target organism, leading to the formation of radical species that induce cellular damage.

Table 1: Hypothetical Comparative Activity Profile of 5-Nitroindazole Analogs

Compound IDSubstitution at C4Substitution at C7Postulated ActivityRationale
Topic Compound -CH₃-BrPotentially HighCombination of lipophilic methyl group and electron-withdrawing bromo and nitro groups may enhance cell permeability and target interaction.
Analog A-H-BrModerate to HighRemoval of the methyl group may slightly alter steric interactions and lipophilicity, potentially impacting potency.
Analog B-CH₃-HModerateRemoval of the bromo group would significantly alter the electronic properties and potentially reduce activity, depending on the target.
Analog C-H-HLow to ModerateThe unsubstituted 5-nitroindazole serves as a baseline to evaluate the synergistic effects of the methyl and bromo groups.
Influence of Halogen Substitution at C7

The presence of a halogen at the C7 position can significantly influence a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its pharmacokinetic and pharmacodynamic profiles. While specific data on this compound is scarce, studies on other substituted indazoles highlight the importance of C7 modification.

Impact of the Methyl Group at C4

The methyl group at the C4 position can impact the molecule's interaction with its biological target through steric effects and by increasing lipophilicity, which may enhance membrane permeability. The precise effect, whether beneficial or detrimental to activity, is highly dependent on the topology of the target's binding site.

Experimental Protocols for Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of substituted nitroindazoles and for assessing their biological activity.

General Synthesis of Substituted 5-Nitroindazoles

A common route for the synthesis of 5-nitroindazoles involves the reductive cyclization of ortho-nitro-ketoximes.

Step-by-Step Synthesis Protocol:

  • Nitration: The appropriately substituted 2-methylaniline is nitrated to introduce the nitro group at the desired position.

  • Diazotization and Sandmeyer Reaction: The resulting nitroaniline is diazotized and subsequently converted to a bromo-nitro-toluene derivative.

  • Oxidation: The methyl group is oxidized to a carboxylic acid.

  • Cyclization: The carboxylic acid is then cyclized to form the indazole ring.

  • Functional Group Interconversion: Further modifications, such as the introduction of the methyl group at C4, can be achieved through standard organic chemistry techniques.

Diagram 1: Generalized Synthetic Scheme for 4,5,7-Substituted Indazoles

A Substituted o-nitro-toluene B Substituted o-nitro-benzaldehyde A->B Oxidation C Substituted o-nitro-ketoxime B->C Hydroxylamine D Substituted 1H-indazole C->D Reductive Cyclization

Caption: A simplified workflow for the synthesis of substituted indazoles.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Diagram 2: Workflow for Biological Evaluation

cluster_0 In Vitro Assays A Compound Synthesis & Purification B Antimicrobial Screening (MIC) A->B C Cytotoxicity Screening (IC50) A->C D SAR Analysis B->D C->D

Caption: A streamlined process for the biological evaluation of novel compounds.

Conclusion and Future Directions

The analysis of the structure-activity relationships of substituted indazoles provides a framework for the rational design of new therapeutic agents. While this compound itself requires direct experimental evaluation, the existing literature on related compounds suggests it holds potential as a bioactive molecule. The interplay of its substituents—the electron-withdrawing nitro and bromo groups and the lipophilic methyl group—creates a unique chemical entity that warrants further investigation.

Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations at the C4, C5, and C7 positions. The evaluation of these compounds in a panel of antimicrobial and anticancer assays will provide the much-needed quantitative data to build a comprehensive SAR profile. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the indazole scaffold in drug discovery.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15683–15695. [Link]
  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15683–15695. [Link]
  • Anderson, D. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 51(20), 6445–6455. [Link]
  • Abbassi, N., Rakib, E. M., Chicha, H., Bouissane, L., Hannioui, A., Aiello, C., Gangemi, R., Castagnola, P., Rosano, C., & Viale, M. (2014). Synthesis and Ant

A Comparative Guide to Kinase Selectivity Profiling for Novel 7-bromo-4-methyl-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Specificity

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the kinase ATP-binding site.[3] Compounds built upon this scaffold have led to significant therapeutic advances, including approved drugs for various cancers.[4]

This guide focuses on 7-bromo-4-methyl-5-nitro-1H-indazole , a key chemical intermediate poised for the synthesis of next-generation kinase inhibitors. The strategic placement of its bromine, methyl, and nitro groups offers versatile synthetic handles for creating derivatives with finely tuned potency and, crucially, selectivity.

Achieving kinase selectivity is a paramount challenge in drug development.[5][6] The human kinome consists of over 500 members, many sharing a high degree of structural conservation in the ATP-binding pocket.[6] Off-target kinase inhibition can lead to unforeseen toxicities or side effects. Therefore, rigorous selectivity profiling is not merely a characterization step but a critical component of the drug discovery process, essential for understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.[7]

This guide provides a framework for researchers using this compound as a starting point. We will compare the performance of established indazole-based inhibitors and provide detailed, validated protocols for both biochemical and cellular selectivity profiling to empower your research and development efforts.

Comparative Analysis: Benchmarking Against Established Indazole-Based Inhibitors

To effectively evaluate novel compounds derived from this compound, it is essential to benchmark their performance against well-characterized inhibitors. Axitinib and Pazopanib, both indazole-containing compounds, are multi-targeted tyrosine kinase inhibitors approved for clinical use.[1] Their known selectivity profiles provide a valuable reference point.

Below is a comparative table summarizing the inhibitory activity (IC50) of these drugs against a panel of representative kinases, alongside hypothetical data for a novel derivative, "Indazole-Derivative X," synthesized from our core compound.

Kinase Target Axitinib IC50 (nM) Pazopanib IC50 (nM) Indazole-Derivative X (Hypothetical IC50, nM) Kinase Family
VEGFR2 (KDR)0.2305.1 Tyrosine Kinase
PDGFRβ1.68415.2 Tyrosine Kinase
c-Kit1.87425.7 Tyrosine Kinase
Aurora Kinase A>10,000>10,000>10,000 Serine/Threonine Kinase
Aurora Kinase B5502,100780 Serine/Threonine Kinase
CDK2>10,000>10,000>10,000 Serine/Threonine Kinase
HPK18501,50095.3 Serine/Threonine Kinase

Note: IC50 values for Axitinib and Pazopanib are representative and sourced from public data. The data for "Indazole-Derivative X" is hypothetical to illustrate a potential outcome of a research program.

This comparative data immediately highlights the nuanced selectivity profiles. While Axitinib and Pazopanib are potent against the VEGFR/PDGFR family, "Indazole-Derivative X" shows a potentially different profile, with retained activity against key tyrosine kinases but perhaps improved selectivity or a shift in potency against other families like the MAP4K family (e.g., HPK1).[8] The goal of a screening campaign is to identify such unique profiles that may offer therapeutic advantages.

Experimental Protocols for Robust Selectivity Profiling

To generate reliable and reproducible data, a multi-faceted approach combining direct biochemical assays with cell-based target engagement studies is recommended.

Biochemical Selectivity Profiling: In Vitro Kinase Assay

The initial step in characterizing a new inhibitor is to measure its direct effect on the enzymatic activity of a panel of purified kinases. Radiometric assays, such as the [³³P]-ATP filter binding assay, remain a gold standard for their sensitivity and broad applicability.[5][9]

Causality Behind Experimental Choices:

  • Why a Radiometric Assay? This method directly measures the catalytic function of the kinase (the transfer of a phosphate group), providing a direct readout of inhibition.[10] It is less prone to interference from fluorescent or colored compounds compared to some fluorescence-based methods.

  • Why ATP at Km? Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) for each specific kinase provides a standardized condition for comparing IC50 values across different enzymes.[9] This is crucial because ATP-competitive inhibitors will appear less potent at the high ATP concentrations found in cells (1-5 mM).[5]

Experimental Workflow: [³³P]-ATP Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare Inhibitor Dilutions (e.g., 10-point, 3-fold serial dilution in DMSO) add_inhibitor 3. Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_kinase_mix 4. Add Kinase Mix to Plate prep_kinase->add_kinase_mix initiate_reaction 5. Initiate with [³³P]-ATP/Mg²⁺ add_kinase_mix->initiate_reaction incubation 6. Incubate at 30°C (e.g., 60 minutes) initiate_reaction->incubation stop_reaction 7. Stop Reaction & Spot (Onto phosphocellulose filter mat) incubation->stop_reaction wash_filter 8. Wash Filter Mat (Removes unbound [³³P]-ATP) stop_reaction->wash_filter scintillation 9. Scintillation Counting (Quantify incorporated ³³P) wash_filter->scintillation analysis 10. Data Analysis (Calculate % inhibition and IC50) scintillation->analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Compound Plating: In a 96-well plate, perform a serial dilution of the test compound (e.g., "Indazole-Derivative X") in DMSO. Typically, a 10-point curve with 3-fold dilutions is used, starting from 10 µM.

  • Kinase Reaction Preparation: For each kinase to be tested, prepare a master mix containing the purified kinase enzyme and its specific substrate (protein or peptide) in a kinase reaction buffer.

  • Reaction Initiation: Add the kinase reaction mix to the compound plate. Allow a brief pre-incubation (e.g., 10 minutes). To start the reaction, add a solution containing MgCl₂ and [γ-³³P]-ATP at the predetermined Km concentration for that kinase.

  • Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30-120 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.

  • Washing: Thoroughly wash the filter mat with phosphoric acid to remove all unbound [γ-³³P]-ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its intended target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[11][12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[14][15]

Causality Behind Experimental Choices:

  • Why CETSA? It provides direct evidence of target binding within a physiological context, accounting for cell permeability, efflux pumps, and intracellular competition from high concentrations of endogenous ATP.[12][13] A positive result strongly validates that the biochemical activity can be translated into a cellular effect.

  • Why Western Blotting for Detection? For targeted validation, Western blotting is a straightforward and widely accessible method to quantify the amount of soluble target protein remaining after heat treatment.[15] It requires a specific antibody but is less instrumentally intensive than mass spectrometry-based approaches.

Experimental Workflow: CETSA® with Western Blot Detection

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells 1. Treat Intact Cells (With vehicle or inhibitor) harvest_cells 2. Harvest & Resuspend Cells treat_cells->harvest_cells aliquot 3. Aliquot Cell Suspension harvest_cells->aliquot heat_challenge 4. Heat Aliquots (To a range of temperatures) aliquot->heat_challenge lysis 5. Cell Lysis (Freeze-thaw cycles) heat_challenge->lysis centrifugation 6. Separate Fractions (Soluble vs. Precipitated) lysis->centrifugation western_blot 7. Western Blot (Analyze soluble fraction) centrifugation->western_blot quantify 8. Quantify & Plot (Generate melt curve) western_blot->quantify

Caption: Workflow for a targeted Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Treatment: Culture the chosen cell line (e.g., one known to express the target kinase) and treat with either vehicle (DMSO) or the test compound at a fixed concentration (e.g., 10x the biochemical IC50) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as a control.

  • Lysis: Lyse the cells to release intracellular proteins, typically by repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase using SDS-PAGE and Western blotting with a specific primary antibody.

  • Quantification and Plotting: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle-treated sample indicates target engagement.[15]

Conclusion

The journey from a promising scaffold like this compound to a selective clinical candidate is paved with rigorous, quantitative, and multi-faceted profiling. By combining direct biochemical inhibition assays across a broad kinase panel with cellular target engagement studies like CETSA®, researchers can build a comprehensive understanding of a compound's selectivity and mechanism of action. This dual approach provides the self-validating system necessary for making informed decisions, minimizing the risk of late-stage failures, and ultimately accelerating the development of safer, more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & Henen, M. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Bioinformatics, 29(20), 2637-2645. [Link]

  • Viola, G., & Lorusso, G. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Wilson, A. J., & Kern, D. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12972-12977. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 18, 2026, from [Link]

  • Moon, S., Kim, W., Kim, J. M., & Song, J. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Gaora, P. Ó. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(22), e1663. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved January 18, 2026, from [Link]

  • Shaw, J., & Dai, L. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2139-2147. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Köksal, Z., & Alim, Z. (2020). Some indazoles reduced the activity of human serum paraoxonase 1, an antioxidant enzyme: in vitro inhibition and molecular modeling studies. Drug and Chemical Toxicology, 43(6), 613-619. [Link]

  • Wang, X., Zhang, M., & Li, Y. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4978. [Link]

  • Kumar, R., & Singh, R. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(21), 14353-14382. [Link]

  • Hsieh, H. P., Hsu, J. L., & Juang, S. H. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 69-80. [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organic Process Research & Development. [Link]

  • Harris, S. F., D'Aquila, J., Adam, G. C., Adams, N. D., Balbo, P., Brown, J. A., ... & Whittington, D. A. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS medicinal chemistry letters, 12(4), 583-591. [Link]

  • Elguero, J., Bouissane, L., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947-5957. [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Wallace, J. M., & Hart, D. J. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 689. [Link]

Sources

A Senior Application Scientist's Guide to Validating Hits from a 7-bromo-4-methyl-5-nitro-1H-indazole Screen

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals on the critical process of hit validation, using the hypothetical context of a screening campaign that identified 7-bromo-4-methyl-5-nitro-1H-indazole as a compound of interest. The indazole scaffold is a well-established privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Therefore, this guide will use the working hypothesis that our screen was designed to identify novel kinase inhibitors.

The journey from a primary "hit" to a validated "lead" is a rigorous process of elimination, designed to discard false positives and compounds with undesirable properties early, thereby focusing resources on the most promising candidates.[4][5][6] This document outlines a self-validating, multi-tiered experimental cascade, explaining the scientific rationale behind each step and providing actionable protocols for robust hit validation.

The Modern Hit Validation Cascade: An Overview

High-Throughput Screening (HTS) campaigns often generate thousands of initial hits.[4] However, a significant portion of these are artifacts arising from assay interference, compound aggregation, or non-specific activity.[5][7] An effective validation strategy, or "screening tree," is therefore essential to methodically sift through these initial findings.[6] Our approach is a funneling process, moving from high-throughput, less information-rich assays to lower-throughput, more detailed characterization.

Hit_Validation_Cascade cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Biophysical Validation (Direct Target Engagement) cluster_2 Phase 3: Cellular Characterization HTS Primary HTS Hit (e.g., this compound) Reconfirm Dose-Response Confirmation (Primary Assay) HTS->Reconfirm Re-test Orthogonal Orthogonal Biochemical Assay Reconfirm->Orthogonal Confirm Cheminfo Cheminformatics Analysis (PAINS, Frequent Hitters) Reconfirm->Cheminfo Analyze DSF Differential Scanning Fluorimetry (DSF) (Binding Confirmation) Orthogonal->DSF Advance Promising Hits SPR Surface Plasmon Resonance (SPR) (Kinetics/Affinity) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) SPR->ITC Orthogonal Confirmation DSF->SPR CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) ITC->CETSA Confirm Cellular Activity Signaling Downstream Signaling Assay (e.g., Western Blot) CETSA->Signaling Viability Cell Viability/Proliferation Assay (e.g., MTT) Signaling->Viability Selectivity Selectivity Profiling (Kinase Panel) Viability->Selectivity Validated_Hit Validated Hit Selectivity->Validated_Hit

Caption: A multi-phasic workflow for hit validation.

Phase 1: Hit Confirmation and Initial Triage

The immediate goal following a primary screen is to confirm the activity of the hit and eliminate obvious artifacts.[5][7]

Dose-Response Confirmation

A primary screen is typically run at a single compound concentration.[7] The first crucial step is to re-test the hit compound in the primary assay over a range of concentrations to generate a dose-response curve and determine its potency (e.g., IC50).[7] Curves with steep or unusual shapes may indicate undesirable mechanisms like aggregation or toxicity.[7][8]

Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference), it is critical to confirm the hit in an orthogonal assay.[7][8] This assay should measure the same biological endpoint (e.g., kinase inhibition) but use a different detection method.[8] For a kinase target, if the primary screen measured ADP production, an orthogonal assay might directly measure the phosphorylation of a peptide substrate.[8]

Cheminformatics and Compound Quality Control

Before investing in extensive biological testing, computational analysis can flag problematic compounds.[4]

  • PAINS (Pan-Assay Interference Compounds): These are chemical structures known to cause interference in many HTS assays.[5] Filters should be applied to identify and deprioritize these.

  • Frequent Hitters: Analysis of historical screening data can identify promiscuous compounds that show activity across numerous, unrelated screens.[5]

  • Compound Integrity: It is essential to acquire a fresh, solid sample of the hit compound and verify its identity and purity (typically >95%) using methods like LC-MS and NMR.[9]

Phase 2: Biophysical Validation of Direct Target Engagement

Once a hit is confirmed and passes initial filters, the next critical question is: does it bind directly to the target protein? Biophysical assays provide label-free, direct evidence of this interaction.[10][11][12]

Thermal Shift Assays (DSF/TSA)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a high-throughput method to detect ligand binding.[5][] The principle is that a protein's melting temperature (Tm) will increase upon binding to a stabilizing ligand. It's an excellent, rapid qualitative method for triaging compounds.[5]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for detailed characterization of biomolecular interactions.[12][14] It provides real-time, label-free data on both the kinetics (association rate, ka; dissociation rate, kd) and affinity (dissociation constant, KD) of the interaction.[14] This level of detail is invaluable for understanding the binding mechanism and guiding structure-activity relationship (SAR) studies.[5][12]

Isothermal Titration Calorimetry (ITC)

Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event.[5][12] It is a true in-solution technique that requires no labeling or immobilization. ITC provides a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH), which can offer insights into the binding forces driving the interaction.[12][]

Table 1: Comparative Biophysical Data for Hypothetical Hits

Compound IDPrimary IC50 (µM)DSF ΔTm (°C)SPR KD (µM)ITC KD (µM)Stoichiometry (n)
Hit 1 (7-bromo-...) 1.2+5.80.91.11.05
Hit 2 2.5+4.13.03.20.98
Hit 3 (Artifact) 0.8No ShiftNo BindingNo BindingN/A
Control Inhibitor 0.05+8.20.040.061.01

Analysis: Hit 1 shows strong concordance across all assays: its biochemical potency is reflected in a significant thermal shift and a direct binding affinity of ~1 µM. Hit 3, despite a potent IC50, fails to show any direct binding, marking it as a likely false positive to be eliminated.

Phase 3: Characterization in a Cellular Context

Demonstrating direct binding is necessary but not sufficient. A promising compound must be able to enter a cell, engage its target, and elicit the desired biological response.[15][][17] Cell-based assays provide this crucial, more physiologically relevant validation.[17][18]

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique adapted to confirm that a compound binds its target within the complex environment of an intact cell.[5] The principle is similar to DSF: cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified (often by Western Blot). A stabilizing compound will increase the amount of soluble protein at higher temperatures.

Downstream Signaling Pathway Modulation

If the compound is an inhibitor of a kinase, it should block the phosphorylation of that kinase's known downstream substrates. Western Blotting is the standard method to assess this. By treating cells with the compound and then stimulating the pathway, one can measure the levels of the phosphorylated substrate relative to the total substrate protein.

Western_Blot_Workflow A Cell Culture & Compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Separation by Size) C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody Incubation (e.g., anti-p-Substrate) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (e.g., anti-Total Substrate) I->J

Caption: Standard workflow for Western Blot analysis.

Anti-proliferative and Cytotoxicity Assays

Ultimately, a kinase inhibitor developed for oncology should inhibit the proliferation of cancer cells. Assays like the MTT or CellTiter-Glo® assays measure cell viability and metabolic activity.[19] It is crucial to determine if the compound's effect is cytostatic (inhibiting growth) or cytotoxic (killing cells) and to confirm that the anti-proliferative IC50 is correlated with on-target activity.

Table 2: Comparative Cellular Assay Data

Compound IDCETSA Engagementp-Substrate IC50 (µM) (Western Blot)Cell Viability IC50 (µM) (MTT, 72h)
Hit 1 (7-bromo-...) Yes1.82.5
Hit 2 Yes4.5> 50
Hit 4 (Toxic) No> 500.5
Control Inhibitor Yes0.080.15

Analysis: Hit 1 demonstrates a consistent profile: it engages the target in cells, inhibits downstream signaling, and reduces cell viability all within a similar concentration range. Hit 2 engages the target but fails to impact cell viability, suggesting poor cell permeability or other cellular resistance mechanisms. Hit 4 is clearly a non-specific toxic compound, as its potent effect on viability is not matched by on-target activity.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)
  • Preparation: Prepare the target kinase protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM. Prepare a 2000x stock of SYPRO Orange dye in DMSO.

  • Reaction Setup: In a 96-well qPCR plate, add 22.5 µL of the protein solution to each well. Add 0.5 µL of the test compound (from a DMSO stock) to achieve the desired final concentration (e.g., 10 µM).

  • Dye Addition: Prepare a 1:100 dilution of the 2000x SYPRO Orange stock in buffer. Add 2 µL of this diluted dye to each well for a final 4x concentration.

  • Measurement: Seal the plate and place it in a real-time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute, collecting fluorescence data at each interval.

  • Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control (DMSO) from the Tm of the compound-treated sample.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Culture cancer cells to ~80% confluency. Harvest and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[19]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives. Add the diluted compounds to the cells and incubate for 72 hours. Include a vehicle-only control.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration to determine the IC50 value.

By systematically applying this validation cascade, researchers can build a robust data package for each hit, enabling a confident, data-driven decision to either advance a compound toward lead optimization or terminate its development, ultimately improving the efficiency and success rate of the drug discovery process.

References

  • Applications of Biophysics in High-Throughput Screening Hit Valid
  • Biophysical Assay. HitGen.
  • (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. (2014).
  • Biophysical Assays. Ichor Life Sciences.
  • The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review.
  • Biophysical Assays in Hit Characteriz
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • The essential roles of chemistry in high-throughput screening triage. (2014). PubMed Central (NIH).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Secondary Screening.
  • Cellular assays in Hit Characteriz
  • Secondary Assays for Pharmacokinetics & Toxicity Screening. Danaher Life Sciences.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Hit & Lead Discovery | Hit Identific
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012).
  • Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central (NIH).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023).
  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. Benchchem.
  • Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research. Benchchem.

Sources

A Comparative Guide to Kinase Inhibitor Efficacy: The Established vs. The Investigational

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Axitinib and a Proposed Evaluation Framework for 7-bromo-4-methyl-5-nitro-1H-indazole

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has marked a paradigm shift, particularly for malignancies driven by aberrant angiogenesis. Axitinib (Inlyta®), a potent second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), stands as a clinical benchmark in the treatment of advanced renal cell carcinoma (RCC).[1] This guide provides a comprehensive overview of Axitinib's established efficacy and mechanism of action.

Juxtaposed with this clinically validated agent is this compound, a novel chemical entity. Publicly available data on the biological activity of this compound is non-existent. However, its indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including Axitinib itself.[2][3] This structural similarity suggests a potential, yet unproven, role as a kinase inhibitor.

This document, therefore, serves a dual purpose. First, it details the known efficacy of the benchmark, Axitinib. Second, it presents a rigorous, step-by-step experimental framework for researchers to evaluate the potential anti-angiogenic and anti-tumor efficacy of this compound, enabling a direct and meaningful comparison with Axitinib.

Part 1: The Benchmark - Axitinib

Axitinib is an orally available, potent, and selective tyrosine kinase inhibitor that has become a standard of care in specific oncology settings.[4]

Mechanism of Action: Targeting Angiogenesis

Axitinib's primary therapeutic effect is derived from its potent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[5] These receptors are critical components of the signaling cascade that drives angiogenesis, the formation of new blood vessels.[6] In tumors, pathological angiogenesis is essential for providing the oxygen and nutrients required for growth and metastasis.[5]

By binding to the ATP-binding site of VEGFRs, Axitinib blocks receptor phosphorylation and activation, thereby inhibiting downstream signaling pathways, including the protein kinase B (AKT) and mitogen-activated protein kinase (ERK) pathways.[2][5] This blockade suppresses endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.[4] Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFR) and the c-KIT receptor, albeit at higher concentrations.[1][2]

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR VEGFR-1, 2, 3 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Axitinib Axitinib Axitinib->VEGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Axitinib inhibits VEGFR phosphorylation, blocking key downstream signaling pathways.

Clinical Efficacy

Axitinib was approved by the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of advanced RCC after the failure of one prior systemic therapy.[7][8][9] This approval was based on the pivotal Phase III AXIS trial, which compared Axitinib to Sorafenib, another multi-kinase inhibitor. The trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with Axitinib.[7][8]

Clinical Trial Metric Axitinib Sorafenib Hazard Ratio (HR) p-value
Median PFS 6.7 months4.7 months0.665< 0.0001
Data from the AXIS Phase III trial in second-line advanced RCC.[8][9]

More recently, Axitinib has also been approved in combination with immune checkpoint inhibitors like avelumab or pembrolizumab for the first-line treatment of patients with advanced RCC.[10]

Part 2: The Investigational Compound - this compound

This compound is a substituted indazole, for which no biological or efficacy data has been published. Its potential as a kinase inhibitor is, at this stage, purely speculative and based on its chemical structure.

Chemical Properties
  • Chemical Formula: C₈H₆BrN₃O₂

  • Molecular Weight: 256.06 g/mol

  • CAS Number: 952183-46-9[11]

  • Structure: The molecule features an indazole core with bromo, methyl, and nitro substitutions. The specific placement of these functional groups will critically influence its steric and electronic properties, and therefore its potential binding affinity for biological targets.

Part 3: An Experimental Guide to Comparative Efficacy Evaluation

To determine if this compound possesses anti-tumor efficacy and to compare it with Axitinib, a systematic, multi-stage evaluation is required. The following protocols provide a robust framework for this preclinical investigation.

Experimental_Workflow Start Compound Synthesis & QC KinaseAssay Step 1: In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay CellAssay Step 2: Cell-Based Viability Assay (EC50 Determination) KinaseAssay->CellAssay Potent Inhibitor Xenograft Step 3: In Vivo Tumor Xenograft Model (Tumor Growth Inhibition) CellAssay->Xenograft Cell-Active Compound End Comparative Efficacy Profile Xenograft->End

Caption: The proposed experimental workflow for evaluating the novel indazole compound.

Step 1: In Vitro Kinase Inhibition Assay

Causality: The first critical step is to determine if the compound inhibits the activity of the target kinase(s) in a cell-free system. This assay directly measures the interaction between the compound and the purified enzyme, allowing for the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). Axitinib's IC₅₀ against VEGFR-2 is approximately 0.2 nM, setting a high bar for potency.[12]

Detailed Protocol (ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant human VEGFR-2 kinase and a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

    • Serially dilute this compound and Axitinib (as a positive control) in kinase buffer to create a 10X concentration series (e.g., from 10 µM to 10 pM).

    • Prepare a 2X ATP solution. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 1 µL of the 10X compound dilutions to the appropriate wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls (background).

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Step 2: Cell-Based Viability Assay (XTT Assay)

Causality: A potent IC₅₀ in a biochemical assay does not guarantee activity in a cellular context. The compound must be able to penetrate the cell membrane, engage its target, and elicit a biological response. This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability. A reduction in viability upon treatment suggests the compound has cytotoxic or cytostatic effects. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model system as their proliferation is highly dependent on VEGFR signaling.

Detailed Protocol:

  • Cell Seeding:

    • Culture HUVECs in appropriate endothelial growth medium.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of this compound and Axitinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) control wells.

    • Incubate the plate for 48-72 hours.

  • XTT Labeling and Measurement:

    • Prior to use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[13]

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange, water-soluble formazan product.[14][15]

    • Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm, with a reference wavelength of ~660 nm to subtract background.[15]

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the half-maximal effective concentration (EC₅₀).

Step 3: In Vivo Tumor Xenograft Model

Causality: The ultimate preclinical test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in a living organism. This model assesses the compound's bioavailability, metabolic stability, and anti-tumor activity in a complex biological system.

Detailed Protocol:

  • Cell Preparation and Implantation:

    • Use an appropriate human cancer cell line known to form tumors in immunocompromised mice (e.g., A498 or 786-O for renal cell carcinoma).

    • Harvest cells during their exponential growth phase.[16] Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel or Cultrex BME to improve tumor take rate.[17][18]

    • Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[17]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Axitinib, this compound at various doses).

    • Administer the compounds daily via the appropriate route (e.g., oral gavage for Axitinib). The vehicle and dosing volume should be consistent across all groups.

  • Efficacy Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Excise the tumors for further analysis if desired (e.g., histology, biomarker analysis).

Conclusion

Axitinib is a well-characterized, clinically effective VEGFR inhibitor that serves as a robust benchmark for the evaluation of new anti-angiogenic agents. While this compound remains an unknown entity, its indazole scaffold provides a chemical rationale for investigation. The experimental framework detailed in this guide provides a rigorous, self-validating pathway for determining its efficacy. By systematically progressing from direct enzyme inhibition assays to cell-based studies and finally to in vivo models, researchers can generate the necessary data to perform a direct, evidence-based comparison against Axitinib. This methodical approach is fundamental to the process of discovering and validating the next generation of targeted cancer therapies.

References

  • Vertex AI Search. Axitinib - Grokipedia. Accessed January 17, 2026.
  • Urology Textbook. Axitinib: Indications, Adverse Effects, Contraindications and Dosage. Accessed January 17, 2026.
  • Wikipedia. Axitinib. Accessed January 17, 2026.
  • Martens, S. et al. In vitro kinase assay. protocols.io. September 23, 2023.
  • Patsnap Synapse. What is the mechanism of Axitinib?. July 17, 2024.
  • Escudier, B. & Gore, M. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH National Library of Medicine. October 29, 2013.
  • BenchChem. Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Accessed January 17, 2026.
  • Moon, S. et al. In vitro NLK Kinase Assay. NIH National Library of Medicine. Accessed January 17, 2026.
  • Drugs.com. List of VEGF/VEGFR inhibitors. Accessed January 17, 2026.
  • BroadPharm. Protocol for Cell Viability Assays. January 18, 2022.
  • ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Accessed January 17, 2026.
  • Targeted Oncology. FDA Grants Approval to Axitinib for the Treatment of Advanced Renal Cell Carcinoma. January 31, 2012.
  • Abcam. MTT assay protocol. Accessed January 17, 2026.
  • Pfizer. U.S. Food And Drug Administration Approves Pfizer's INLYTA® (axitinib) For Patients With Previously Treated Advanced Renal Cell Carcinoma (RCC). January 27, 2012.
  • Andrews, B. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Accessed January 17, 2026.
  • Denic, V. & Yu, H. In vitro kinase assay. Bio-protocol. September 1, 2022.
  • BenchChem. Application Notes and Protocols for In Vivo Xenograft Model Studies. Accessed January 17, 2026.
  • BenchChem. C13H11Cl3N4OS in vitro kinase assay protocol. Accessed January 17, 2026.
  • BenchChem. A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research. Accessed January 17, 2026.
  • Izarzugaza, J.M.G. et al. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. NIH National Library of Medicine. October 26, 2022.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. Accessed January 17, 2026.
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Accessed January 17, 2026.
  • Moore, S. Axitinib: Newly Approved for Renal Cell Carcinoma. NIH National Library of Medicine. Accessed January 17, 2026.
  • OncLive.
  • Roche.
  • Welm, A.L. & Welm, B.E. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. January 5, 2017.
  • Altmeyers Encyclopedia. VEGFR inhibitors. Accessed January 17, 2026.
  • Al-khersan, H. et al. Comparison of vascular endothelial growth factor inhibitors on macular oedema secondary central retinal vein occlusion. NIH National Library of Medicine. November 26, 2019.
  • Kidney Cancer UK. Avelumab plus axitinib granted FDA approval for advanced kidney cancer. Accessed January 17, 2026.
  • Patsnap Synapse.
  • Santa Cruz Biotechnology. This compound. Accessed January 17, 2026.
  • ECHEMI. 952183-46-9, this compound Formula. Accessed January 17, 2026.
  • Asad, N. et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH National Library of Medicine. Accessed January 17, 2026.
  • Sharma, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Accessed January 17, 2026.
  • Elguero, J. et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. NIH National Library of Medicine. Accessed January 17, 2026.
  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole. Accessed January 17, 2026.
  • Elguero, J. et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Asad, N. et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Elguero, J. et al. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Asad, N. et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. April 30, 2024.

Sources

A Comparative In Vitro Analysis: The Multi-Kinase Inhibitor Pazopanib versus the Novel Indazole Scaffold 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the well-established, FDA-approved multi-targeted tyrosine kinase inhibitor, Pazopanib, and 7-bromo-4-methyl-5-nitro-1H-indazole, a compound representing the indazole scaffold prevalent in modern medicinal chemistry. While extensive in vitro data for Pazopanib is publicly available, this compound appears to be a novel compound or chemical intermediate for which specific biological data is not widely published.

Therefore, this guide will characterize Pazopanib's established in vitro performance as a benchmark. It will then contextualize the potential of this compound by examining the well-documented role of the indazole scaffold in kinase inhibition.[1][2] Crucially, this document provides the detailed experimental frameworks required for researchers to conduct a direct, head-to-head in vitro comparison and validate the activity of novel indazole derivatives.

Part 1: Profiling the Competitors

Pazopanib: The Established Benchmark

Pazopanib is a potent, second-generation multi-targeted tyrosine kinase inhibitor (TKI) that primarily functions by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow.[3][4] Its mechanism of action involves blocking key receptor tyrosine kinases (RTKs) implicated in tumor growth and vascularization.[5]

Mechanism of Action: Pazopanib is an ATP-competitive inhibitor that targets multiple kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] By binding to the intracellular ATP-binding pocket of these receptors, Pazopanib prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival.[7]

cluster_membrane Cell Membrane VEGFR VEGFR Signaling Downstream Signaling (e.g., MAPK/ERK) VEGFR->Signaling PDGFR PDGFR PDGFR->Signaling Growth_Factors VEGF / PDGF Growth_Factors->VEGFR Binds Growth_Factors->PDGFR Binds Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits ATP ATP ATP->VEGFR Activates Response Angiogenesis & Cell Proliferation Signaling->Response

Figure 1: Mechanism of Pazopanib Action.

In Vitro Kinase Inhibition Profile: Pazopanib's potency against its primary targets has been quantified through various enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Target KinaseIC50 (nM)Reference
VEGFR-110[8]
VEGFR-230[8]
VEGFR-347[8]
PDGFR-α71[8]
PDGFR-β81[8]
c-Kit74[8]
FGFR-1140[8]
FGFR-3130[8]

Cellular Activity: In cell-based assays, Pazopanib demonstrates potent anti-proliferative and anti-angiogenic effects.

Cell LineCancer TypeAssay TypeIC50Reference
HUVECEndothelialProliferation (VEGF-induced)20 nM[9]
A549, YTLMC-90, L9981Non-Small Cell LungViability (MTT)4-6 µM[10]
KATO-III, SNU-16, etc.Gastric (FGFR2 amp.)Survival0.1-2.0 µM[11]
RT4BladderViability5.14 µM[12]
J82, T24, HT1376BladderViability>10 µM[12]
786-O, CAKI-2Renal Cell CarcinomaViabilityDose-dependent decrease[13]
This compound: A Representative Novel Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the approved drugs Axitinib and Pazopanib itself.[2] The strategic placement of different functional groups on the indazole ring system allows for the fine-tuning of potency and selectivity against a wide array of protein kinases.[1]

Chemical Profile:

  • Formula: C₈H₆BrN₃O₂[14]

  • Molecular Weight: 256.06 g/mol [14]

  • CAS Number: 952183-46-9[14]

While specific in vitro biological data for this compound is not available in the reviewed literature, its structure is noteworthy. The presence of a nitro group, particularly at the 7-position, has been associated with inhibitory properties in other indazole series.[15] The bromo and methyl substitutions provide handles for further chemical modification and can influence kinase pocket interactions. It is hypothesized that this compound, like many indazoles, would act as an ATP-competitive inhibitor.

Part 2: Experimental Guide for Head-to-Head Comparison

To objectively compare the in vitro performance of a novel compound like this compound against a benchmark like Pazopanib, a series of standardized assays must be performed. The following protocols provide a self-validating system for this purpose.

Protocol 1: Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified target kinases (e.g., VEGFR-2, PDGFR-β). A Lanthascreen™ Eu Kinase Binding Assay is a robust method.

Causality: This assay isolates the drug-target interaction from complex cellular processes. It directly measures the compound's ability to displace a fluorescent tracer from the kinase's ATP pocket, providing a quantitative IC50 value for binding affinity.

Start Start Prep Prepare Assay Plate: - Kinase - Fluorescent Tracer - Europium-labeled Antibody Start->Prep Add_Cmpd Add Serial Dilution of Test Compound or Pazopanib Prep->Add_Cmpd Incubate Incubate at Room Temp (e.g., 60 minutes) Add_Cmpd->Incubate Read Read TR-FRET Signal on Microplate Reader Incubate->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for a TR-FRET Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and Pazopanib in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Reaction: In a 384-well plate, add the kinase, a fluorescently labeled ATP-competitive tracer, and the test compounds.

  • Detection: Add a Europium-labeled anti-tag antibody that binds to the kinase.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) enabled microplate reader. The signal is inversely proportional to the binding of the test compound.

  • Analysis: Convert raw data to percent inhibition relative to no-compound (0% inhibition) and no-kinase (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

Objective: To measure the effect of the compounds on the viability and proliferation of cancer and/or endothelial cell lines. The MTT assay is a classic colorimetric method for this purpose.[1]

Causality: This assay moves from a purified protein to a biological system. A reduction in metabolic activity, measured by the conversion of MTT to formazan by mitochondrial reductases, serves as a proxy for cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HUVECs, A549 lung cancer cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Pazopanib for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

Objective: To confirm that the compounds inhibit the intended signaling pathway within the cell.

Causality: This assay provides mechanistic validation. If a compound is a VEGFR-2 inhibitor, it should reduce the phosphorylation of VEGFR-2 and its downstream effectors (like ERK) in cells stimulated with VEGF. This confirms the on-target effect in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells (e.g., HUVECs) to ~80% confluency. Starve them of serum for several hours, then pre-treat with the test compounds or Pazopanib for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2) and the total form of the protein (anti-total-VEGFR2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the degree of inhibition. Re-probe with a loading control antibody (e.g., GAPDH) to ensure equal loading.[1]

Conclusion

Pazopanib serves as a robust and well-characterized benchmark for evaluating novel anti-angiogenic and anti-cancer agents. Its multi-targeted kinase inhibition profile is well-documented with specific IC50 values and confirmed cellular effects.[3][8] In contrast, this compound represents a compound from a chemical class known for its potential as a source of new kinase inhibitors.[2] While direct comparative data is lacking, its indazole scaffold suggests it is a promising candidate for investigation.

By employing the rigorous, interconnected experimental protocols detailed in this guide—from biochemical target engagement to cellular pathway modulation—researchers can effectively validate the in vitro activity of this compound, directly compare its potency and mechanism to Pazopanib, and determine its potential as a next-generation therapeutic agent.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). The Institute of Cancer Research.
  • Pazopanib - Wikipedia. (n.d.). Wikipedia.
  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. (2011). PubMed.
  • How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the tre
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (n.d.). PubMed.
  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). PMC - NIH.
  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (n.d.). PMC - PubMed Central.
  • Pazopanib inhibits tumor growth in vitro. (a) Effect on cells... (n.d.).
  • Overview of fundamental study of pazopanib in cancer. (n.d.). PMC - NIH.
  • Pazopanib, a Novel Multitargeted Kinase Inhibitor, Shows Potent in Vitro Antitumor Activity in Gastric Cancer Cell Lines With FGFR2 Amplific
  • Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells. (n.d.). PMC.
  • The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. (2020). PMC - NIH.
  • Validating 1-Boc-5-bromo-4-methyl-1H-indazole Derivatives: A Comparative Guide for Cellular Assays. (n.d.). Benchchem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC - PubMed Central.
  • This compound. (n.d.). Chemical Supplier.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of a 7-Substituted Indazole Against Known JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, particularly in immunology and oncology, the Janus kinase (JAK) family of enzymes presents a critical signaling node. Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory diseases and cancers, making JAK inhibitors a cornerstone of modern pharmacotherapy.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity. For this purpose, we will use a hypothetical, yet representative, molecule, INDZ-754 , a 7-substituted-4-methyl-5-nitro-1H-indazole. This compound belongs to the indazole class, a scaffold known to produce potent kinase inhibitors.[4][5][6]

Our objective is to rigorously compare INDZ-754 against two FDA-approved, market-leading JAK inhibitors: Ruxolitinib (a JAK1/JAK2 inhibitor) and Tofacitinib (primarily a JAK1/JAK3 inhibitor).[7][8][9][10] This document is structured to provide not just protocols, but the strategic rationale behind each experimental step, ensuring a robust and self-validating preclinical data package.

Section 1: Foundational In Vitro Profiling: Potency and Selectivity

The initial phase of benchmarking any new inhibitor is to determine its potency against the intended target and its selectivity across the broader kinome. High potency is desirable, but high selectivity is paramount to minimizing off-target effects and potential toxicities.

Rationale for Experimental Choices

We begin with biochemical assays because they provide the cleanest system to measure the direct interaction between an inhibitor and its target enzyme, free from cellular complexities.[11] The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[12] Following this, a broad kinase panel screen is essential. A promiscuous compound that inhibits multiple kinases can lead to unforeseen side effects, confounding clinical results.[13]

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14]

Protocol Steps:

  • Reagent Preparation: Reconstitute recombinant human JAK1, JAK2, and JAK3 enzymes and a suitable substrate (e.g., a generic tyrosine kinase peptide substrate) in kinase assay buffer.

  • Compound Plating: Prepare serial dilutions of INDZ-754, Ruxolitinib, and Tofacitinib in a 384-well plate. A common concentration range is 0.1 nM to 10,000 nM.[15] Include no-enzyme (background) and no-inhibitor (positive control) wells.

  • Kinase Reaction: Add the kinase enzyme to each well and pre-incubate with the compounds for 15-30 minutes at room temperature to allow for binding.[16]

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration for each kinase). Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the amount of ADP formed.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data against controls and fit to a dose-response curve to calculate IC50 values.

Diagram 1: Biochemical Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Prepare Serial Dilutions (INDZ-754, Ruxolitinib, Tofacitinib) r1 Plate Compounds in 384-well Plate p1->r1 p2 Prepare Kinase/Substrate Mix (JAK1, JAK2, JAK3) r2 Add Kinase & Pre-incubate p2->r2 r1->r2 r3 Add ATP/Substrate Mix to Initiate Reaction r2->r3 r4 Incubate at 30°C r3->r4 d1 Add ADP-Glo™ Reagent (Stop Reaction) r4->d1 d2 Add Kinase Detection Reagent (Signal Generation) d1->d2 d3 Read Luminescence d2->d3 a1 Normalize Data d3->a1 a2 Generate Dose-Response Curve a1->a2 a3 Calculate IC50 a2->a3

Comparative Data: Biochemical Potency and Selectivity

The results from the biochemical assays and a broad kinome selectivity screen (e.g., against 400+ kinases) can be summarized as follows.[13][17]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Score (S10)*
INDZ-754 (Hypothetical) 15 8 250 120 0.05
Ruxolitinib (Reference)3.32.8401190.03
Tofacitinib (Reference)112201.63440.08

*Selectivity Score (S10): The number of kinases with inhibition >90% at a 1 µM screen, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation: The hypothetical data positions INDZ-754 as a potent JAK1/JAK2 inhibitor, similar to Ruxolitinib, but with potentially greater selectivity over JAK3 compared to Tofacitinib.[7][9] Its selectivity score suggests it is a relatively clean inhibitor, a highly favorable characteristic.

Section 2: Cellular Activity and Mechanism Validation

While biochemical assays measure direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and produce the desired downstream effect.[18]

Rationale for Experimental Choices

The canonical JAK-STAT pathway involves the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins upon cytokine receptor activation.[19][20] Therefore, measuring the inhibition of STAT phosphorylation is the most direct cellular readout of JAK activity.[21] We use a cytokine-dependent cell line, such as HEL 92.1.7 (which has a constitutively active JAK2-V617F mutation) or TF-1 cells stimulated with specific cytokines, to create a robust and reproducible system.[18]

Diagram 2: The JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat STAT jak->stat 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding pstat p-STAT dimer p-STAT Dimer pstat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammation) nucleus->gene 6. Gene Activation inhibitor INDZ-754 (Inhibitor) inhibitor->jak BLOCKS

Experimental Protocol: Phospho-STAT5 Cellular Assay (In-Cell Western)

This high-throughput immunocytochemical assay measures levels of a specific protein (pSTAT5) directly in fixed cells in a microplate.[18]

Protocol Steps:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well, black-walled plate and allow them to adhere.

  • Compound Treatment: Starve cells of serum if necessary, then treat with serial dilutions of INDZ-754, Ruxolitinib, and Tofacitinib for 2 hours.

  • Fixation and Permeabilization: Remove media, then fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694). In parallel wells, use an antibody for total STAT5 or a housekeeping protein (e.g., GAPDH) for normalization.

  • Secondary Antibody Incubation: Wash the cells and add an infrared-labeled secondary antibody (e.g., IRDye 800CW Goat anti-Rabbit).

  • Imaging and Analysis: Wash the cells again and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal intensity for pSTAT5 is normalized to the total protein signal. Calculate the cellular half-maximal effective concentration (EC50).

Comparative Data: Cellular Potency
CompoundCellular pSTAT5 EC50 (nM) (HEL 92.1.7 cells)
INDZ-754 (Hypothetical) 110
Ruxolitinib (Reference)89
Tofacitinib (Reference)350

Interpretation: The hypothetical EC50 value for INDZ-754 demonstrates strong cellular activity, comparable to Ruxolitinib, and superior to Tofacitinib in this JAK2-dependent cell line. This result validates that the compound effectively crosses the cell membrane and inhibits its target in a cellular environment.

Section 3: In Vivo Efficacy Assessment

The ultimate preclinical test is to determine if the compound is effective in a living organism, which assesses its combined pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[22][23]

Rationale for Experimental Choices

A rodent model of established arthritis, such as the Collagen-Induced Arthritis (CIA) model in rats, is a well-accepted standard for evaluating anti-inflammatory and immunomodulatory agents.[24] This model shares many pathological features with human rheumatoid arthritis, including synovitis and joint destruction. Efficacy is measured by a reduction in clinical signs of the disease (e.g., paw swelling).

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

Protocol Steps:

  • Disease Induction: Immunize Lewis rats with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Administer a booster injection on day 7.

  • Treatment Initiation: Once arthritis is established (typically around day 10-12, with a mean arthritis score >2), randomize animals into treatment groups: Vehicle control, INDZ-754, and Ruxolitinib (at equivalent, clinically relevant doses).

  • Dosing: Administer compounds orally once or twice daily for a period of 14-21 days.

  • Efficacy Readouts:

    • Clinical Scoring: Measure paw volume (plethysmometry) and assess clinical signs of arthritis (erythema, swelling) daily or every other day.

    • Histopathology: At the end of the study, collect ankle joints for histological analysis to score inflammation, pannus formation, and bone/cartilage damage.

    • Biomarker Analysis: Collect blood at specified time points to measure levels of relevant inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.

  • Data Analysis: Compare the mean arthritis scores, paw volumes, and histology scores between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Comparative Data: In Vivo Efficacy
Treatment GroupMean Arthritis Score Reduction (%) at Day 21Paw Volume Reduction (%) at Day 21
INDZ-754 (30 mg/kg, PO, QD) 65% 58%
Ruxolitinib (30 mg/kg, PO, QD)68%62%
Vehicle Control0% (Progression)0% (Progression)

Interpretation: The hypothetical in vivo data suggests that INDZ-754 demonstrates significant efficacy in a demanding model of inflammatory arthritis, with a performance profile that is on par with the established benchmark drug, Ruxolitinib. This provides strong evidence for its potential as a therapeutic candidate.

Conclusion and Path Forward

This guide outlines a rigorous, multi-tiered approach to benchmarking a novel kinase inhibitor. Through this systematic comparison, our hypothetical compound, INDZ-754, has demonstrated a highly promising preclinical profile:

  • Potent and selective JAK1/JAK2 inhibition at the biochemical level.

  • Validated on-target activity in a relevant cellular model.

  • Strong in vivo efficacy comparable to the standard-of-care in a disease-relevant animal model.

This comprehensive data package provides the necessary foundation to justify advancing INDZ-754 into the next stages of drug development, including formal safety and toxicology studies, in preparation for an Investigational New Drug (IND) application.[25][26] The logical progression from in vitro to cellular to in vivo assays provides a self-validating framework that builds confidence in the compound's therapeutic potential.

References

  • Wikipedia. Tofacitinib. Link

  • Norman, P. (2014). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. Link

  • Patel, M., & Kasi, A. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. Link

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link

  • Wikipedia. Ruxolitinib. Link

  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate? Link

  • Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology. Link

  • Arthritis UK. Tofacitinib. Link

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Link

  • American Health & Drug Benefits. (2014). JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis. Link

  • InvivoGen. Ruxolitinib. Link

  • Hasudungan, A. JAK (Janus Kinase Pathway) Inhibitor Tofacitinib – pharmacology, mechanism of action, side effects. Link

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Clark, J. D., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology. Link

  • Li, Z., et al. (2011). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Acta Pharmacologica Sinica. Link

  • Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Link

  • A-Ali, H. A., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry. Link

  • Piaser, T. (2024). What are JAK inhibitors and how do they work? Link

  • Astex Therapeutics Ltd. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Link

  • HealthCentral. (2022). Mini Med School: How JAK Inhibitors Work. Link

  • Drugs.com. (2025). What are JAK inhibitors and how do they work? Link

  • Wikipedia. Janus kinase inhibitor. Link

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. Link

  • Benchchem. (n.d.). Application Notes and Protocols: Jak-IN-28 Cell-Based Assay. Link

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Link

  • Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. Link

  • Roberts, K. G., et al. (2014). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Clinical Cancer Research. Link

  • Reaction Biology. (2023). Kinase Selectivity Panels. Link

  • Benchchem. (n.d.). Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Link

  • Angelini, J., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Expert Opinion on Pharmacotherapy. Link

  • Fridman, J. S., et al. (2011). Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050. The Journal of Immunology. Link

  • Sykes, E. A., et al. (2016). Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. AAPS J. Link

  • Murphy, J. M., & Ecroyd, H. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. In JAK-STAT Signaling. Springer. Link

  • ISR Reports. (2017). Preclinical CRO Quality Benchmarking (2nd Edition). Link

  • R&D Systems. JAK-STAT Signaling Pathway. Link

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Link

  • Sigma-Aldrich. Kinase Assay Kit. Link

  • Schwartz, D. M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery. Link

  • Dai, Z., et al. (2024). Dual targeting of joint and lung disease: efficacy of tofacitinib plus iguratimod combination in progressive fibrosing rheumatoid arthritis-associated interstitial lung disease. Frontiers in Immunology. Link

  • Cherry Bekaert. (2025). Preclinical Stage of Drug Development: A Startup's Guide. Link

  • Galanopoulos, A., & Kerzeli, I. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Citeline. Link

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Link

  • PubChem. 7-Bromo-4-methyl-5-nitro-1H-indazole. Link

  • BLDpharm. This compound. Link

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of novel compounds like 7-bromo-4-methyl-5-nitro-1H-indazole are paramount, not only for regulatory compliance but for the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its chemical nature. As a halogenated nitroaromatic compound, it requires specific handling to mitigate risks associated with toxicity and environmental persistence.

Hazard Assessment & Chemical Profile

A specific Safety Data Sheet (SDS) for this compound is not widely available, which necessitates a disposal strategy based on its constituent functional groups. Our protocol is therefore derived from established guidelines for analogous chemical classes.

The structure of this compound contains three key features that dictate its hazard profile and disposal requirements:

  • Indazole Core: A stable bicyclic aromatic heterocycle.

  • Bromo Group: Classifies the compound as a halogenated organic .[1] Halogenated wastes are often subject to specific disposal regulations due to their potential to form persistent organic pollutants and acidic gases like hydrobromic acid (HBr) upon incineration.[2]

  • Nitro Group: Marks the compound as a nitroaromatic . Such compounds can be toxic and may pose an explosion risk under certain conditions. Nitrobenzene, for example, is known to be absorbed through the skin and can cause methemoglobinemia.[3]

Based on this profile, the compound must be treated as a regulated hazardous waste.

Property Information
Chemical Name This compound
CAS Number 952183-46-9[4]
Molecular Formula C₈H₆BrN₃O₂
Primary Hazard Classes Halogenated Organic Compound, Nitroaromatic Compound
Inferred Health Hazards Potential skin and eye irritant. May be harmful if swallowed or inhaled. Nitroaromatics can be toxic and are absorbed through the skin.[3][5]
Primary Waste Category Halogenated Organic Waste [1][6]
Recommended Disposal Method High-Temperature Incineration at a licensed hazardous waste facility.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to ensure safety and compliance from the point of generation to final disposal.

DisposalWorkflow start Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Step 2: Segregate Waste Classify as 'Halogenated Organic Waste' ppe->segregate container Step 3: Select Container (Labeled, non-reactive, sealable) segregate->container transfer Step 4: Transfer Waste (In fume hood, avoid dust/aerosols) container->transfer decon Step 5: Decontaminate (Collect first rinse as hazardous waste) transfer->decon After Transfer storage Step 6: Temporary Storage (Satellite Accumulation Area, Secondary Containment) decon->storage pickup Step 7: Arrange Pickup (Contact EHS/Licensed Waste Vendor) storage->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Caption: Disposal workflow for this compound.

Protocol Details:

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat . All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Segregation (Critical Step) This is the most crucial decision point.

  • Action: Designate this waste stream as "Halogenated Organic Waste." [1][8]

  • Causality: Halogenated and non-halogenated solvent wastes must be kept separate.[6][8] Co-mingling them needlessly increases disposal costs, as the entire volume must be treated as halogenated waste.[8] Furthermore, the incineration facilities required for halogenated compounds are specialized, needing acid gas scrubbers to handle the HBr and other acidic byproducts generated during combustion.[2]

Step 3: Containerization Select an appropriate waste container.

  • Action: Use a clearly labeled, sealable, and chemically compatible container. A glass bottle with a screw cap or a polyethylene drum is typically suitable.[9]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8][10] The label must include the full chemical name: "this compound" and an approximate concentration or quantity.

Step 4: Waste Transfer

  • Action: Carefully transfer the waste into the designated container inside a fume hood. If transferring a solid, avoid creating dust. If it is in solution, pour carefully to avoid splashes.

  • Causality: Keeping the container closed except when adding waste minimizes the release of volatile compounds and prevents accidental spills.[10]

Step 5: Decontamination of Labware Any apparatus (e.g., glassware, spatulas) that has come into contact with the compound must be properly decontaminated.

  • Action: The first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and added to the halogenated organic waste container.[10] Subsequent rinses can typically be managed as non-hazardous waste, but consult your institution's specific policies.

  • Causality: The initial rinse will contain the highest concentration of the residual chemical, making it hazardous. Collecting it ensures that the compound does not inadvertently enter the sewer system.[6][10]

Step 6: Temporary On-Site Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation.

  • Causality: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10] This area should be away from incompatible materials, particularly strong oxidizers.

Step 7: Final Disposal

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department or your contracted hazardous waste disposal company to arrange for pickup.[11]

  • Mechanism: The ultimate disposal method for this type of compound is high-temperature incineration. This process is designed to achieve complete destruction of the organic molecule while scrubbing systems capture and neutralize the resulting HBr and nitrogen oxides (NOx).[2][12] Landfilling is not an appropriate disposal method for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and have the proper PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Collect Waste: Carefully sweep the material into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as halogenated hazardous waste.

  • Seek Help: For large spills, or any spill involving liquids, evacuate the area immediately and contact your institution's emergency response or EHS team.[9]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's profile as a halogenated nitroaromatic and adhering to a strict protocol of segregation, containerization, and professional disposal via high-temperature incineration, we ensure that our research advancements do not come at the cost of safety or environmental integrity.

References

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. EPA. [Link]

  • Centers for Disease Control and Prevention. (1998, January 15). Nitroaromatic Compounds: Method 2005. NIOSH. [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. EPA. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitric oxide - NIOSH Pocket Guide to Chemical Hazards. NIOSH. [Link]

  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NITRIC OXIDE and NITROGEN DIOXIDE 6014. NIOSH. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitrous oxide - NIOSH Pocket Guide to Chemical Hazards. NIOSH. [Link]

  • Carl ROTH. (2016, January 28). Safety Data Sheet. [Link]

Sources

A Senior Application Scientist's Guide to Handling 7-bromo-4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 7-bromo-4-methyl-5-nitro-1H-indazole (CAS No. 952183-46-9)[1][2]. As a research chemical, comprehensive toxicological and reactivity data may not be fully available. Therefore, a conservative approach grounded in the known hazards of its constituent chemical groups—brominated aromatics and nitro compounds—is imperative. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

While a complete hazard profile for this compound is not extensively documented, its structure suggests several potential risks that must be managed. The presence of a nitro group on an aromatic ring is a primary concern. Aromatic nitro compounds are known for their potential toxicity upon ingestion, inhalation, or skin absorption[3]. A significant health risk associated with this class of compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood[3].

The bromo functional group also warrants caution. Brominated aromatic compounds can be irritating to the skin, eyes, and respiratory system. During combustion, they may produce hazardous decomposition products, including hydrogen bromide and nitrogen oxides.

Known and Potential Hazards:

Hazard TypeDescription
Acute Toxicity Potential for toxicity if swallowed, inhaled, or absorbed through the skin, based on data for analogous aromatic nitro compounds[3].
Skin and Eye Irritation Expected to cause irritation upon contact with skin and eyes[1].
Respiratory Irritation Inhalation of dust may lead to respiratory tract irritation[1].
Methemoglobinemia A potential risk associated with exposure to aromatic nitro compounds[3].
Combustibility May be combustible at high temperatures. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers[1].

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential hazards, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile) are essential. Consider double-gloving for added protection. Gloves must be inspected before use and disposed of properly after handling the compound.Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron worn over the lab coat is recommended for additional protection against spills.Protects the body from contamination and potential thermal hazards.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Experimental Workflow

The following diagram illustrates the procedural flow for safely managing this compound from preparation to post-experiment cleanup.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post_exp Post-Experiment prep_fume_hood Ensure certified chemical fume hood is operational. prep_ppe Don appropriate PPE. prep_fume_hood->prep_ppe prep_materials Gather all necessary equipment and reagents. prep_ppe->prep_materials weighing Weigh the solid compound within the fume hood. prep_materials->weighing transfer Carefully transfer the compound to the reaction vessel. weighing->transfer reaction Conduct the experiment, keeping the fume hood sash at the lowest possible height. transfer->reaction decontamination Decontaminate all surfaces and equipment. reaction->decontamination storage Properly label and store any resulting products. decontamination->storage waste_disposal Segregate and dispose of all waste. storage->waste_disposal

Caption: Procedural flow for safely managing this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls : Ensure a certified chemical fume hood is operational. Designate a specific area within the fume hood for the experiment to contain potential spills. Have all necessary equipment and reagents ready to minimize handling time[4].

  • Weighing and Transfer : Weigh the solid this compound in a tared container within the chemical fume hood. Use non-sparking tools to prevent ignition sources[1].

  • Reaction Monitoring : Continuously monitor the reaction for any unexpected changes. Keep the sash of the fume hood at the lowest possible height while working[4].

  • Post-Experiment : Decontaminate all surfaces and equipment that came into contact with the chemical. Properly label and store any resulting mixtures or products[4].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container[4]. Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container[4].

  • Disposal Method : Due to its halogenated and nitro functionalities, this compound should be disposed of as hazardous waste. Incineration at a licensed hazardous waste facility is a common method for the disposal of brominated aromatic compounds[5]. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable option for liquid waste streams, converting the bromine to less harmful bromide ions, but this should be done in accordance with institutional and local regulations[5].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Spills : Evacuate the area and prevent further leakage or spillage if it is safe to do so. Remove all sources of ignition. Wear appropriate PPE and clean up the spill using an inert absorbent material. Collect the absorbed material in a suitable, closed container for disposal[1].

References

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.